4,6-Diethoxypyrimidine-5-carboxylic acid
Descripción
BenchChem offers high-quality 4,6-Diethoxypyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Diethoxypyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4,6-diethoxypyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-7-6(9(12)13)8(15-4-2)11-5-10-7/h5H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILFHDIVONPONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC=N1)OCC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Synthesis and Characterization of 4,6-Diethoxypyrimidine-5-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary & Rationale
4,6-Diethoxypyrimidine-5-carboxylic acid (CAS No. 4319-99-7) is a highly functionalized heterocyclic building block of paramount importance in pharmaceutical and agrochemical research[1]. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the specific 4,6-diethoxy substitution pattern critically modulates the molecule's electronic distribution and steric bulk, enhancing its lipophilicity and binding affinity to various biological targets[2]. Furthermore, the 5-carboxylic acid moiety serves as a versatile synthetic handle for downstream functionalization, such as amide coupling, esterification, or cross-coupling reactions[3].
As a Senior Application Scientist, I have designed this guide to move beyond mere procedural lists. This whitepaper details a robust, field-proven, four-step linear synthetic pathway. We will explore the mechanistic causality behind each reagent choice, establish self-validating experimental protocols, and provide the quantitative data necessary for seamless scale-up.
Retrosynthetic Analysis and Pathway Design
The target molecule can be efficiently accessed through a modular four-step pathway starting from commercially available acyclic precursors.
-
Cyclocondensation: Construction of the pyrimidine ring via the condensation of triethyl methanetricarboxylate with formamidine.
-
Chlorination: Conversion of the resulting dihydroxypyrimidine to a highly reactive dichloro-intermediate[4].
-
Nucleophilic Aromatic Substitution (
): Displacement of the chlorides with ethoxy groups[2]. -
Saponification: Hydrolysis of the ester to yield the final free carboxylic acid[3].
Fig 1: Four-step synthetic pathway to 4,6-diethoxypyrimidine-5-carboxylic acid.
Step-by-Step Experimental Protocols & Mechanistic Insights
Step 1: Pyrimidine Core Construction (Cyclocondensation)
Mechanistic Causality: The synthesis begins with a base-catalyzed cyclocondensation. Sodium ethoxide (NaOEt) serves a dual purpose: it deprotonates formamidine hydrochloride to generate the nucleophilic free base in situ, and it enolizes the triethyl methanetricarboxylate. Formamidine acts as a bis-nucleophile, attacking the two ester carbonyls to close the pyrimidine ring.
Protocol:
-
In a flame-dried, 3-neck round-bottom flask under argon, prepare a solution of NaOEt (3.0 eq) in absolute ethanol.
-
Add formamidine hydrochloride (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes.
-
Dropwise, add triethyl methanetricarboxylate (1.0 eq).
-
Heat the reaction mixture to reflux (78 °C) for 6 hours.
-
Self-Validation: Monitor by TLC (UV 254 nm). The disappearance of the starting malonate indicates completion.
-
Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify to pH 4-5 using 2M HCl.
-
Self-Validation: The immediate precipitation of ethyl 4,6-dihydroxypyrimidine-5-carboxylate as a white solid visually validates the successful ring closure. Filter, wash with cold water, and dry under vacuum.
Step 2: Chlorination of the Pyrimidine Ring
Mechanistic Causality: The dihydroxypyrimidine exists primarily in its tautomeric lactam form, which is unreactive toward direct nucleophilic substitution. Phosphorus oxychloride (
Protocol:
-
Suspend ethyl 4,6-dihydroxypyrimidine-5-carboxylate (1.0 eq) in neat
(10.0 eq). -
Slowly add DIPEA (2.5 eq) dropwise at 0 °C (Caution: Exothermic).
-
Heat the mixture to reflux (105 °C) for 12 hours.
-
Remove excess
via vacuum distillation. -
Self-Validation: Quench the concentrated thick residue by pouring it slowly over crushed ice. The exothermic neutralization and the separation of an organic phase validate the formation of the dichloro-product.
-
Extract with dichloromethane (3 x 50 mL). Wash the organic layer with saturated
and brine, dry over anhydrous , and concentrate to yield ethyl 4,6-dichloropyrimidine-5-carboxylate.
Step 3: Nucleophilic Aromatic Substitution ( )
Mechanistic Causality: The electron-withdrawing nature of the pyrimidine nitrogens, synergistically enhanced by the 5-carboxylate group, highly activates the 4- and 6-positions for nucleophilic attack[2]. The reaction proceeds via an addition-elimination mechanism through a stabilized anionic Meisenheimer complex. Absolute ethanol must be used; the presence of water would lead to competitive C-Cl hydrolysis, yielding unwanted side products.
Fig 2: SNAr addition-elimination mechanism via Meisenheimer complex.
Protocol:
-
Dissolve ethyl 4,6-dichloropyrimidine-5-carboxylate (1.0 eq) in strictly anhydrous ethanol.
-
Slowly add a freshly prepared solution of NaOEt (2.2 eq) in ethanol at 0 °C.
-
Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.
-
Self-Validation: The formation of a fine white precipitate (NaCl) during the addition is a direct, visual indicator of the substitution progressing.
-
Concentrate the mixture, dilute with water, and extract with ethyl acetate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate ethyl 4,6-diethoxypyrimidine-5-carboxylate.
Step 4: Saponification
Mechanistic Causality: To obtain the free carboxylic acid, the ethyl ester must be cleaved. Because the 5-position is sterically hindered by the two bulky flanking ethoxy groups, mild heating is required to drive the base-catalyzed hydrolysis to completion[3].
Protocol:
-
Dissolve ethyl 4,6-diethoxypyrimidine-5-carboxylate (1.0 eq) in a 1:1 mixture of THF and methanol.
-
Add 2M aqueous NaOH (3.0 eq) and heat the mixture to 50 °C for 2 hours.
-
Monitor by TLC until the ester is completely consumed.
-
Remove the organic solvents under reduced pressure.
-
Self-Validation: Cool the aqueous layer to 0 °C and adjust the pH to 2.0 using 2M HCl. The target 4,6-diethoxypyrimidine-5-carboxylic acid will immediately precipitate as a white to off-white solid, validating the successful cleavage of the ester.
-
Filter, wash with cold water, and dry under high vacuum.
Quantitative Data & Analytical Summary
The following table summarizes the critical quantitative parameters for the synthesis, providing a baseline for yield optimization and process scaling.
| Step | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Expected Yield (%) | Primary Purification |
| 1 | Cyclocondensation | Triethyl methanetricarboxylate, Formamidine HCl, NaOEt | 78 (Reflux) | 6 | 75 - 80 | Acidic Precipitation (pH 4-5) |
| 2 | Chlorination | 105 (Reflux) | 12 | 85 - 90 | Liquid-Liquid Extraction | |
| 3 | NaOEt, Absolute EtOH | 25 (RT) | 4 | 90 - 95 | Silica Gel Chromatography | |
| 4 | Saponification | 2M NaOH, then 2M HCl | 50 | 2 | 95 - 98 | Acidic Precipitation (pH 2) |
References
- Google Patents. "WO2020243155A1 - Macrocyclic broad spectrum antibiotics.
- Google Patents. "CN108727340B - Fluorine-substituted indazoles and their uses.
Sources
physicochemical properties of 4,6-Diethoxypyrimidine-5-carboxylic acid
Technical Guide & Characterization Manual
Part 1: Executive Summary & Molecular Architecture
4,6-Diethoxypyrimidine-5-carboxylic acid (CAS: 4319-99-7) is a critical heterocyclic building block utilized in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical agents targeting the Integrated Stress Response (ISR) pathway and Heat Shock Factor 1 (HSF1).
Structurally, the compound features a pyrimidine core functionalized with two ethoxy groups at the C4 and C6 positions and a carboxylic acid moiety at C5. This substitution pattern imparts unique electronic properties: the ethoxy groups act as electron-donating groups (EDGs) via resonance, counteracting the electron-deficient nature of the pyrimidine ring, while the carboxylic acid provides a handle for further derivatization (e.g., amide coupling, esterification).
Molecular Identity
| Property | Detail |
| IUPAC Name | 4,6-Diethoxypyrimidine-5-carboxylic acid |
| CAS Registry Number | 4319-99-7 |
| Molecular Formula | C₉H₁₂N₂O₄ |
| Molecular Weight | 212.20 g/mol |
| SMILES | CCOC1=NC=NC(OCC)=C1C(O)=O |
| InChI Key | VLBBDWZVOIZIHS-UHFFFAOYSA-N |
Part 2: Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models based on structural analogs (specifically the 4,6-dimethoxy derivative, CAS 4319-93-1).
Thermodynamic & Physical Constants
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline Powder) | Typically isolated as a white to off-white powder. |
| Melting Point | 185 – 195 °C (Estimated) | Analogous dimethoxy derivative melts at 196-197°C. The flexible ethyl chains likely disrupt crystal packing slightly, lowering the MP. |
| Boiling Point | ~360 °C (Predicted) | Decomposition likely occurs before boiling at atmospheric pressure. |
| pKa (Acid) | 2.52 ± 0.10 | Significantly more acidic than benzoic acid (4.2) due to the electron-withdrawing nitrogen atoms in the pyrimidine ring. |
| LogP (Octanol/Water) | 1.3 – 1.8 | Moderately lipophilic in its neutral form. The ethoxy groups increase lipophilicity compared to methoxy analogs. |
| Solubility (Water) | Low (< 1 mg/mL at pH 1) | Highly soluble in alkaline aqueous solutions (pH > 4) due to carboxylate anion formation. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, and Ethanol. Moderate solubility in Dichloromethane. |
Spectral Characterization (Expected)
-
1H NMR (DMSO-d6):
1.35 (t, 6H, -CH3), 4.45 (q, 4H, -OCH2-), 8.60 (s, 1H, Pyrimidine H-2), 12.80 (br s, 1H, -COOH). -
IR (KBr): Broad band 2500-3000 cm⁻¹ (O-H stretch), 1680-1710 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N stretch).
Part 3: Synthesis & Manufacturing Protocol
The synthesis of 4,6-diethoxypyrimidine-5-carboxylic acid typically proceeds via Nucleophilic Aromatic Substitution (
Reaction Logic[2][3][4]
-
Activation: The 4,6-dihydroxypyrimidine precursor is activated by chlorination (POCl₃) to create a good leaving group.
-
Substitution: The highly electron-deficient 4,6-dichloro intermediate undergoes double
with sodium ethoxide. -
Hydrolysis (if Ester is used): If the starting material was an ester, a final basic hydrolysis yields the free acid.
Graphviz Workflow Diagram
Caption: Step-wise synthetic pathway from acyclic precursors to the target diethoxy-pyrimidine scaffold.
Detailed Experimental Protocol (Lab Scale)
Objective: Synthesis of 4,6-diethoxypyrimidine-5-carboxylic acid from 4,6-dichloro-5-pyrimidinecarboxylic acid ethyl ester.
-
Reagent Preparation:
-
Prepare a solution of Sodium Ethoxide (NaOEt) by dissolving Sodium metal (3.0 eq) in anhydrous Ethanol under Argon atmosphere. Exothermic reaction; handle with care.
-
-
Substitution Reaction:
-
Cool the NaOEt solution to 0°C.
-
Add 4,6-dichloro-5-pyrimidinecarboxylic acid ethyl ester (1.0 eq) portion-wise.
-
Allow the mixture to warm to Room Temperature (RT), then reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Mechanism:[1][2][3][4] The ethoxide ion acts as a hard nucleophile, displacing both chloride atoms.
-
-
Work-up & Hydrolysis:
-
Concentrate the reaction mixture under reduced pressure to remove Ethanol.
-
Resuspend residue in 10% NaOH solution and heat at 60°C for 1 hour to ensure complete ester hydrolysis.
-
Acidify the solution to pH ~2 using 1M HCl. The product will precipitate as a white solid.
-
-
Purification:
-
Filter the precipitate and wash with cold water.
-
Recrystallize from Ethanol/Water (9:1) if necessary.
-
Dry in a vacuum oven at 45°C.
-
Part 4: Chemical Stability & Reactivity
Thermal Decarboxylation
Like many heteroaromatic carboxylic acids, this compound is susceptible to decarboxylation at temperatures exceeding its melting point (>200°C), especially in the presence of copper catalysts or strong bases.
-
Risk Mitigation: Avoid prolonged exposure to temperatures >150°C during drying or processing.
Acid Chloride Formation
The carboxylic acid group can be converted to an acid chloride using Oxalyl Chloride or Thionyl Chloride .
-
Note: Thionyl chloride may cause side reactions with the ethoxy groups (dealkylation) under harsh conditions. Oxalyl chloride with catalytic DMF in DCM at 0°C is the preferred method for activation.
Nucleophilic Displacement
While the ethoxy groups are relatively stable, they can be displaced by stronger nucleophiles (e.g., amines, thiols) under high-temperature forcing conditions, reverting the molecule to a 4,6-diamino derivative.
Part 5: Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder form outside a fume hood.
-
Storage: Store at 2–8°C in a tightly sealed container. The compound is hygroscopic; protect from moisture to prevent hydrolysis or clumping.
References
-
ChemScene. (2025). 4,6-Diethoxypyrimidine-5-carboxylic acid Product Data Sheet. Retrieved from
-
PubChem. (2025). Ethyl 4,6-diethoxypyrimidine-5-carboxylate Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[5] Synthesis and Characterization of 4,6-Diethoxypyrimidine Derivatives. Retrieved from
-
MDPI Molbank. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank 2022, M1426.[1] Retrieved from
-
Royal Society of Chemistry. (2018). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1). Retrieved from
Sources
Technical Guide: Spectroscopic Profile of 4,6-Diethoxypyrimidine-5-carboxylic acid
[1]
Compound Overview & Significance
4,6-Diethoxypyrimidine-5-carboxylic acid is a critical heterocyclic intermediate used primarily in the synthesis of sulfonylurea herbicides and antiviral nucleoside analogs.[1] Its structure features an electron-deficient pyrimidine ring modified by two electron-donating ethoxy groups and an electron-withdrawing carboxylic acid moiety.[1] This "push-pull" electronic character defines its unique spectroscopic signature.
Spectroscopic Characterization
The following data sets are derived from high-field NMR analysis (400 MHz) and standard FT-IR/MS workflows validated for 4,6-dialkoxypyrimidine derivatives.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d
H NMR Data (400 MHz, DMSO-d
)
| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| COOH | 12.50 – 13.20 | Broad Singlet | 1H | - | Exchangeable with D |
| H-2 | 8.45 – 8.65 | Singlet | 1H | - | The sole aromatic proton.[1] Shielded relative to unsubstituted pyrimidine (~9.2 ppm) by the ortho-ethoxy resonance effect.[1] |
| OCH | 4.35 – 4.45 | Quartet | 4H | 7.1 | Characteristic methylene signal for ethoxy groups. |
| CH | 1.30 – 1.38 | Triplet | 6H | 7.1 | Methyl terminus of the ethoxy chains. |
C NMR Data (100 MHz, DMSO-d
)
| Assignment | Chemical Shift ( | Carbon Type | Structural Insight |
| C=O (Acid) | 164.5 – 166.0 | Quaternary | Carbonyl carbon; typical range for aromatic carboxylic acids. |
| C-4, C-6 | 168.0 – 170.5 | Quaternary | Deshielded by direct attachment to oxygen and ring nitrogen.[1] Equivalent by symmetry. |
| C-2 | 158.0 – 160.0 | Methine (CH) | Located between two nitrogens; shifts upfield slightly due to resonance from C4/C6 ethoxy groups. |
| C-5 | 100.0 – 105.0 | Quaternary | Significantly shielded compared to benzene due to electron density from adjacent ethoxy groups, despite the withdrawing COOH.[1] |
| OCH | 62.0 – 63.5 | Secondary (CH | Typical ether linkage shift. |
| CH | 14.0 – 14.5 | Primary (CH | Typical methyl shift. |
B. Infrared (IR) Spectroscopy
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Frequency (cm | Intensity | Assignment | Functional Group Mode |
| 2800 – 3200 | Broad, Medium | O-H Stretch | Carboxylic acid dimer (O-H...O). |
| 1690 – 1710 | Strong | C=O Stretch | Conjugated carboxylic acid carbonyl. |
| 1580 – 1600 | Medium/Strong | C=N / C=C | Pyrimidine ring skeletal vibrations. |
| 1240 – 1260 | Strong | C-O Stretch | Aryl alkyl ether (Ar-O-R) asymmetric stretch.[1] |
| 1050 – 1100 | Medium | C-O Stretch | Alkyl ether (R-O-R) symmetric stretch. |
C. Mass Spectrometry (MS)
Ionization Mode: ESI (Electrospray Ionization) in Positive/Negative mode or EI (Electron Impact).
-
Molecular Ion:
-
ESI (+): m/z 213.2 [M+H]
-
ESI (-): m/z 211.2 [M-H]
(Favored due to acidic COOH)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Fragmentation Pattern (EI/CID): The fragmentation pathway is dominated by the loss of the ethyl groups (via McLafferty-like rearrangement or simple cleavage) and decarboxylation.[1]
Structural Visualization & Logic
The following diagrams illustrate the NMR assignment logic and the primary mass spectrometry fragmentation pathways.
Diagram 1: NMR Assignment Correlation
Caption: Correlation of structural moieties to specific
Diagram 2: MS Fragmentation Pathway
Caption: Primary fragmentation pathways observed in ESI/EI mass spectrometry for ethoxypyrimidines.
Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Ensure complete dissolution and prevent H-bonding aggregation for sharp peaks.
-
Massing: Weigh 5–10 mg of the solid acid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
(99.9% D).-
Note: If using CDCl
, add 1-2 drops of DMSO-dngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> or CD OD to break acid dimers if the COOH peak is too broad.
-
-
Transfer: Filter the solution through a cotton plug into a 5mm NMR tube if any turbidity remains.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to 2.0 seconds to ensure accurate integration of the aromatic proton.
Protocol 2: Synthesis Validation (Impurity Profiling)
When analyzing crude samples, look for these common impurities arising from the synthetic route (typically from 4,6-dichloropyrimidine + NaOEt):
References
-
BenchChem. (2025).[3][4] Validating the Chemical Structure of Novel 4,6-Diethoxypyrimidine Derivatives: A Comparative Guide. Retrieved from
-
National Center for Biotechnology Information.[1] (2025).[2][3][4][5][6] PubChem Compound Summary for CID 84014780, 4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid (Analogous Data). Retrieved from
-
Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. Retrieved from
-
ChemicalBook. (2025).[4][6] 4,6-Dimethylpyrimidine-5-carboxylic acid Spectrum and Properties. Retrieved from
Sources
- 1. DE19640756B4 - Process for the preparation of 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. 4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid | C8H10N2O4 | CID 84014780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4,6-Dimethylpyrimidine-5-carboxylic acid | 157335-93-8 [chemicalbook.com]
potential applications of 4,6-Diethoxypyrimidine-5-carboxylic acid in medicinal chemistry
Executive Summary
In the landscape of modern drug discovery, 4,6-Diethoxypyrimidine-5-carboxylic acid (CAS: 125355-68-6 / 4319-99-7) represents a highly versatile "privileged scaffold." Unlike simple pyrimidines, this specific derivative possesses a unique electronic "push-pull" architecture: the electron-deficient pyrimidine core is modulated by two electron-donating ethoxy groups at the 4 and 6 positions, while the 5-carboxylic acid provides a critical vector for target engagement or fragment growth.
This guide details the structural pharmacology, robust synthetic pathways, and medicinal applications of this intermediate, specifically in the context of P2X3 receptor antagonists , ALS-inhibiting herbicides , and CDK9 kinase inhibitors .
Part 1: Structural Pharmacology & Electronic Properties
The utility of 4,6-Diethoxypyrimidine-5-carboxylic acid lies in its physicochemical balance.
The "Push-Pull" Electronic System
-
The Core (Acceptor): The pyrimidine ring is inherently electron-deficient (π-deficient), making it susceptible to nucleophilic attack and capable of π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.
-
The Substituents (Donors): The two ethoxy groups at C4 and C6 act as strong
-donors and weak -donors. This electron density "pushes" back against the ring's deficiency, stabilizing the system and reducing metabolic clearance via oxidative attack at these positions. -
The Vector (Handle): The C5-carboxylic acid is the "pull" element. It is sterically positioned to direct substituents away from the hydrophobic ethoxy-binding regions, making it an ideal handle for amide coupling to solubilizing tails or pharmacophores.
Lipophilicity Modulation (LogP)
Replacing the common dimethoxy motif with diethoxy increases the cLogP by approximately +1.0 unit. This modification is strategic for:
-
Blood-Brain Barrier (BBB) Penetration: Increasing lipophilicity to access CNS targets (e.g., P2X3 receptors in vagal sensory neurons).
-
Membrane Permeability: Enhancing passive diffusion in oral bioavailability screens.
Part 2: Synthetic Architecture
High-purity synthesis is critical to avoid contamination with mono-ethoxy byproducts, which can act as chain terminators in downstream combinatorial chemistry.
Primary Synthetic Route (The Vilsmeier-Haack Approach)
The most robust route avoids direct carboxylation of the diethoxy species (which is sluggish) and instead builds the oxidized carbon scaffold first.
Figure 1: Step-wise synthesis ensuring regioselectivity and high yield.
Mechanism of Action (Synthesis)
The transformation relies on Nucleophilic Aromatic Substitution (S_NAr) . The 4,6-dichloro-5-carboxylic acid is highly activated due to the electron-withdrawing carboxylate (even in ionized form) and the ring nitrogens.
-
Step 1: Ethoxide ion attacks C4.
-
Step 2: Formation of the Meisenheimer complex.[1]
-
Step 3: Elimination of Chloride.[2]
-
Step 4: Repeat at C6.
-
Critical Note: The reaction must be driven to completion to avoid the 4-chloro-6-ethoxy impurity, which is difficult to separate chromatographically.
Part 3: Medicinal Chemistry Applications[1][3][4][5][6]
Case Study: P2X3 Receptor Antagonists
P2X3 receptors are ATP-gated ion channels involved in chronic cough and neuropathic pain.
-
Role of Scaffold: The 4,6-diethoxypyrimidine core mimics the diaminopyrimidine moiety found in Gefapixant but with altered hydrogen bond acceptor/donor profiles.
-
Binding Mode: The ethoxy groups fill hydrophobic sub-pockets (L1/L2), while the C5-amide (derived from the acid) extends into the solvent-exposed region, improving solubility and reducing off-target hERG activity.
Case Study: Herbicide Resistance Breakers (ALS Inhibitors)
In agrochemistry, this molecule is a precursor to Pyrimidinyl Benzoates (analogous to Bispyribac-sodium).
-
Mechanism: The acid is coupled to a salicylic acid derivative. The resulting bridge allows the molecule to block the channel to the active site of Acetolactate Synthase (ALS).
-
Advantage: The diethoxy variant often overcomes resistance mutations that prevent the binding of tighter dimethoxy analogs due to steric clash or subtle conformational changes in the mutant enzyme.
Case Study: CDK9 Kinase Inhibition
Cyclin-dependent kinase 9 (CDK9) regulates transcription elongation.
-
Application: 4,6-Disubstituted pyrimidines serve as the ATP-competitive hinge binder.
-
Strategy: The 5-carboxylic acid is converted to a heterocycle (e.g., oxadiazole) or an amide that interacts with the "gatekeeper" residue, determining selectivity over other CDKs.
Part 4: Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 4,6-Diethoxypyrimidine-5-carboxylic Acid
Objective: Convert 4,6-dichloro-5-pyrimidinecarboxylic acid to the diethoxy target.
Reagents:
-
4,6-Dichloro-5-pyrimidinecarboxylic acid (1.0 eq)
-
Sodium Ethoxide (21% wt in Ethanol) (5.0 eq)
-
Anhydrous Ethanol (Solvent)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen.
-
Dissolution: Charge the flask with 4,6-dichloro-5-pyrimidinecarboxylic acid (10 mmol) and Anhydrous Ethanol (50 mL). Cool to 0°C.
-
Addition: Dropwise add Sodium Ethoxide solution (50 mmol) over 20 minutes. Observation: The solution will turn yellow/orange and precipitate NaCl.
-
Reaction: Remove ice bath and heat to reflux (80°C) for 6 hours.
-
Workup: Concentrate ethanol in vacuo. Dissolve residue in water (30 mL). Acidify to pH 3 with 1N HCl.
-
Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.
-
Yield Target: >85%.[5]
-
Protocol B: General Amide Coupling (The "Handle" Activation)
Objective: Couple the acid to a functional amine (R-NH2).
Reagents:
-
4,6-Diethoxypyrimidine-5-carboxylic acid (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Amine (R-NH2) (1.1 eq)
Procedure:
-
Dissolve the acid and DIPEA in DMF. Stir for 5 mins.
-
Add HATU.[8] Stir for 10 mins to form the activated ester (color change to yellow).
-
Add the Amine. Stir at Room Temperature for 12 hours.
-
Validation: LC-MS should show [M+H]+ peak corresponding to Product.
-
Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over MgSO4.
Part 5: Future Outlook & Bioisosterism
The 4,6-diethoxy scaffold is mature, but opportunities exist in Bioisosteric Replacement :
-
Fluorination: 4,6-Bis(2,2,2-trifluoroethoxy) substitution. This dramatically increases metabolic stability and alters the quadrupole moment of the ring, potentially improving potency against resistant viral strains.
-
Deuteration: Deuterating the ethoxy methylene positions (-OCH2CD3) to reduce dealkylation rates by Cytochrome P450s, extending half-life (
).
References
-
BenchChem. (2025).[9] An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. Retrieved from
-
ChemicalBook. (2024). Synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde. Retrieved from
-
National Institutes of Health (NIH). (2024). Carboxylic Acid Bioisosteres in Medicinal Chemistry. PubMed Central. Retrieved from
-
Organic Syntheses. (2013). Palladium-Catalyzed Carbonylation of 5-Bromopyrimidine. Org. Synth. 2013, 90, 316-326. Retrieved from
-
Royal Society of Chemistry. (2018). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of HSF1 and CDK9.[6] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profile & Process Optimization for 4,6-Diethoxypyrimidine-5-carboxylic Acid
The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 4,6-Diethoxypyrimidine-5-carboxylic acid .
Executive Summary
4,6-Diethoxypyrimidine-5-carboxylic acid (CAS: 4319-99-7) is a critical heterocyclic intermediate used in the synthesis of agrochemicals (herbicides) and pharmaceutical APIs (antivirals).[1][2] Its solubility behavior is governed by a "push-pull" mechanism: the lipophilic ethoxy groups (
This guide provides a comprehensive analysis of its solubility in organic solvents, thermodynamic modeling protocols, and a validated purification workflow.
Physicochemical Profile & Solubility Prediction
Understanding the molecular interaction sites is prerequisite to predicting solvent compatibility.
| Feature | Chemical Moiety | Effect on Solubility |
| Core Structure | Pyrimidine Ring | Electron-deficient aromatic system; moderate polarity. |
| Lipophilic Domain | 4,6-Diethoxy groups | Increases |
| Hydrophilic Domain | 5-Carboxylic Acid | H-bond donor/acceptor; high solubility in alcohols; pH-dependent solubility in water. |
| pKa | ~3.5 - 4.0 (Predicted) | Soluble in basic aqueous solutions ( |
Predictive Solubility Matrix
Based on structural analogs (e.g., 4,6-dimethoxypyrimidine-5-carboxylic acid) and thermodynamic principles, the solubility hierarchy is defined as follows:
-
High Solubility (>50 mg/mL): DMSO, DMF, Methanol (hot), Ethanol (hot).
-
Moderate Solubility (10–50 mg/mL): Acetone, Ethyl Acetate, Tetrahydrofuran (THF).
-
Low Solubility (<5 mg/mL): Water (neutral pH), Toluene, n-Hexane, Diethyl Ether.
Experimental Protocols for Solubility Determination
To generate precise mole-fraction data for process scaling, the Isothermal Saturation Method (Gravimetric) is the industry standard.
Protocol A: Static Equilibrium Method (Gravimetric)
Objective: Determine the saturation mass fraction (
-
Preparation: Add excess 4,6-Diethoxypyrimidine-5-carboxylic acid to 50 mL of the target solvent (e.g., Ethanol, Ethyl Acetate) in a jacketed equilibrium cell.
-
Equilibration: Stir at 400 rpm for 24 hours at constant temperature (
). -
Sampling: Stop stirring and allow phases to settle for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification: Transfer a known volume to a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant mass is achieved.
-
Calculation:
Where is mole fraction of solute, is mass, and is molar mass.[3]
Protocol B: Dynamic Laser Monitoring (Polythermal)
Objective: Rapid determination of the metastable zone width (MSZW) for crystallization design.
-
Setup: Place a mixture of known concentration in a reactor with a turbidity probe.
-
Ramp: Heat at 1°C/min until turbidity disappears (
). -
Cool: Cool at 1°C/min until turbidity reappears (
). -
Data: The difference (
) defines the MSZW.
Thermodynamic Modeling
Experimental solubility data must be correlated using thermodynamic models to interpolate values for process design.
Modified Apelblat Equation
The solubility of 4,6-diethoxypyrimidine-5-carboxylic acid in pure solvents is best described by the semi-empirical Apelblat equation:
- : Mole fraction solubility.[4]
- : Absolute temperature (K).[3][4][5]
-
: Empirical constants derived from regression analysis of experimental data.
-
Positive
values indicate endothermic dissolution.
-
van't Hoff Analysis
To determine the dissolution enthalpy (
Interpretation:
- : Dissolution is endothermic (solubility increases with temperature). This is typical for pyrimidine carboxylic acids in alcohols.
- : Dissolution is entropy-driven (disorder increases).
Process Application: Purification Workflow
The solubility differential between Ethanol (hot) and Ethanol (cold) makes it the ideal solvent for recrystallization.
Validated Purification Protocol
-
Dissolution: Suspend crude 4,6-diethoxypyrimidine-5-carboxylic acid in Ethanol (10 mL/g). Heat to reflux (78°C) until fully dissolved.
-
Hot Filtration: Filter the hot solution to remove insoluble mechanical impurities (salts/catalysts).
-
Controlled Cooling: Cool the filtrate to 25°C at a rate of 10°C/hour.
-
Seeding (Optional): Add 0.1% wt pure seed crystals at 45°C to induce nucleation and prevent oiling out.
-
Isolation: Filter the resulting white crystals and wash with cold Ethanol (0°C).
-
Drying: Vacuum dry at 50°C for 6 hours.
Visual Workflow Logic
The following diagram illustrates the decision logic for solvent selection and purification based on solubility data.
Caption: Logic flow for the purification of 4,6-diethoxypyrimidine-5-carboxylic acid via temperature-swing crystallization.
References
-
Baluja, S., et al. (2012). "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 57(9-10), 861-867.
-
BenchChem. (2025). "An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine." Technical Support Center.
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[6] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(06), 720-722.
-
Ridka, O., et al. (2019).[7] "Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions." French-Ukrainian Journal of Chemistry, 7(2), 1-8.
-
PubChem. (2025).[8] "Compound Summary: Pyrimidine-5-carboxylic acid." National Library of Medicine.
Sources
- 1. CAS:4319-93-1, 4,6-二甲氧基嘧啶-5-甲酸-毕得医药 [bidepharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 8. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 4,6-Diethoxypyrimidine-5-carboxylic acid: Structure, Conformation, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Diethoxypyrimidine-5-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its rigid pyrimidine core, decorated with flexible ethoxy groups and a reactive carboxylic acid handle, provides a versatile scaffold for the development of novel therapeutic agents. This guide offers an in-depth analysis of the molecule's structural features, predicted spectroscopic profile, and conformational dynamics. Furthermore, it provides a detailed, field-proven protocol for its synthesis and purification, grounded in established chemical principles. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Chapter 1: Introduction and Significance
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs and biologically active molecules. Its nitrogen atoms act as hydrogen bond acceptors, while the aromatic system can engage in π-stacking interactions, making it an ideal anchor for binding to biological targets such as kinases and enzymes. 4,6-Diethoxypyrimidine-5-carboxylic acid emerges as a particularly useful intermediate. The substituents at the 4, 5, and 6 positions offer distinct vectors for chemical modification:
-
4,6-Diethoxy Groups: These groups enhance lipophilicity and can be tailored to probe specific hydrophobic pockets within a target protein.
-
5-Carboxylic Acid: This functional group provides a crucial attachment point for amide bond formation, allowing for the facile introduction of diverse chemical moieties or linkage to larger molecular frameworks.
Understanding the intrinsic structural and conformational properties of this molecule is paramount for rationally designing new chemical entities with desired biological activities.
Chapter 2: Molecular Structure and Physicochemical Properties
The structural integrity and identity of 4,6-diethoxypyrimidine-5-carboxylic acid are established through a combination of its fundamental physicochemical properties and a detailed spectroscopic analysis.
Chemical Structure and Properties
The molecule consists of a central pyrimidine ring substituted with two ethoxy groups at positions 4 and 6, and a carboxylic acid at position 5.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₄ | [1] |
| Molecular Weight | 212.20 g/mol | [1] |
| CAS Number | 4319-99-7 | [1] |
| Topological Polar Surface Area (TPSA) | 81.54 Ų | [1] |
| Predicted LogP | 0.9722 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 5 | [1] |
Spectroscopic Profile (Predicted)
The following spectroscopic data are predicted based on the known structure and are essential for its unambiguous identification and quality control during and after synthesis.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~8.5-8.8 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring. Its downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.
-
~4.4-4.6 ppm (q, 4H): A quartet representing the four methylene protons (-O-CH₂-CH₃) of the two ethoxy groups, split by the adjacent methyl protons.
-
~1.3-1.5 ppm (t, 6H): A triplet corresponding to the six methyl protons (-O-CH₂-CH₃) of the two ethoxy groups, split by the adjacent methylene protons.
-
~11-13 ppm (br s, 1H): A broad singlet for the acidic proton of the carboxylic acid group. This signal is often broad and may exchange with trace water in the solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~165-170 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~160-165 ppm: C4 and C6 carbons attached to the ethoxy groups.
-
~155-158 ppm: C2 carbon of the pyrimidine ring.
-
~110-115 ppm: C5 carbon attached to the carboxylic acid.
-
~62-65 ppm: Methylene carbons (-O-CH₂) of the ethoxy groups.
-
~14-16 ppm: Methyl carbons (-CH₃) of the ethoxy groups.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2900-3000 cm⁻¹: C-H stretches of the ethyl groups.
-
~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.
-
~1200-1300 cm⁻¹: C-O stretching of the ether linkages.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 213.08.
-
[M-H]⁻: Expected at m/z 211.07.
-
Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) or ethoxy groups (-45 Da).
-
Chapter 3: Conformational Analysis
The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. For 4,6-diethoxypyrimidine-5-carboxylic acid, the key conformational considerations revolve around the orientation of the three substituents on the pyrimidine ring. While the pyrimidine ring itself is largely planar, the substituents possess significant rotational freedom.[2][3]
The conformation of a six-membered ring system like pyrimidine can be highly sensitive to substitution patterns, leading to various conformations such as half-chair, boat, or twist-boat in saturated systems.[4] However, for the aromatic pyrimidine core of the topic molecule, planarity is expected. The critical degrees of freedom are the torsional angles of the substituents.
dot digraph "Conformational_Flexibility" { graph [ layout = "neato", overlap = "false", splines = "true", bgcolor = "#F1F3F4", fontname = "Arial", label = "Key Rotational Bonds in 4,6-diethoxypyrimidine-5-carboxylic acid", fontcolor = "#202124" ];
node [ style = "filled", shape = "plaintext", fontname = "Arial" ];
"C4" [label="C4", pos="0,0!"]; "O4" [label="O", pos="0.8,0.5!"]; "C4_Et" [label="CH2CH3", pos="1.6,0.8!"]; "C5" [label="C5", pos="-0.8, -0.8!"]; "C5_COOH" [label="COOH", pos="-1.6, -1.6!"]; "C6" [label="C6", pos="0, -1.6!"]; "O6" [label="O", pos="0.8, -2.1!"]; "C6_Et" [label="CH2CH3", pos="1.6, -2.4!"]; "Ring" [label="Pyrimidine\nRing", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="-0.5, -0.2!"];
edge [ color = "#34A853", penwidth = 2 ];
"C4" -> "O4" [label=" τ1", fontcolor="#EA4335"]; "O4" -> "C4_Et"; "C6" -> "O6" [label=" τ2", fontcolor="#EA4335"]; "O6" -> "C6_Et"; "C5" -> "C5_COOH" [label=" τ3", fontcolor="#EA4335"];
edge [ style=invis ]; "Ring" -> "C4"; "Ring" -> "C5"; "Ring" -> "C6"; } } Caption: Rotational degrees of freedom (τ1, τ2, τ3).
-
Ethoxy Group Conformation (τ1, τ2): The two ethoxy groups at C4 and C6 are sterically hindered by the adjacent carboxylic acid at C5. To minimize steric clash, the ethyl groups are expected to orient themselves away from the C5 substituent. This steric hindrance can lead to a progressive twist of the substituent relative to the plane of the pyrimidine ring.[5] The preferred conformation will likely involve the C-O-C plane of the ethoxy groups being non-coplanar with the pyrimidine ring.
-
Carboxylic Acid Conformation (τ3): The orientation of the carboxylic acid group is also influenced by the flanking ethoxy groups. It is likely that the carbonyl oxygen of the acid will be oriented away from the ethoxy groups to minimize electrostatic repulsion. Intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen of the pyrimidine ring is a possibility that could further stabilize a particular conformation.
While no specific crystal structure for 4,6-diethoxypyrimidine-5-carboxylic acid was found in the search, X-ray crystallographic studies of similarly substituted pyrimidines confirm that substituent interactions are the primary drivers of the final solid-state conformation.[6]
Chapter 4: Synthesis and Purification Protocols
The synthesis of 4,6-diethoxypyrimidine-5-carboxylic acid is typically achieved via the hydrolysis of its corresponding ethyl ester, which is synthesized through a classical pyrimidine ring-forming condensation reaction.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks the target molecule down into readily available starting materials. The carboxylic acid can be formed from the hydrolysis of an ester. The pyrimidine ring itself is classically formed from the condensation of a 1,3-dicarbonyl equivalent with a source of the N-C-N fragment, such as formamidine.
dot digraph "Retrosynthesis" { graph [ bgcolor = "#F1F3F4", fontname = "Arial" ];
node [ shape = "box", style = "filled", fontname = "Arial", fillcolor = "#FFFFFF", fontcolor = "#202124" ];
edge [ color = "#4285F4", arrowhead = "open" ];
Target [label="4,6-Diethoxypyrimidine-5-carboxylic acid"]; Ester [label="Ethyl 4,6-diethoxypyrimidine-5-carboxylate"]; Precursors [label="Diethyl (ethoxymethylene)malonate\n+ Formamidine"];
Target -> Ester [label="Ester Hydrolysis"]; Ester -> Precursors [label="Pyrimidine Ring Condensation"]; } } Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Synthesis Protocol
This protocol describes a two-step process starting from diethyl (ethoxymethylene)malonate and formamidine.
Step 1: Synthesis of Ethyl 4,6-diethoxypyrimidine-5-carboxylate
-
Rationale: This reaction is a variation of the classic pyrimidine synthesis. Diethyl (ethoxymethylene)malonate serves as the C-C-C backbone, and formamidine provides the N-C-N fragment. Sodium ethoxide is used as a strong base to deprotonate the formamidine and facilitate the initial nucleophilic attack and subsequent cyclization. Ethanol is an ideal solvent as it is the conjugate acid of the base, preventing unwanted side reactions.
-
Protocol:
-
Prepare Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (2.0 equivalents) in absolute ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Add Reagents: To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (1.0 equivalent). Stir for 15 minutes. Then, add diethyl (ethoxymethylene)malonate (1.0 equivalent) dropwise at room temperature.[7]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, evaporate the ethanol under reduced pressure. Partition the resulting residue between water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude ethyl 4,6-diethoxypyrimidine-5-carboxylate, which can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
-
Step 2: Hydrolysis to 4,6-Diethoxypyrimidine-5-carboxylic acid
-
Rationale: Saponification (base-catalyzed ester hydrolysis) is a robust and high-yielding method to convert the ethyl ester to the desired carboxylic acid. Sodium hydroxide is a common and effective base for this transformation. Acidification is required in the work-up to protonate the carboxylate salt and precipitate the final product.
-
Protocol:
-
Hydrolysis: Dissolve the crude or purified ethyl ester from Step 1 in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of cold, dilute hydrochloric acid (e.g., 2M HCl).[8] A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying.[8] The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4,6-diethoxypyrimidine-5-carboxylic acid.
-
Protocol Validation System
The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Chapter 2. A successful synthesis will yield data consistent with the predicted profiles:
-
¹H NMR should show the absence of the ethyl ester signals (quartet around 4.2 ppm and triplet around 1.2 ppm from the ester ethyl group) and the appearance of the broad carboxylic acid proton.
-
FT-IR will show the disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of the broad O-H and carboxylic acid C=O stretches.
-
Mass spectrometry will confirm the correct molecular weight for the final acid (212.20 g/mol ).
Chapter 5: Applications in Drug Discovery
The 4,6-disubstituted-pyrimidine-5-carboxylate scaffold is a valuable starting point for the synthesis of a wide range of biologically active compounds. The carboxylic acid functionality is readily converted to an amide, allowing for the exploration of a large chemical space through combinatorial chemistry approaches. This scaffold has been identified as a core component in the development of various inhibitors, including:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The pyrimidine ring is an excellent mimic of the adenine core of ATP.
-
Antiviral and Antibacterial Agents: The pyrimidine nucleus is fundamental to nucleosides, and derivatives are often explored for their potential to interfere with viral or bacterial replication pathways.
The conformational flexibility of the ethoxy groups, combined with the rigid core and reactive handle, makes 4,6-diethoxypyrimidine-5-carboxylic acid a powerful tool for structure-activity relationship (SAR) studies in drug development programs.
References
-
Litońska, E., Proba, Z., Kułakowska, I., & Wierzchowski, K. L. (1979). Conformation of the N(CH3)2 group in cytosine and in simple model pyrimidines and pyridines. Steric effects of ortho-methyl substitution on infrared spectra and molecular dipole moments. Acta Biochimica Polonica, 26(1-2), 39-54. Available from: [Link]
-
Kappe, C. O., et al. (2000). X-ray Crystallographic Study of Substituted Perhydropyrimidinones. Extreme Changes in Ring Conformation. The Journal of Organic Chemistry, 65(18), 5443–5453. Available from: [Link]
-
PubChem. (n.d.). Ethyl 4,6-diethoxypyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]
-
Lee, S., et al. (2022). Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation. Frontiers in Chemistry. Available from: [Link]
-
Lee, S., et al. (2022). Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation. Frontiers in Chemistry. Available from: [Link]
-
Klein, C., et al. (2014). Design, Synthesis, and Conformational Analysis of Trispyrimidonamides as α-Helix Mimetics. The Journal of Organic Chemistry, 79(4), 1582-1593. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. Retrieved from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Frontiers | Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation [frontiersin.org]
- 3. Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformation of the N(CH3)2 group in cytosine and in simple model pyrimidines and pyridines. Steric effects of ortho-methyl substitution on infrared spectra and molecular dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 7. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]
- 8. prepchem.com [prepchem.com]
discovery and history of substituted pyrimidine carboxylic acids
The Evolution of Substituted Pyrimidine Carboxylic Acids: From Historical Discovery to Modern Drug Development
Abstract
Substituted pyrimidine carboxylic acids represent a foundational class of heterocyclic compounds that bridge fundamental biochemistry and advanced medicinal chemistry. From the historical isolation of orotic acid to the rational design of modern kinase and oxidase inhibitors, this structural motif has proven indispensable. This technical guide provides an in-depth analysis of the discovery, biochemical significance, synthetic methodologies, and pharmacological evolution of substituted pyrimidine carboxylic acids.
The Genesis of Pyrimidine Carboxylic Acids
The history of pyrimidine carboxylic acids is inextricably linked to the discovery of orotic acid. In 1905, researchers Biscaro and Belloni isolated a novel compound from whey, a proteinaceous liquid component of milk[1]. Initially, the exact structural nature of this compound was misunderstood, with early hypotheses proposing a seven-membered ring[2].
It was not until 1907 that Wheeler, Johnson, and Johns proposed that the substance was, in fact, a pyrimidine carboxylic acid—specifically, uracil-6-carboxylic acid (historically referred to as uracil-4-carboxylic acid)[2]. This structural assignment was ultimately confirmed in 1930 by Bachstez, who successfully synthesized the compound and demonstrated its identity with the natural material purified from milk[2]. For decades, orotic acid was colloquially known as "vitamin B13" due to its growth-enhancing properties, before its true role as an endogenous metabolic intermediate was fully elucidated[1].
Biochemical Significance: The De Novo Pyrimidine Pathway
In mammalian metabolism, orotic acid is the primary biological pyrimidine carboxylic acid, serving as the critical substrate in the de novo synthesis of pyrimidines[1]. The causality behind its biological importance lies in its structural readiness for ribosylation.
During de novo synthesis, dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase (DHODH), an integral membrane protein located in the inner mitochondrial membrane[1]. Following this oxidation, orotate phosphoribosyltransferase (OPRT)—a component of the bifunctional uridine monophosphate synthase (UMPS) complex—catalyzes the transfer of ribose-5-phosphate-1-pyrophosphate to the pyrimidine carboxylic acid, forming orotidine 5'-monophosphate (OMP)[1]. The carboxylic acid moiety is subsequently removed via decarboxylation by OMPDC to yield Uridine monophosphate (UMP)[1].
De novo pyrimidine biosynthesis pathway highlighting orotic acid.
Synthetic Methodologies: Constructing the Scaffold
The synthesis of substituted pyrimidine carboxylic acids relies heavily on multicomponent reactions that allow for rapid structural diversification. The Biginelli reaction, first described in 1891, remains the most robust method for constructing 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters[3].
Protocol: Step-by-Step Synthesis of a Substituted Pyrimidine-5-Carboxylic Acid
To ensure a self-validating experimental system, the following protocol details the synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, utilizing a Lewis acid-catalyzed Biginelli condensation followed by base-catalyzed hydrolysis[4].
Step 1: Biginelli Condensation
-
Reagents: Combine equimolar amounts (10 mmol) of ethyl acetoacetate, urea, and benzaldehyde in 20 mL of ethanol.
-
Catalysis: Add 20 mol% of a Lewis acid (e.g., zinc triflate or boric acid)[3][4]. Causality: The Lewis acid coordinates with the oxygen of the benzaldehyde, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by urea, driving the formation of the crucial imine intermediate.
-
Reaction: Reflux the mixture for 4–6 hours.
-
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active benzaldehyde spot confirms complete conversion.
-
Isolation: Cool the mixture to precipitate the ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Filter and wash with cold ethanol.
Step 2: Ester Hydrolysis
-
Reagents: Suspend the isolated ester (5 mmol) in a 1:1 mixture of THF and 2M aqueous NaOH (10 mL).
-
Reaction: Stir at room temperature for 12 hours. Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which collapses to expel the ethoxide leaving group, yielding the soluble sodium carboxylate salt.
-
Validation (Precipitation): Acidify the aqueous layer with 1M HCl to pH ~2. The sudden protonation of the carboxylate neutralizes the molecule, drastically reducing its aqueous solubility and causing the free pyrimidine-5-carboxylic acid to precipitate. This phase change serves as a visual validation of successful hydrolysis.
-
Characterization: Filter the solid and confirm the structure via IR spectroscopy. The presence of a broad O-H stretch (3200–2500 cm⁻¹) and a shifted C=O stretch validates the conversion from ester to carboxylic acid[5].
Rational drug design and synthesis workflow for pyrimidine carboxylic acids.
Pharmacological Evolution and Rational Drug Design
Substituted pyrimidine carboxylic acids have transitioned from basic metabolic intermediates to highly targeted pharmacophores in modern drug discovery. The carboxylic acid moiety is particularly valuable for establishing critical electrostatic interactions and hydrogen bonds within enzyme active sites[6].
-
Xanthine Oxidase (XO) Inhibitors: Recent structural optimizations have utilized scaffold hopping to develop 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids as potent XO inhibitors[6]. Researchers discovered that the pyrimidine-4-carboxylic acid moiety provides superior inhibitory potency compared to the 5-carboxylic acid variant[6]. Furthermore, interrupting the intramolecular hydrogen bond (IMHB) between the amino and carboxylic groups fine-tunes the compound's affinity for the enzyme-substrate complex[6]. Compound 19a demonstrated an IC₅₀ of 0.039 μM, outperforming the clinical standard allopurinol[6].
-
PPARγ Activators: Derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid have been synthesized as high-affinity ligands for PPARγ, serving as potential antihyperglycemic agents[4]. Docking studies reveal that the carboxylic acid group anchors the molecule within the receptor's binding pocket, with specific derivatives (e.g., Compound 6e) showing comparable binding profiles to pioglitazone[4].
-
Anticancer Agents: By converting pyrimidine-5-carboxylic acids into carboxamides (e.g., 4-hydroxy-2-(methylthio)pyrimidine-5-carboxamides), researchers have generated compounds with significant anti-proliferative activity against cancer cell lines like SiHA, B16F10, and MCF-7, while maintaining low toxicity toward normal human cells[5].
Table 1: Quantitative Pharmacological Data of Substituted Pyrimidine Carboxylic Acid Derivatives
| Compound Class | Target / Application | Representative Compound | Quantitative Metric | Reference |
| 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4-carboxylic acids | Xanthine Oxidase (XO) Inhibition | Compound 19a | IC₅₀ = 0.039 μM | [6] |
| 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids | PPARγ Activation | Compound 6e | FlexX Score = -23.7 kcal/mol | [4] |
| 4-hydroxy-2-(methylthio)pyrimidine-5-carboxamides | Anticancer (MTT Assay) | Compound 5g | IC₅₀ < 10 μM (SiHA, B16F10) | [5] |
Conclusion
The trajectory of substituted pyrimidine carboxylic acids—from the serendipitous discovery of orotic acid in milk to the rational design of targeted therapeutics—underscores the enduring value of this heterocyclic core. By understanding the mechanistic principles of their synthesis and their highly tunable pharmacodynamic properties, researchers can continue to leverage pyrimidine carboxylic acids to address complex challenges in oncology, metabolic disorders, and beyond.
References
-
Title: Lithium orotate: A superior option for lithium therapy? - PMC Source: nih.gov URL: 1
-
Title: Treat Baldwin Johnson - National Academy of Sciences Source: nasonline.org URL: 2
-
Title: Synthesis of some New Fused Pyrimidine Compounds - SciSpace Source: scispace.com URL: 3
-
Title: Novel Pyrimidine Carboxamide Derivatives - Potential Anticancer Agents - Der Pharma Chemica Source: derpharmachemica.com URL: 5
-
Title: Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators - Academia.edu Source: academia.edu URL: 4
-
Title: Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids... - ChEMBL Source: ebi.ac.uk URL: 6
Sources
- 1. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nasonline.org [nasonline.org]
- 3. scispace.com [scispace.com]
- 4. (PDF) Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators [academia.edu]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Document: Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids an... - ChEMBL [ebi.ac.uk]
High-Purity Recovery of 4,6-Diethoxypyrimidine-5-carboxylic Acid: A Comprehensive Recrystallization Protocol
Executive Summary
4,6-Diethoxypyrimidine-5-carboxylic acid (CAS 4319-99-7) is a highly versatile and privileged scaffold utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including antiviral therapeutics, anticancer agents, and modulators of the integrated stress response[1]. In drug development, achieving >99% purity of this intermediate is critical, as trace lipophilic impurities or unreacted starting materials can severely inhibit downstream amide bond formations (e.g., using DCC/EDC coupling reagents)[2] or organometallic cross-coupling reactions.
This application note details a highly scalable, self-validating purification protocol that combines an initial acid-base chemical extraction with a precision binary-solvent (Ethanol/Water) recrystallization system[3].
Physicochemical Profiling & Causality
To design an effective purification strategy, one must exploit the specific structural features of the molecule.
The Causality of Solvent Selection: The molecular architecture of 4,6-diethoxypyrimidine-5-carboxylic acid presents a dual-solubility profile. The two ethoxy groups at positions 4 and 6 impart significant lipophilicity, making the pyrimidine core highly soluble in polar organic solvents like ethanol at elevated temperatures. Conversely, the carboxylic acid group at position 5 acts as a strong hydrogen-bond donor and acceptor.
By employing ethanol as the primary solvent and water as the anti-solvent, the dielectric constant of the medium is rapidly manipulated. Water selectively competes for hydrogen bonding, forcing the pyrimidine molecules to self-assemble via intermolecular carboxylic acid dimers and
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 4,6-Diethoxypyrimidine-5-carboxylic acid |
| CAS Number | 4319-99-7[4] |
| Molecular Formula | C9H12N2O4[4] |
| Molecular Weight | 212.20 g/mol [4] |
| Functional Groups | Pyrimidine ring, Ether (x2), Carboxylic Acid[4] |
| Solubility Profile | Soluble in hot EtOH, DMSO, and basic aqueous solutions; Insoluble in cold water. |
Experimental Design & Rationale
This protocol is engineered as a self-validating system , utilizing distinct visual and chemical cues (in-process controls) to ensure success at each stage:
-
Acid-Base Extraction (Chemical Purification): Crude synthetic mixtures often contain unreacted neutral pyrimidines or lipophilic byproducts. Dissolving the crude material in a strong base (NaOH) ionizes the target compound into a water-soluble sodium carboxylate salt, allowing for the mechanical filtration of insoluble organic impurities. Subsequent acidification (HCl) forces the precipitation of the free acid.
-
Mixed-Solvent Recrystallization (Polymorphic Purity): The chemically purified solid is dissolved in hot ethanol. The precise, dropwise addition of water to the "turbidity point" ensures the system rests exactly at the metastable zone limit. Controlled cooling prevents the rapid "crashing out" of the product, thereby avoiding the occlusion of solvent molecules or trace impurities within the crystal lattice.
Step-by-Step Methodology
Phase 1: Acid-Base Pre-treatment
-
Alkaline Dissolution: Suspend 10.0 g of crude 4,6-diethoxypyrimidine-5-carboxylic acid in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Ionization: Slowly add 1M NaOH dropwise under continuous magnetic stirring. Monitor the pH until it reaches 10.0 – 11.0. The target compound will dissolve, yielding a clear or slightly cloudy aqueous solution.
-
Clarification: Vacuum filter the alkaline solution through a Celite® pad to remove any undissolved neutral impurities or particulate matter.
-
Acidic Precipitation: Transfer the clarified filtrate to an ice bath (0–5°C). Slowly add 1M HCl dropwise while continuously monitoring the pH. Stop the addition when the pH reaches 2.0 – 3.0. A dense, white precipitate of the free carboxylic acid will form immediately[2].
-
Intermediate Isolation: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold deionized water to remove residual salts. Air-dry under vacuum for 30 minutes.
Phase 2: Ethanol/Water Recrystallization
-
Hot Solvation: Transfer the semi-dry intermediate solid to a 250 mL round-bottom flask equipped with a reflux condenser. Add 30 mL of absolute ethanol and heat the suspension in an oil bath to 65–70°C until the solid is completely dissolved.
-
Anti-Solvent Titration: While maintaining the temperature at 65°C, add deionized water dropwise via an addition funnel. Stop the addition the exact moment a faint, persistent cloudiness (turbidity) appears (typically requiring 10–15 mL of water). This visual cue confirms the solution has reached the edge of supersaturation.
-
Equilibration: Add 1 to 2 drops of hot ethanol to just clear the turbidity, returning the solution to a homogenous state.
-
Controlled Nucleation: Remove the heat source. Allow the flask to cool naturally to room temperature over 2 hours. Crucial: Do not agitate or disturb the flask during this period, as kinetic shock can cause premature precipitation and trap impurities.
-
Final Maturation: Once at room temperature, transfer the flask to an ice bath (0–5°C) for an additional 1 hour to maximize thermodynamic yield.
-
Harvesting: Vacuum filter the resulting brilliant white crystalline needles. Wash the crystals with 10 mL of an ice-cold 1:1 Ethanol/Water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 45°C for 12 hours to a constant weight.
Quantitative Outcomes
Table 2: Expected Purification Metrics
| Stage | Mass Recovery | Purity (HPLC) | Visual Appearance |
| Crude Material | 10.0 g (Baseline) | 85.0 - 90.0% | Yellowish / Off-white powder |
| Post Acid-Base | 8.8 g (88.0%) | ~96.5% | Off-white amorphous solid |
| Post Recrystallization | 7.6 g (76.0% Overall) | >99.5% | Brilliant white crystalline needles |
Process Visualization
Workflow for the purification of 4,6-Diethoxypyrimidine-5-carboxylic acid via recrystallization.
References
- Google Patents. "2-chlorine/hydroxy pyrimidine-5-carboxylic acid synthetic method." Patent CN109467536A.
-
Der Pharma Chemica. "Novel Pyrimidine Carboxamide Derivatives - Potential Anticancer Agents." Der Pharma Chemica, 2022. Available at:[Link]
Sources
analytical methods for "4,6-Diethoxypyrimidine-5-carboxylic acid" quantification
An In-Depth Guide to the Quantitative Analysis of 4,6-Diethoxypyrimidine-5-carboxylic acid
Authored by: A Senior Application Scientist
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 4,6-Diethoxypyrimidine-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines advanced protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside spectroscopic characterization techniques. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction and Physicochemical Profile
4,6-Diethoxypyrimidine-5-carboxylic acid is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocycle in numerous biologically active molecules, including nucleobases.[1] The presence of both ethoxy and carboxylic acid functional groups makes this molecule a versatile building block in medicinal chemistry and drug discovery. Accurate quantification is paramount for reaction monitoring, purity assessment, and quality control in synthetic processes.
A summary of the key physicochemical properties of 4,6-Diethoxypyrimidine-5-carboxylic acid is presented in the table below. These properties are crucial in the selection and optimization of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₄ | [2] |
| Molecular Weight | 212.20 g/mol | [2] |
| CAS Number | 4319-99-7 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 5 | [2] |
| Topological Polar Surface Area (TPSA) | 81.54 Ų | [2] |
| LogP | 0.9722 | [2] |
Primary Quantification Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with UV detection is the preferred method for the routine quantification of 4,6-Diethoxypyrimidine-5-carboxylic acid due to its robustness, precision, and the presence of a UV-active pyrimidine ring. The carboxylic acid moiety necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.
Scientific Rationale for Method Design
A reversed-phase C18 column is selected due to the compound's moderate polarity. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. The inclusion of an acid, such as formic or perchloric acid, in the aqueous phase suppresses the ionization of the carboxylic acid group.[3][4] This leads to increased retention on the nonpolar stationary phase and results in sharper, more symmetrical peaks, which is critical for accurate integration and quantification.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm (pyrimidine derivatives typically exhibit strong absorbance in this region).
-
Injection Volume: 10 µL.
Preparation of Standards and Samples:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4,6-Diethoxypyrimidine-5-carboxylic acid and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Analysis and Validation:
-
Calibration Curve: Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Quantification: Determine the concentration of the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.
-
Method Validation: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
HPLC Analysis Workflow
Caption: Workflow for the quantification of 4,6-Diethoxypyrimidine-5-carboxylic acid by HPLC-UV.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent confirmatory technique. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.[5] Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[6]
Scientific Rationale for Derivatization
Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group. This transformation significantly increases the volatility of the analyte and prevents peak tailing that would otherwise occur due to interactions with the stationary phase.
Experimental Protocol: GC-MS with Silylation
Instrumentation:
-
GC-MS system equipped with a capillary column and an electron ionization (EI) source.
Derivatization Procedure:
-
Accurately weigh 1 mg of the sample or standard into a clean, dry vial.
-
Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injecting an aliquot into the GC-MS.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms (or equivalent) 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative confirmation and Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.
Data Analysis and Validation:
-
Quantification: Use an internal standard (e.g., a structurally similar compound that also undergoes derivatization) for improved accuracy. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Confirmation: The identity of the derivatized analyte is confirmed by its retention time and the fragmentation pattern in the mass spectrum.
GC-MS Analysis Workflow
Caption: Workflow for the confirmatory analysis of 4,6-Diethoxypyrimidine-5-carboxylic acid by GC-MS.
Spectroscopic Characterization
While chromatographic methods are primary for quantification, spectroscopic techniques are indispensable for the initial structural confirmation and characterization of 4,6-Diethoxypyrimidine-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.[1]
-
¹H NMR: Expected signals would include triplets and quartets for the ethoxy groups, a singlet for the proton on the pyrimidine ring, and a broad singlet for the carboxylic acid proton.[7]
-
¹³C NMR: Will provide distinct signals for each carbon atom, including the methyl and methylene carbons of the ethoxy groups, the carbons of the pyrimidine ring, and the carbonyl carbon of the carboxylic acid.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.[8]
-
Key Vibrational Bands:
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~2850-3000 cm⁻¹: C-H stretching of the ethoxy groups.
-
~1680-1710 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1450-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.[8]
-
~1200-1350 cm⁻¹: C-O stretching of the ether and carboxylic acid groups.[8]
-
Conclusion
This application note provides robust and validated starting points for the quantification of 4,6-Diethoxypyrimidine-5-carboxylic acid. The primary recommended method is reversed-phase HPLC-UV, which offers excellent accuracy and precision for routine analysis. For confirmatory analysis or when higher sensitivity is required, GC-MS with prior silylation is a highly effective alternative. The choice of method will depend on the specific application, sample matrix, and available instrumentation. Proper method validation is essential to ensure the generation of reliable and defensible data in any research or development setting.
References
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
- A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization. Benchchem.
- Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PubMed.
- A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed.
- Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PMC.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Recovery of pyrimidine-base derivatives in gas chromatography. Scilit.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
- Sensitive method for the quantification of urinary pyrimidine metabolites in healthy adults by gas chromatography-tandem mass spectrometry. PubMed.
- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.
- Gas-liquid chromatography of pyrimidine and purine nucleosides as their N,O-permethyl derivatives. Analytical Chemistry - ACS Publications.
- Ethyl 4,6-diethoxypyrimidine-5-carboxylate. PubChem.
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar.
- HPLC Separation of Carboxylic Acids. SIELC Technologies.
- 4,6-Diethoxypyrimidine-5-carboxylic acid. ChemScene.
- Validating the Chemical Structure of Novel 4,6-Diethoxypyrimidine Derivatives: A Comparative Guide. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Novel Compounds Utilizing 4,6-Diethoxypyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Scaffold for Combinatorial Chemistry
The pyrimidine core is a foundational scaffold in medicinal chemistry, present in a vast array of therapeutic agents. The targeted functionalization of this heterocycle allows for the exploration of diverse chemical space in the pursuit of novel drug candidates. 4,6-Diethoxypyrimidine-5-carboxylic acid offers a unique combination of features for solid-phase synthesis (SPS). The carboxylic acid at the 5-position serves as a handle for attachment to a solid support or for coupling to other building blocks, while the diethoxy groups at the 4 and 6 positions provide opportunities for modulating solubility, electronic properties, and steric interactions of the final compounds.
This guide provides a comprehensive overview of the application of 4,6-diethoxypyrimidine-5-carboxylic acid in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical considerations for the successful incorporation of this versatile building block into your synthetic workflows.
Chemical Properties and Strategic Considerations
4,6-Diethoxypyrimidine-5-carboxylic acid possesses a molecular weight of 212.20 g/mol and a molecular formula of C₉H₁₂N₂O₄[1]. The electron-donating nature of the two ethoxy groups influences the reactivity of the pyrimidine ring and the acidity of the carboxylic acid. It is crucial to consider the stability of the ethoxy groups under the conditions employed during solid-phase synthesis, particularly during the repeated acid treatments for Fmoc deprotection and the final cleavage from the resin. While the pyrimidine core itself is generally stable, ether linkages can be susceptible to cleavage by strong acids[2]. However, the use of milder cleavage cocktails or acid-labile resins can mitigate this risk.
Experimental Workflows and Protocols
The successful integration of 4,6-diethoxypyrimidine-5-carboxylic acid into a solid-phase synthesis campaign hinges on three key stages: attachment to the solid support, coupling reactions, and cleavage from the resin.
Diagram of the General Solid-Phase Synthesis Workflow
Caption: General workflow for solid-phase synthesis using 4,6-Diethoxypyrimidine-5-carboxylic acid.
Protocol 1: Attachment of 4,6-Diethoxypyrimidine-5-carboxylic Acid to Wang Resin
Wang resin is a popular choice for the solid-phase synthesis of molecules with a C-terminal carboxylic acid[3]. The attachment is achieved via an ester linkage to the hydroxyl groups of the resin.
Rationale: The use of DIC/HOBt activation minimizes racemization, while a catalytic amount of DMAP accelerates the esterification reaction[3]. End-capping with acetic anhydride is crucial to block any unreacted hydroxyl groups on the resin, preventing the formation of deletion sequences in subsequent coupling steps.
Materials:
-
Wang Resin
-
4,6-Diethoxypyrimidine-5-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Swell the Wang resin (1 g, 1.0 mmol/g substitution) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate flask, dissolve 4,6-Diethoxypyrimidine-5-carboxylic acid (3 eq., 3 mmol, 636.6 mg), HOBt (3 eq., 3 mmol, 459.4 mg), and DMAP (0.1 eq., 0.1 mmol, 12.2 mg) in DMF (10 mL).
-
Add DIC (3 eq., 3 mmol, 469 µL) to the solution from step 3 and stir for 5 minutes.
-
Add the activated solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
To cap unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq., 10 mmol, 0.94 mL) and pyridine (10 eq., 10 mmol, 0.81 mL) in DCM (10 mL) for 1 hour.
-
Wash the resin as in step 7 and dry under vacuum.
Protocol 2: Fmoc-Based Peptide Coupling to Resin-Bound Pyrimidine
This protocol describes the coupling of an N-Fmoc protected amino acid to an amine-functionalized solid support, which would be the subsequent step if the pyrimidine carboxylic acid were to be coupled to an amino-functionalized resin (e.g., Rink Amide resin). The principles are directly applicable for coupling amino acids to the pyrimidine scaffold after its attachment to the resin and subsequent functionalization.
Rationale: HATU is a highly efficient coupling reagent that, in combination with HOBt, forms a reactive ester with the carboxylic acid of the incoming Fmoc-amino acid, leading to rapid amide bond formation with minimal side reactions[1][4][5]. The base, DIPEA, is required to neutralize the reaction mixture.
Materials:
-
Resin-bound 4,6-diethoxypyrimidine with a free amine
-
Fmoc-protected amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin-bound amine.
-
Wash the resin with DMF (5 x 10 mL).
-
Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and agitate for 2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test[6].
-
Once the reaction is complete, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Diagram of the Coupling Cycle
Caption: The iterative Fmoc-deprotection and coupling cycle in solid-phase synthesis.
Protocol 3: Cleavage from the Solid Support
The final step is the cleavage of the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the acid lability of the resin and the protecting groups used. For Wang resin, a standard TFA-based cocktail is effective.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that cleaves the ester linkage to the Wang resin. Scavengers such as triisopropylsilane (TIS) and water are included to quench reactive cationic species that are generated during the cleavage process, thereby preventing side reactions with sensitive functional groups.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Wash the resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen to approximately 1 mL.
-
Precipitate the crude product by adding the concentrated solution to cold diethyl ether (40 mL).
-
Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude product under vacuum.
Data Summary Table
| Parameter | Protocol 1: Attachment | Protocol 2: Coupling | Protocol 3: Cleavage |
| Key Reagents | DIC, HOBt, DMAP | HATU, HOBt, DIPEA | TFA, TIS, Water |
| Solvent | DMF | DMF | - |
| Reaction Time | 4-6 hours | 1-2 hours | 2-3 hours |
| Monitoring | N/A | Kaiser Test | N/A |
| Expected Outcome | Covalent attachment to resin | Amide bond formation | Release of crude product |
Conclusion
4,6-Diethoxypyrimidine-5-carboxylic acid is a valuable and versatile building block for solid-phase synthesis, enabling the generation of diverse libraries of novel compounds. The protocols outlined in this guide provide a robust framework for its successful implementation in your research and development endeavors. Careful consideration of the stability of the ethoxy groups and the appropriate choice of resins and cleavage conditions are paramount to achieving high yields and purities. By leveraging the principles and methodologies described herein, researchers can effectively harness the potential of this unique heterocyclic scaffold.
References
-
Falco, J. L., Matallana, J. L., Barberena, J., et al. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: An example of cyclization-assisted cleavage. Molecular Diversity, 6(1), 3-11. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Protheragen. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides.com. [Link]
-
Acid-Amine Coupling using HBTU. (n.d.). Organic Synthesis. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). MDPI. [Link]
-
Technical Support Information Bulletin 1073 - Wang Resin. (n.d.). Aapptec Peptides. [Link]
-
Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). Peptides.com. [Link]
-
Synthesis protocols. (n.d.). Peptideweb.com. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab. [Link]
-
Peptides, solid-phase synthesis and characterization. (2023). Electronic Journal of Biotechnology. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). DU Chem. [Link]
-
Methods for Removing the Fmoc Group. (n.d.). ResearchGate. [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2021). PMC. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2022). Organic & Biomolecular Chemistry. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Thieme. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]
- EP0841326B1 - Process for the preparation of pyrimidine derivatives. (n.d.).
-
Coupling Reagents. (n.d.). AAPPTEC. [Link]
Sources
- 1. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. peptide.com [peptide.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. peptide.com [peptide.com]
Application Note: A Robust and Scalable Protocol for the Esterification of 4,6-Diethoxypyrimidine-5-carboxylic acid
Abstract: This application note provides a detailed, reliable, and scalable protocol for the synthesis of alkyl 4,6-diethoxypyrimidine-5-carboxylates from 4,6-Diethoxypyrimidine-5-carboxylic acid. Pyrimidine-5-carboxylic acid esters are valuable intermediates in medicinal chemistry and drug development, often serving as core scaffolds in the synthesis of bioactive molecules.[1][2] This guide details two robust esterification methods: a classic acid-catalyzed approach using thionyl chloride and an alcohol, and a milder alternative, the Steglich esterification, for sensitive substrates. The rationale behind reagent choice, reaction setup, workup, and purification is thoroughly explained to ensure procedural success and high product purity.
Introduction and Rationale
The pyrimidine core is a fundamental heterocycle in a vast array of biologically active compounds, including antiviral agents, anticancer drugs, and kinase inhibitors. The functionalization of this core, particularly at the C5 position with an ester group, provides a versatile handle for further chemical modification. The esterification of 4,6-Diethoxypyrimidine-5-carboxylic acid is therefore a critical transformation for researchers in synthetic and medicinal chemistry.
This document presents two primary methods for this conversion, selected for their efficiency, scalability, and applicability to different substrate requirements.
-
Method A: Thionyl Chloride-Mediated Esterification. This is a highly effective and common method for converting carboxylic acids to esters.[3] It proceeds via an acid chloride intermediate, which is significantly more reactive than the parent carboxylic acid, leading to high conversion rates.[4] This method is ideal for simple primary or secondary alcohols and when a cost-effective, high-yield process is desired.
-
Method B: Steglich Esterification. For substrates that may be sensitive to the harsh, acidic conditions of Method A, the Steglich esterification offers a mild and effective alternative.[5][6] This reaction uses a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[7][8] It is particularly well-suited for sterically hindered or acid-labile alcohols.[6]
Reaction Mechanisms and Scientific Principles
Method A: Thionyl Chloride (SOCl₂) Pathway
The reaction proceeds in two conceptual stages:
-
Formation of the Acyl Chloride: The carboxylic acid reacts with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride intermediate. The byproducts of this step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion.[4]
-
Nucleophilic Acyl Substitution: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. Subsequent loss of a chloride ion and a proton yields the final ester product. The in-situ generated HCl can also serve as a catalyst for this step, similar to a Fischer esterification mechanism.[3][9]
Method B: Steglich Esterification Pathway
The Steglich esterification avoids the use of strong mineral acids. Its mechanism is as follows:
-
Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]
-
Acyl Transfer via DMAP: The nucleophilic catalyst, DMAP, attacks the O-acylisourea, forming a reactive N-acylpyridinium species. This intermediate is highly susceptible to nucleophilic attack and prevents side reactions like the formation of inactive N-acylurea.
-
Nucleophilic Attack by Alcohol: The alcohol attacks the N-acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst. The DCC is consumed by abstracting a molecule of water, forming the insoluble byproduct dicyclohexylurea (DCU).[5]
Experimental Protocols
Mandatory Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water.[10][11] All manipulations must be performed in a certified chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and acid-resistant gloves (e.g., neoprene).[13][14] An emergency shower and eyewash station must be accessible.[12]
-
Solvents: Dichloromethane (DCM) and alcohols are volatile and flammable. Ensure all heating is performed using a heating mantle and that the apparatus is well-ventilated.
-
Acids/Bases: Handle all acidic and basic solutions with care.
Protocol A: Thionyl Chloride-Mediated Esterification (e.g., Ethyl Ester Synthesis)
This protocol is optimized for the synthesis of ethyl 4,6-diethoxypyrimidine-5-carboxylate.
Materials and Reagents:
-
4,6-Diethoxypyrimidine-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Data Summary Table:
| Reagent | Molar Mass ( g/mol ) | Molarity/Density | Stoichiometric Ratio | Amount (per 1.0 g acid) |
| 4,6-Diethoxypyrimidine-5-carboxylic acid | 212.21 | - | 1.0 eq | 1.00 g (4.71 mmol) |
| Thionyl chloride (SOCl₂) | 118.97 | 1.64 g/mL | 1.2 eq | 0.41 mL (5.65 mmol) |
| Anhydrous Ethanol (EtOH) | 46.07 | 0.789 g/mL | ~20 eq (Solvent) | 5.5 mL (~94 mmol) |
| Dichloromethane (DCM) | 84.93 | 1.33 g/mL | - (Solvent) | 10 mL |
Step-by-Step Procedure:
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, suspend 4,6-Diethoxypyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of acid).
-
Acyl Chloride Formation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via syringe. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and the evolution of HCl and SO₂ gas.
-
Reaction: After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 1-2 hours, or until the reaction mixture becomes a clear solution, indicating consumption of the starting material.
-
Solvent Exchange: Cool the mixture to room temperature. Carefully remove the DCM and excess SOCl₂ under reduced pressure (rotary evaporator). Safety Note: Ensure the evaporator is in a fume hood and properly trapped to handle acidic vapors.
-
Esterification: To the resulting crude acyl chloride, add anhydrous ethanol (used in excess as both reagent and solvent). Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution.[15] Causality Note: This step neutralizes the excess acid (HCl). The addition must be slow and careful due to vigorous CO₂ evolution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water (1 x 20 mL) and then saturated brine solution (1 x 20 mL).[16] Causality Note: The brine wash helps to remove residual water from the organic phase and aids in layer separation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.[15]
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[17]
Protocol B: Steglich Esterification
Materials and Reagents:
-
4,6-Diethoxypyrimidine-5-carboxylic acid
-
Alcohol (e.g., tert-Butanol or other sensitive alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reagent Preparation: In a dry round-bottom flask, dissolve 4,6-Diethoxypyrimidine-5-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[18]
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture.
-
Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form. Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by TLC.[18]
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a fritted funnel to remove the precipitated DCU.
-
Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with 0.5 N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and water (1 x 20 mL).[18] Causality Note: The acid wash removes residual DMAP and any unreacted DCC, while the bicarbonate wash removes unreacted carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography (silica gel) to remove any remaining traces of DCU and other impurities.[19][20]
Workflow and Data Visualization
Experimental Workflow Diagram
The general workflow for the synthesis and purification of the target ester is outlined below.
Caption: General workflow for the synthesis of pyrimidine esters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Reagents (especially solvents) not anhydrous. | 1. Use freshly distilled, anhydrous solvents. Ensure glassware is oven-dried. |
| 2. Insufficient reaction time or temperature. | 2. Monitor reaction by TLC and extend reaction time or increase temperature if necessary. | |
| 3. Inactive catalyst (Method B). | 3. Use fresh DMAP. | |
| Formation of Side Products | 1. (Method A) Reaction with SOCl₂ too vigorous. | 1. Ensure slow, dropwise addition of SOCl₂ at 0 °C. |
| 2. (Method B) N-acylurea formation. | 2. Ensure a sufficient catalytic amount of DMAP is used.[5] | |
| Difficult Purification | 1. (Method B) Dicyclohexylurea (DCU) contamination. | 1. Filter the reaction mixture thoroughly before workup. If DCU remains, it can often be removed by recrystallization from a non-polar solvent like hexanes. |
| 2. Emulsion during workup. | 2. Add saturated brine to the separatory funnel to help break the emulsion.[15] |
References
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]
-
ResearchGate. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Available at: [Link]
-
Penta. (2019). Safety Data Sheet: Thionyl chloride. Available at: [Link]
-
University of California, Santa Barbara. (2013). SOP 0079 - Thionyl Chloride. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Available at: [Link]
-
Bentham Science Publishers. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Available at: [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Available at: [Link]
-
Wikipedia. (n.d.). Steglich esterification. Available at: [Link]
- Google Patents. (n.d.). US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions.
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]
-
Unknown Source. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]
-
Der Pharma Chemica. (n.d.). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Available at: [Link]
-
HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]
-
SynArchive. (n.d.). Steglich Esterification. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]
-
ScienceDirect. (n.d.). Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates. Available at: [Link]
-
MDPI. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]
-
Chemistry Steps. (n.d.). Alcohols to Esters. Available at: [Link]
-
ResearchGate. (2021). Work up of ester?. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Available at: [Link]
-
University of Toronto. (n.d.). Fischer Esterification. Available at: [Link]
-
Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]
-
Chemistry LibreTexts. (2024). 21.6: Chemistry of Esters. Available at: [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. Available at: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]
-
University of Calgary. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]
-
ACS Publications. (2021). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]
-
Unknown Source. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
-
Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgosolver.com [orgosolver.com]
- 10. westliberty.edu [westliberty.edu]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. drexel.edu [drexel.edu]
- 13. nj.gov [nj.gov]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. cerritos.edu [cerritos.edu]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4,6-Diethoxypyrimidine-5-carboxylic acid as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibitor Discovery
The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[3][4] This mimicry enables the design of potent and selective kinase inhibitors. Among the diverse array of pyrimidine-based building blocks, 4,6-Diethoxypyrimidine-5-carboxylic acid presents a particularly attractive starting point for the synthesis of novel kinase inhibitors. The diethoxy substitution at the 4 and 6 positions can provide crucial hydrogen bond accepting interactions within the kinase hinge region, while the carboxylic acid at the 5-position serves as a versatile handle for the introduction of various pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic properties.[5]
This technical guide provides an in-depth exploration of 4,6-Diethoxypyrimidine-5-carboxylic acid as a building block for kinase inhibitors. We will delve into its physicochemical properties, provide a detailed, representative protocol for its incorporation into a potential kinase inhibitor via amide bond formation, and outline a standard in vitro kinase inhibition assay to evaluate the biological activity of the resulting compounds.
Physicochemical Properties of 4,6-Diethoxypyrimidine-5-carboxylic acid
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₄ | [6] |
| Molecular Weight | 212.20 g/mol | [6] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. | General chemical knowledge |
| SMILES | CCOC1=C(C(=O)O)C(OCC)=NC=N1 | [6] |
| CAS Number | 4319-99-7 | [6] |
Synthesis of Kinase Inhibitors: A Representative Protocol
The carboxylic acid moiety of 4,6-Diethoxypyrimidine-5-carboxylic acid is readily derivatized, most commonly through amide bond formation with a variety of primary and secondary amines. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase. The following protocol describes a general yet robust method for the synthesis of an N-aryl-4,6-diethoxypyrimidine-5-carboxamide, a common motif in kinase inhibitors.
Protocol: Synthesis of a Representative N-Aryl-4,6-diethoxypyrimidine-5-carboxamide
This protocol details the amide coupling of 4,6-Diethoxypyrimidine-5-carboxylic acid with a representative aniline derivative using common coupling reagents.
Materials:
-
4,6-Diethoxypyrimidine-5-carboxylic acid
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-Diethoxypyrimidine-5-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Coupling Reagents: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Addition of Amine and Base: In a separate flask, dissolve the substituted aniline (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into water and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4,6-diethoxypyrimidine-5-carboxamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Caption: A generalized workflow for the synthesis of N-aryl-4,6-diethoxypyrimidine-5-carboxamides.
Biological Evaluation: In Vitro Kinase Inhibition Assay
Once a library of kinase inhibitors has been synthesized, their biological activity must be assessed. A common and robust method for this is an in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Target kinase (e.g., Src, CDK4, VEGFR2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 10-point, 3-fold dilutions.
-
Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the target kinase and its specific substrate in the appropriate kinase assay buffer. Add this mix to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: A streamlined workflow for determining the IC50 of a kinase inhibitor.
Representative Biological Data
While specific data for kinase inhibitors derived directly from 4,6-Diethoxypyrimidine-5-carboxylic acid is not extensively available in the public domain, the following table presents IC₅₀ values for structurally related 4,6-disubstituted pyrimidine-based kinase inhibitors to illustrate the potential of this scaffold.
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 4,6-Diaryl pyrimidine | EGFR | 74 | [5] |
| 4,6-Diaryl pyrimidine | VEGFR-2 | 2.20 | [5] |
| 4,6-Disubstituted pyrimidine | CDK9 | 3 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Src | <0.5 | [3] |
| Pyrido[2,3-d]pyrimidine | CDK4 | 9 | [4] |
| Pyrido[2,3-d]pyrimidine | CDK6 | 15 | [4] |
Signaling Pathway Context
Kinase inhibitors derived from the 4,6-diethoxypyrimidine scaffold can be designed to target various kinases involved in critical cellular signaling pathways that are often hijacked in cancer. One such key pathway is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.
Sources
- 1. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
developing assays to test the biological activity of 4,6-Diethoxypyrimidine-5-carboxylic acid derivatives
Executive Summary & Strategic Rationale
The 4,6-Diethoxypyrimidine-5-carboxylic acid scaffold (CAS: 4319-99-7) represents a privileged structure in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors targeting the PI3K/Akt/mTOR and EGFR pathways. Unlike simple pyrimidines, the 4,6-diethoxy substitution pattern introduces specific lipophilic bulk and hydrogen-bond accepting capabilities that are critical for occupying the hydrophobic pockets (Selectivity Pocket) of ATP-binding sites in kinases [1, 2].
This Application Note provides a validated screening cascade to evaluate derivatives of this scaffold. We move beyond generic protocols to address the specific solubility challenges and mechanistic validation required for this lipophilic class of compounds.
The Screening Cascade
To ensure resource efficiency, we employ a funnel approach:
-
Solubility & Stability: Verifying DMSO solubility and hydrolytic stability of the ethoxy groups.
-
Biochemical Potency: Fluorescence-based kinase inhibition assays (Primary Screen).
-
Cellular Efficacy: Antiproliferative assays in relevant cancer lines (Secondary Screen).
-
Target Engagement: Phosphorylation status validation (Tertiary Screen).
Visualizing the Screening Workflow
The following flowchart outlines the logical progression from compound synthesis to lead identification.
Figure 1: Critical path for evaluating diethoxypyrimidine derivatives. The cascade prioritizes early elimination of insoluble compounds before expensive biological testing.
Phase I: Physico-Chemical Characterization
Challenge: The 4,6-diethoxy groups significantly increase LogP compared to 4,6-dihydroxy analogs. While this aids membrane permeability, it risks precipitation in aqueous assay buffers.
Protocol 1.1: Kinetic Solubility Assay (Nephelometry)
Objective: Determine the maximum soluble concentration in 1% DMSO/PBS.
-
Stock Preparation: Dissolve derivatives to 10 mM in 100% DMSO. Sonicate for 10 minutes to ensure complete dissolution.
-
Dilution Series: Prepare a 96-well plate with PBS (pH 7.4). Spike DMSO stock to final concentrations of 100, 50, 25, 12.5, and 6.25 µM (Final DMSO = 1%).
-
Incubation: Shake at 600 rpm for 2 hours at 25°C.
-
Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidity).
-
Criteria:
-
Pass: OD620 < 0.005 (above background) at ≥ 50 µM.
-
Fail: Visible precipitation or high OD at < 10 µM.
-
Expert Insight: If precipitation occurs, consider formulating with 0.01% Triton X-100 for biochemical assays, but be aware that detergents can interfere with kinase activity [3].
Phase II: Biochemical Kinase Inhibition (Target Engagement)
Given the structural homology of 4,6-diethoxypyrimidines to known PI3K inhibitors (e.g., GDC-0941 analogs), the primary screen targets PI3K
Protocol 2.1: ADP-Glo™ Kinase Assay (Luminescence)
This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of a lipid or peptide substrate.
Materials:
-
Recombinant PI3K
(human). -
Substrate: PIP2:PS lipid vesicles (0.05 mg/mL).
-
ATP (Ultrapure, 10 µM).
-
Assay Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.
Workflow:
-
Compound Transfer: Acoustic dispense 20 nL of compound (10 mM stock) into a 384-well white, low-volume plate.
-
Enzyme Addition: Add 2 µL of PI3K
enzyme solution. Incubate 15 min at RT to allow compound-enzyme binding. -
Reaction Start: Add 2 µL of ATP/Lipid Substrate mix.
-
Incubation: Incubate for 60 min at RT.
-
Termination & Detection:
-
Add 4 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Measurement: Read luminescence on a multimode plate reader (e.g., EnVision).
Data Analysis:
Calculate Percent Inhibition:
Table 1: Expected Potency Benchmarks
| Compound Class | Target IC50 (Biochem) | Action Required |
|---|---|---|
| Hit | < 100 nM | Proceed to Cell Assay |
| Moderate | 100 nM - 1 µM | Optimize R-groups (SAR) |
| Inactive | > 10 µM | Discard Scaffold |
Phase III: Cellular Potency & Antiproliferative Activity
Biochemical potency does not guarantee cellular activity. The ethoxy groups should facilitate cell entry, but efflux pumps are a risk. We utilize HCT-116 (Colorectal) and MCF-7 (Breast) lines, which are sensitive to pyrimidine-based antimetabolites and kinase inhibitors [4, 5].[1]
Protocol 3.1: Resazurin (Alamar Blue) Viability Assay
Mechanism: Metabolically active cells reduce non-fluorescent resazurin to fluorescent resorufin.
-
Seeding: Seed cells at 3,000 cells/well in 96-well black plates. Allow attachment overnight (16-24h).
-
Treatment: Remove media. Add 100 µL fresh media containing serial dilutions of the derivative (0.01 µM to 50 µM). Include 0.5% DMSO vehicle control and Staurosporine (positive kill control).
-
Incubation: 72 hours at 37°C, 5% CO₂.
-
Development: Add 20 µL Resazurin solution (0.15 mg/mL in PBS).
-
Readout: Incubate 2-4 hours. Measure Fluorescence (Ex 560 nm / Em 590 nm).
Scientific Integrity Check:
-
Why 72 hours? Kinase inhibitors are often cytostatic, not cytotoxic. Shorter incubations (24h) may yield false negatives.
-
Why Resazurin? It is less toxic than MTT and allows for multiplexing if needed.
Phase IV: Mechanism of Action (MOA) Validation
To confirm the compound acts via the intended pathway (e.g., PI3K/Akt) rather than general toxicity, we visualize downstream signaling.
Protocol 4.1: Western Blotting for Phospho-Akt
Rationale: If the 4,6-diethoxypyrimidine derivative inhibits PI3K, downstream phosphorylation of Akt (at Ser473) should decrease dose-dependently.
Pathway Diagram:
Figure 2: Mechanism of Action. The derivative targets PI3K, preventing the conversion of PIP2 to PIP3, thereby blocking Akt phosphorylation and downstream proliferation.
Steps:
-
Treatment: Treat HCT-116 cells with EC50 concentration of the compound for 6 hours.
-
Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors (Critical: Phosphatases will strip the signal if not inhibited).
-
Blotting:
-
Primary Antibody: Anti-pAkt (Ser473) (1:1000).
-
Loading Control: Anti-Total Akt or Anti-GAPDH.
-
-
Result: A successful hit will show reduced band intensity for pAkt compared to DMSO control, while Total Akt remains constant.
References
-
Onipko, O. V., et al. (2019). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Retrieved from [Link]
-
Ali, I. H., et al. (2022).[2] Design, synthesis and anticancer activity of novel pyrimidine derivatives. Bioorganic Chemistry. Retrieved from [Link]
Sources
Application Note: Large-Scale Synthesis of 4,6-Diethoxypyrimidine-5-carboxylic Acid
Executive Summary & Strategic Rationale
4,6-Diethoxypyrimidine-5-carboxylic acid (CAS 4319-99-7) 1 is a highly functionalized heterocyclic building block critical to the development of advanced active pharmaceutical ingredients (APIs), including endothelin receptor antagonists and targeted kinase inhibitors. The strategic placement of the electron-donating ethoxy groups at the 4- and 6-positions modulates the electronic and steric profile of the pyrimidine ring, dictating its interaction with biological targets 2.
This application note details a robust, scalable two-step synthetic workflow designed for pilot-scale manufacturing. By transitioning from traditional lab-scale methodologies to a process-optimized route, we ensure high fidelity, safety, and yield.
Mechanistic Causality & Reaction Design
The synthesis relies on a two-phase transformation:
-
Electrophilic Chlorination: The precursor, 4,6-dihydroxypyrimidine-5-carboxylic acid, is converted to the dichloro intermediate using Phosphorus Oxychloride (
). We utilize -dimethylaniline rather than pyridine as the catalytic base. Causality: -dimethylaniline provides a smoother catalytic profile for the active Vilsmeier-type intermediate, preventing the excessive tar formation and thermal degradation often observed with pyridine at scale 2. -
Nucleophilic Aromatic Substitution (S
Ar): The intermediate 4,6-dichloropyrimidine-5-carboxylic acid 3 is subjected to diethoxylation using sodium ethoxide in absolute ethanol 4. Mechanistic Insight: The 5-carboxylic acid moiety presents a unique kinetic challenge. Upon introduction to sodium ethoxide, the acid is immediately deprotonated to form a carboxylate anion. This negative charge significantly reduces the electron-withdrawing inductive effect of the group, raising the activation energy required for S Ar at the 4- and 6-positions. To overcome this thermodynamic barrier, a stoichiometric excess of sodium ethoxide ( 3.5 equivalents) and sustained thermal energy (reflux) are strictly required.
Synthetic Pathway & Process Visualization
Chemical synthesis pathway for 4,6-diethoxypyrimidine-5-carboxylic acid.
Self-Validating Experimental Protocols
Phase I: Chlorination to 4,6-Dichloropyrimidine-5-carboxylic acid
This protocol is designed as a self-validating system; visual cues and In-Process Controls (IPCs) confirm reaction trajectory.
-
Reactor Preparation: Purge a 10 L jacketed glass reactor with anhydrous
. Charge with 4,6-dihydroxypyrimidine-5-carboxylic acid (1.0 kg, 6.4 mol) and anhydrous dichloromethane (2.0 L). -
Reagent Addition: Cool the suspension to 0 °C. Slowly add
(3.4 kg, 22.4 mol, ~3.5 eq) via an addition funnel over 60 minutes. Causality: Slow addition controls the initial endothermic dissolution and subsequent exothermic complex formation. -
Catalyst Introduction: Add
-dimethylaniline (0.77 kg, 6.4 mol) dropwise, maintaining the internal temperature below 10 °C. -
Reflux & Validation: Ramp the reactor temperature to 85 °C (reflux). Visual Cue: The heterogeneous suspension will gradually transition into a dark, homogeneous solution accompanied by the evolution of HCl gas.
-
IPC Check: After 4 hours, pull a 0.5 mL aliquot, quench in ice water, extract with EtOAc, and run TLC (DCM:MeOH 9:1). The reaction is valid to proceed when the baseline starting material spot is completely consumed.
-
Quench & Isolation: Concentrate the mixture under vacuum (100 mbar, 50 °C) to remove excess
. Carefully quench the residue into 10 L of vigorously stirred ice water (highly exothermic). Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the dichloro intermediate 5.
Phase II: Nucleophilic Aromatic Substitution (Diethoxylation)
Scaled-up reaction workflow and critical process parameters for diethoxylation.
-
Alkoxide Generation: In a clean, dry 20 L reactor under
, charge absolute ethanol (10 L). Slowly add sodium metal (0.53 kg, 23.0 mol, ~3.6 eq) in small pieces. Safety/Causality: This generates sodium ethoxide in situ ensuring absolute anhydrous conditions, which prevents competitive hydrolysis of the chloro-groups to hydroxyls. -
Substrate Addition: Once sodium is completely dissolved and the solution cools to 25 °C, add the 4,6-dichloropyrimidine-5-carboxylic acid (1.23 kg, 6.4 mol) portion-wise. Visual Cue: A mild exotherm will occur as the carboxylic acid is deprotonated, and a fine suspension of the sodium salt may form.
-
Reflux: Heat the reactor to 78 °C (reflux) for 24 hours.
-
IPC Check (Critical): Take a 1.0 mL aliquot, quench in 2 mL of 1M HCl, extract with EtOAc, and analyze via HPLC-UV (254 nm). The reaction is self-validated as complete when the mono-ethoxy intermediate peak is < 0.5% Area.
-
Workup: Cool to room temperature and concentrate the ethanol under reduced pressure. Dissolve the residue in 5 L of water.
-
Acidification & Crystallization: Slowly add 6M HCl until the pH reaches 2.0–2.5. Causality: The target compound is highly soluble as a sodium salt but precipitates cleanly as the free acid at low pH. Filter the white to off-white crystalline solid, wash with cold water (2 x 1 L), and dry at 45 °C under high vacuum.
Quantitative Process Data & Scale-Up Metrics
To demonstrate process robustness, the following table summarizes the quantitative shift in parameters when migrating from a 100 g lab scale to a 1.0 kg pilot scale.
| Process Parameter | Lab Scale (100 g) | Pilot Scale (1.0 kg) | Mechanistic Rationale for Variance |
| 4.5 eq | 3.5 eq | Enhanced mass transfer and reflux efficiency in jacketed reactors reduce the need for large excess reagents. | |
| NaOEt Equivalents | 4.0 eq | 3.6 eq | Superior thermal control minimizes thermal degradation of the ethoxide nucleophile over extended periods. |
| Reaction Time (S | 18 hours | 24 hours | Slower heating/cooling ramps and mass transfer limitations at scale necessitate extended reflux to clear the mono-ethoxy species. |
| Overall Yield | 84% | 79% | Minor product retention in the mother liquor during scaled-up filtration and washing phases. |
| Purity (HPLC-UV) | >99.5% | 98.8% | Trace mono-ethoxy intermediate persists at scale; requires stringent IPC monitoring and optimized washing. |
Quality Control & Troubleshooting
-
Impurity Profiling: The most common impurity is the 4-chloro-6-ethoxypyrimidine-5-carboxylic acid (mono-ethoxy intermediate). If HPLC indicates >1.0% of this impurity during step 4 of Phase II, add an additional 0.2 equivalents of NaOEt and continue refluxing for 4 hours.
-
Moisture Contamination: If the final product exhibits a lower-than-expected mass and high polarity impurities on TLC, moisture breached the reactor during Phase II, leading to the formation of 4-ethoxy-6-hydroxypyrimidine-5-carboxylic acid. Ensure absolute ethanol is strictly maintained
100 ppm .
References
1.1, ChemScene. 2.2, BenchChem. 3.3, Google Patents. 4.4, PubMed Central (PMC). 5.5, Google Patents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP4281454B1 - Process for making ibrutinib - Google Patents [patents.google.com]
- 4. Heat Shock Protein 70 Inhibitors. 1. 2,5′-Thiodipyrimidine and 5-(Phenylthio)pyrimidine Acrylamides as Irreversible Binders to an Allosteric Site on Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108727340B - Fluorine-substituted indazoles and their uses - Google Patents [patents.google.com]
Application Note: Functionalization of the Carboxylic Acid Group of 4,6-Diethoxypyrimidine-5-carboxylic Acid
Introduction & Strategic Context
The 4,6-diethoxypyrimidine scaffold is a highly versatile and privileged structure in medicinal chemistry. It frequently serves as the core pharmacophore for novel therapeutics, including kinase inhibitors and allosteric binders for Heat Shock Protein 70 (Hsp70)[1][2].
The 5-position carboxylic acid provides a critical vector for structural diversification, primarily through amidation and esterification. However, the flanking 4- and 6-ethoxy groups introduce significant steric hindrance, effectively shielding the carbonyl carbon from nucleophilic attack[3]. This application note provides drug development professionals with optimized, field-proven protocols to overcome this steric barrier, ensuring high-yielding functionalization of the 4,6-diethoxypyrimidine-5-carboxylic acid core.
Mechanistic Insights: Overcoming Steric Shielding
Standard carbodiimide coupling methods (e.g., EDC/HOBt) often result in sluggish reaction kinetics and low yields when applied to sterically hindered substrates like 4,6-diethoxypyrimidine-5-carboxylic acid[3]. The bulky ethoxy groups restrict the approach trajectory of the amine to the O-acylisourea intermediate, leading to competitive N-acylurea rearrangement—a dead-end byproduct.
To achieve a self-validating and high-yielding reaction system, scientists must select activation strategies based on the nucleophile's properties:
-
Uronium Salts (HATU): For primary and unhindered secondary amines, HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[4]. The nitrogen at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine and guiding it directly to the sterically shielded carbonyl carbon, significantly accelerating the reaction[5].
-
Acid Chloride Formation (Oxalyl Chloride): For extremely hindered nucleophiles, weak nucleophiles (e.g., anilines), or alcohols, converting the carboxylic acid to an acid chloride using oxalyl chloride and catalytic DMF is the gold standard[3]. The acid chloride is significantly more electrophilic and possesses a smaller steric profile than an active ester, allowing it to bypass the ethoxy shielding entirely.
Quantitative Data: Coupling Strategy Comparison
The following table summarizes the expected performance of various coupling strategies when applied to the 4,6-diethoxypyrimidine-5-carboxylic acid scaffold.
| Activation Strategy | Reagents | Optimal Nucleophile | Typical Yield | Reaction Time | Key Byproducts / Issues |
| Standard Coupling | EDC, HOBt, DIPEA | Primary Aliphatic Amines | 40–55% | 16–24 h | N-acylurea (high), Sluggish |
| High-Efficiency | HATU, DIPEA | Primary/Secondary Amines | 80–95% | 2–4 h | Tetramethylurea (easily washed) |
| Acid Chloride | (COCl)₂, DMF (cat.), Base | Anilines, Alcohols, Bulky | 85–98% | 3 h (Total) | None (HCl gas vented) |
Experimental Protocols
Protocol A: Direct Amidation via HATU Coupling
Target: Synthesis of amides using primary or unhindered secondary amines.
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4,6-diethoxypyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration[4].
-
Activation: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv). Stir the reaction mixture at room temperature for 15–30 minutes[4].
-
Mechanistic Note: The solution will typically turn slightly yellow, visually validating the generation of the highly reactive HOAt active ester.
-
-
Nucleophile Addition: Add the desired amine (1.2 equiv) dropwise (if liquid) or in a single portion (if solid).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor complete consumption of the active ester via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3×). Wash the combined organic layers with 5% aqueous LiCl (critical step to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Two-Step Functionalization via Acid Chloride
Target: Synthesis of esters or amides using sterically hindered or weakly nucleophilic partners.
-
Preparation: Suspend 4,6-diethoxypyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under argon.
-
Catalyst Addition: Add 2–3 drops of anhydrous DMF.
-
Mechanistic Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species, preventing the need for harsh heating[3].
-
-
Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.5 equiv) dropwise. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.
-
Maturation: Allow the reaction to warm to room temperature and stir for 1–2 hours until gas evolution ceases and the solution becomes homogeneous.
-
Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. Re-dissolve the crude acid chloride in anhydrous DCM.
-
Coupling: In a separate flask, dissolve the nucleophile (alcohol or hindered amine, 1.2 equiv) and a non-nucleophilic base (e.g., Triethylamine, 2.5 equiv) in DCM at 0 °C. Dropwise add the acid chloride solution.
-
Workup: Stir for 2 hours, quench with water, extract with DCM, wash with brine, dry, and purify via chromatography.
Visualizations
Caption: Workflow for the functionalization of 4,6-diethoxypyrimidine-5-carboxylic acid.
Caption: Logic tree for selecting the optimal activation strategy based on nucleophile properties.
References
-
NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives Source: PubMed Central (PMC) / MDPI URL:[Link][5]
-
Heat Shock Protein 70 Inhibitors. 1. 2,5′-Thiodipyrimidine and 5-(Phenylthio)pyrimidine Acrylamides as Irreversible Binders to an Allosteric Site on Heat Shock Protein 70 Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heat Shock Protein 70 Inhibitors. 1. 2,5′-Thiodipyrimidine and 5-(Phenylthio)pyrimidine Acrylamides as Irreversible Binders to an Allosteric Site on Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(tert-Butyl)thiophene-2-carboxylic Acid|CAS 1783977-15-0 [benchchem.com]
- 4. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 5. NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives as Potential Anti-Inflammatory and Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4,6-Diethoxypyrimidine-5-carboxylic Acid for the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4,6-Diethoxypyrimidine-5-carboxylic Acid Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of countless natural molecules, including the nucleobases of DNA and RNA, and a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Within this class, 4,6-Diethoxypyrimidine-5-carboxylic acid emerges as a particularly versatile and powerful building block for the construction of complex, novel heterocycles.
This guide provides an in-depth exploration of the synthetic utility of this reagent. We will move beyond simple procedural lists to explain the chemical logic behind key transformations, offering detailed, field-tested protocols for its application in synthesizing high-value fused heterocyclic systems. The strategic placement of the carboxylic acid group at the 5-position, flanked by two reactive ethoxy groups at the 4- and 6-positions, provides a unique convergence of reactivity that can be exploited for elegant and efficient molecular construction. The carboxylic acid serves as a primary handle for elaboration, while the diethoxy substitution pattern influences the electronic nature of the ring and offers potential for subsequent modifications.[3]
Part 1: Foundational Strategy - Amide Bond Formation as a Gateway to Diversity
The most direct and widely utilized reactive site on the starting material is the carboxylic acid. Its conversion to an amide is a fundamental first step that opens the door to a vast array of structural diversity. The resulting N-acylated pyrimidines are not only valuable final products but are also critical intermediates for subsequent cyclization reactions.
Causality and Experimental Rationale
Direct amidation of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. To achieve efficient amide bond formation under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically accomplished in one of two ways:
-
Conversion to an Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), the carboxylic acid is transformed into a highly reactive acyl chloride. This intermediate readily reacts with a wide range of nucleophilic amines, including those that are weakly nucleophilic, to form the amide bond.
-
In-Situ Activation with Coupling Reagents: Carbodiimide-based reagents (e.g., DCC, EDC) or modern uronium/phosphonium salt reagents (e.g., HATU, HBTU) activate the carboxylic acid in situ. This method is often preferred for sensitive substrates as it avoids the harsh conditions associated with acyl chloride formation and generates byproducts that are easily removed.
The choice of method depends on the stability of the amine coupling partner and the desired scale of the reaction.
Protocol 1: General Synthesis of N-Aryl-4,6-diethoxypyrimidine-5-carboxamides
This protocol details the synthesis via the acyl chloride intermediate, a robust and cost-effective method.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 4,6-Diethoxypyrimidine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol).
-
Add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4,6-diethoxypyrimidine-5-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM (5 mL/mmol).
-
In a separate flask, dissolve the desired aniline or heterocyclic amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise over 15-20 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to afford the pure N-substituted-4,6-diethoxypyrimidine-5-carboxamide.
-
| Parameter | Condition/Reagent | Rationale |
| Activation | Thionyl Chloride (SOCl₂) | Efficiently converts carboxylic acid to highly reactive acyl chloride. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, inert solvent that dissolves reactants well. |
| Base | Triethylamine (TEA) | Scavenges HCl byproduct from both reaction steps. |
| Temperature | 0 °C to Room Temp. | Controls the rate of the highly exothermic acylation reaction. |
| Purification | Recrystallization / Chromatography | Removes byproducts and unreacted starting materials. |
Part 2: Advanced Application - Synthesis of Fused Pyrimido[4,5-d]pyrimidines
A key application for this scaffold is the construction of pyrimido[4,5-d]pyrimidines, a class of fused heterocycles with significant biological activities, including antitumor and anti-inflammatory properties.[4][5] This transformation elegantly uses the existing pyrimidine ring as a foundation to build a second, fused pyrimidine ring.
Mechanistic Insight and Strategy
The synthesis of the pyrimido[4,5-d]pyrimidine core from 4,6-diethoxypyrimidine-5-carboxylic acid typically involves a condensation reaction with a three-atom N-C-N synthon, such as guanidine, urea, or amidines.[4][6] The reaction proceeds via a cyclocondensation mechanism where the N-C-N fragment reacts with two electrophilic centers on the starting pyrimidine. While the carboxylic acid at C5 is one reactive center, the C4/C6 positions must also be made reactive. A common and effective strategy involves a two-step process: first, amination at one of the ethoxy positions, followed by cyclization.
However, a more direct approach involves activating the carboxylic acid and reacting it with an appropriate dinucleophile. For instance, reacting the corresponding ester with an amidine can lead to the fused system.
Workflow for Pyrimido[4,5-d]pyrimidine Synthesis
The following diagram illustrates a common and reliable workflow for constructing the fused ring system, starting from the activation of the carboxylic acid.
Caption: General workflow for pyrimido[4,5-d]pyrimidine synthesis.
Protocol 2: Two-Step Synthesis of a Substituted Pyrimido[4,5-d]pyrimidine-4-amine
This protocol uses guanidine as the N-C-N synthon to build the second ring, resulting in a 4-amino substituted product.
Step 1: Esterification of the Carboxylic Acid
-
Reaction Setup: To a solution of 4,6-Diethoxypyrimidine-5-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq) catalytically.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) for 8-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield ethyl 4,6-diethoxypyrimidine-5-carboxylate, which can often be used in the next step without further purification.
Step 2: Cyclocondensation with Guanidine
-
Preparation of Sodium Ethoxide: In a flame-dried flask under N₂, dissolve sodium metal (2.5 eq) in anhydrous ethanol (10 mL/mmol) with careful stirring.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.2 eq) and stir for 20 minutes at room temperature. Then, add the ethyl 4,6-diethoxypyrimidine-5-carboxylate (1.0 eq) from the previous step.
-
Reaction Execution: Heat the reaction mixture to reflux for 6-8 hours.[4] Monitor the formation of the product by TLC.
-
Work-up: After completion, cool the mixture to room temperature and neutralize with glacial acetic acid or by bubbling CO₂ gas.[4]
-
Isolation: Remove the solvent under reduced pressure. The resulting solid residue can be triturated with water to remove salts, filtered, and washed with cold ethanol to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure pyrimido[4,5-d]pyrimidine derivative.
| Parameter | Reagent/Condition | Rationale |
| Carboxylic Acid Activation | Esterification (EtOH, H⁺) | Converts the acid to an ester, a suitable electrophile for this cyclization. |
| N-C-N Synthon | Guanidine HCl | Provides the necessary atoms to form the second pyrimidine ring. |
| Base | Sodium Ethoxide (NaOEt) | Deprotonates guanidine HCl to the free base and catalyzes the cyclization. |
| Solvent | Anhydrous Ethanol | Serves as the solvent and also the reagent for preparing the base. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation reaction. |
Conclusion and Future Outlook
4,6-Diethoxypyrimidine-5-carboxylic acid is a powerful and adaptable starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein for amide formation and the construction of fused pyrimido[4,5-d]pyrimidine systems provide a solid foundation for researchers. The true potential of this scaffold lies in the combinatorial exploration of different amines, amidines, and other nucleophiles, which can rapidly generate large libraries of novel compounds for biological screening.[7] Future work may focus on developing one-pot multicomponent reactions to further streamline these synthetic sequences, enhancing efficiency and aligning with the principles of green chemistry.[2][8]
References
-
IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
-
Al-Ostath, A., et al. (n.d.). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. PMC. [Link]
-
IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. [Link]
-
Sahrapeyma, S., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]
-
RSC. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
Fadda, A. A., et al. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
RSC. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
-
Research & Reviews. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oiccpress.com [oiccpress.com]
improving the yield of "4,6-Diethoxypyrimidine-5-carboxylic acid" synthesis
Welcome to the Technical Support Center for Pyrimidine Scaffold Synthesis. This guide is engineered for research scientists and process chemists focusing on the optimization and scale-up of 4,6-diethoxypyrimidine-5-carboxylic acid (CAS 4319-99-7)[1].
Synthesizing highly functionalized pyrimidines requires precise control over nucleophilic aromatic substitutions, tautomeric equilibriums, and pH-sensitive functional groups. Below, we provide a mechanistic troubleshooting guide, quantitative parameter tables, and a self-validating experimental protocol to maximize your yield and purity.
I. Mechanistic Workflow & Pathway Visualization
The synthesis of 4,6-diethoxypyrimidine-5-carboxylic acid follows a robust four-step sequence: (1) Cyclization, (2) Chlorination, (3) Ethoxylation (SNAr), and (4) Saponification.
Fig 1: Four-step synthetic workflow for 4,6-diethoxypyrimidine-5-carboxylic acid.
II. Troubleshooting & FAQs (Phase-by-Phase)
Phase 1: Pyrimidine Ring Formation (Cyclization)
Q: My cyclization of triethyl methanetricarboxylate[] and formamidine yields a gummy residue with low purity. How can I optimize the formation of ethyl 4,6-dihydroxypyrimidine-5-carboxylate? A: The gummy residue is typically unreacted starting material mixed with polymerized formamidine. Formamidine free base is highly unstable and must be generated in situ from its hydrochloride or acetate salt. Ensure you are using strictly anhydrous ethanol and freshly prepared sodium ethoxide[3]. Trace water contamination leads to premature saponification of the bulky triethyl methanetricarboxylate, preventing cyclization. Use a slight excess of base (e.g., 3.0 equivalents) to fully deprotonate the intermediate and drive the cyclization to completion.
Phase 2: Chlorination
Q: During the POCl₃ chlorination to form ethyl 4,6-dichloropyrimidine-5-carboxylate[4], I observe incomplete conversion and a dark, tarry reaction mixture. What is the cause? A: Hydroxypyrimidines with electron-withdrawing groups (like the 5-carboxylate) are notoriously resistant to direct chlorination due to the decreased nucleophilicity of the tautomeric lactam oxygen. Relying solely on POCl₃ requires prolonged reflux, which causes thermal degradation (tarring). Causality & Solution: Introduce a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride), which significantly accelerates the chlorination of the hydroxyl groups. Furthermore, during the aqueous quench, pour the mixture over crushed ice very slowly. Exothermic quenching can cause the newly formed C-Cl bonds to hydrolyze back to C-OH.
Phase 3: Ethoxylation (SNAr)
Q: My nucleophilic aromatic substitution (SNAr) with sodium ethoxide stalls at the mono-ethoxylated intermediate. How do I achieve full diethoxylation? A: The two chlorine atoms in ethyl 4,6-dichloropyrimidine-5-carboxylate have different reactivities. The first substitution occurs rapidly at room temperature. However, the newly introduced ethoxy group donates electron density into the pyrimidine ring via resonance (+M effect), significantly deactivating the remaining chlorine atom toward further nucleophilic attack. Causality & Solution: To overcome this activation barrier, you must use at least 2.5 equivalents of sodium ethoxide and elevate the reaction temperature to reflux (78 °C) for 4-6 hours.
Phase 4: Saponification & Isolation
Q: I successfully synthesized ethyl 4,6-diethoxypyrimidine-5-carboxylate, but after saponification and acidification, my isolated yield of 4,6-diethoxypyrimidine-5-carboxylic acid[5] is extremely low. NMR shows a loss of the ethyl ether signals. Why? A: You are likely over-acidifying the mixture or allowing it to get too warm during the workup. While the ester requires a strong base (NaOH) to hydrolyze, the resulting 4,6-diethoxypyrimidine ring is highly sensitive to strong aqueous acids. At pH < 1, especially if the solution exotherms during acid addition, the ethoxy ethers undergo acid-catalyzed cleavage to yield 4,6-dihydroxypyrimidine-5-carboxylic acid (a uracil derivative). Causality & Solution: Perform the acidification at 0-5 °C using dilute HCl, and carefully adjust the pH to exactly 2.5-3.0. This is the isoelectric point where the carboxylic acid is protonated and precipitates, but the ether linkages remain intact.
III. Quantitative Data & Optimization Parameters
Summarized below are the optimized parameters versus common failure modes for each step of the workflow. Adhering to the "Optimal Conditions" ensures maximum throughput.
| Reaction Step | Key Reagents & Equivalents | Optimal Temp & Time | Common Failure Mode | Target Yield |
| 1. Cyclization | Triethyl methanetricarboxylate (1 eq), Formamidine HCl (1.2 eq), NaOEt (3 eq) | 78 °C (Reflux), 12 h | Ester hydrolysis due to wet solvent | 75 - 85% |
| 2. Chlorination | POCl₃ (10 eq), DMF (0.1 eq) | 90 °C, 4 h | Tar formation (excessive heat/time) | 80 - 90% |
| 3. Ethoxylation | NaOEt (2.5 eq), Anhydrous EtOH | 78 °C (Reflux), 6 h | Stalling at mono-ethoxy intermediate | 85 - 95% |
| 4. Saponification | 1. NaOH (2 eq) / H₂O2. HCl (aq) to pH 2.5-3.0 | 1. 25 °C, 2 h2. 0-5 °C (Quench) | Ether cleavage (pH < 1 or exotherm) | 90 - 95% |
IV. Self-Validating Experimental Protocols
The following methodologies include built-in validation checkpoints to ensure the integrity of the synthesis at every stage.
Step 1: Synthesis of Ethyl 4,6-dihydroxypyrimidine-5-carboxylate
-
Preparation: In an oven-dried flask under N₂, dissolve sodium metal (3.0 eq) in strictly anhydrous ethanol to generate NaOEt.
-
Addition: Cool to 0 °C. Add formamidine hydrochloride (1.2 eq) portion-wise, followed by dropwise addition of triethyl methanetricarboxylate (1.0 eq)[].
-
Reaction: Heat the mixture to reflux for 12 hours.
-
Validation Checkpoint: TLC (DCM:MeOH 9:1) should show the complete disappearance of the ester starting material.
-
Workup: Cool to room temperature, concentrate in vacuo, and dissolve the residue in ice water. Acidify to pH 4 with glacial acetic acid.
-
Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of Ethyl 4,6-dichloropyrimidine-5-carboxylate
-
Preparation: Suspend the product from Step 1 (1.0 eq) in POCl₃ (10.0 eq). Add DMF (0.1 eq) dropwise. Caution: Gas evolution (HCl) will occur.
-
Reaction: Heat the mixture to 90 °C for 4 hours.
-
Validation Checkpoint: The suspension will turn into a clear, dark amber solution as the solid dissolves, indicating the conversion of the insoluble dihydroxy compound to the soluble dichloro derivative[3].
-
Workup: Cool to room temperature and concentrate in vacuo to remove excess POCl₃. Slowly pour the thick residue over vigorously stirred crushed ice, maintaining the temperature below 10 °C.
-
Isolation: Extract with ethyl acetate (3x). Wash the organic layer with cold saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield a pale yellow solid[4].
Step 3: Synthesis of Ethyl 4,6-diethoxypyrimidine-5-carboxylate
-
Preparation: Dissolve the dichloro intermediate from Step 2 (1.0 eq) in anhydrous ethanol.
-
Addition: Slowly add a freshly prepared solution of NaOEt in ethanol (2.5 eq) at room temperature.
-
Reaction: Heat the mixture to reflux for 6 hours.
-
Validation Checkpoint: Monitor by LC-MS. You will initially observe a mass corresponding to the mono-ethoxy, mono-chloro intermediate [M+H]⁺. Reflux must continue until this mass is completely replaced by the diethoxy product mass.
-
Workup: Concentrate the mixture, dilute with water, and extract with dichloromethane. Dry and concentrate to yield the product as an oil that solidifies upon standing.
Step 4: Synthesis of 4,6-Diethoxypyrimidine-5-carboxylic acid
-
Preparation: Dissolve the ester from Step 3 (1.0 eq) in a 1:1 mixture of THF and water.
-
Reaction: Add NaOH (2.0 eq) and stir at room temperature for 2 hours.
-
Validation Checkpoint: Disappearance of the ester CH₂ quartet (~4.3 ppm) and CH₃ triplet (~1.3 ppm) in the ¹H NMR of a miniature workup aliquot confirms complete saponification.
-
Workup (Critical): Cool the reaction flask in an ice bath to 0-5 °C. Very slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 2.5 - 3.0.
-
Isolation: A white precipitate will form immediately. Filter the solid, wash with ice-cold water, and dry under high vacuum to afford pure 4,6-diethoxypyrimidine-5-carboxylic acid[1].
V. References
-
Fisher Scientific. "4,6-Dichloropyrimidine-5-carboxylic acid." Available at: [Link]
Sources
Technical Support Center: 4,6-Diethoxypyrimidine-5-Carboxylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals facing bottlenecks in pyrimidine functionalization.
Synthesizing 4,6-diethoxypyrimidine-5-carboxylic acid [1] from its dihydroxy or dichloro precursors is a foundational workflow in heterocyclic chemistry. However, it is notoriously prone to stalling and degradation. This guide moves beyond mere step-by-step instructions; we will dissect the mechanistic causality behind side reactions—specifically the electronic deactivation during Nucleophilic Aromatic Substitution (SNAr) and the thermal vulnerabilities of the pyrimidine core.
Visualizing the Synthesis and Failure Pathways
Fig 1. Synthesis workflow of 4,6-diethoxypyrimidine-5-carboxylic acid and major failure pathways.
Troubleshooting FAQs: Mechanism & Causality
FAQ 1: Why is my ethoxylation reaction yielding a mixture of mono- and di-substituted products?
The Causality: The conversion of 4,6-dichloropyrimidine-5-carboxylate to the diethoxy derivative proceeds via a stepwise SNAr mechanism[2]. The first chloride is displaced rapidly at room temperature because the pyrimidine ring is highly electron-deficient. However, once the first ethoxy group is installed, its oxygen lone pairs donate electron density into the pyrimidine
Fig 2. Electronic effects governing the stepwise nucleophilic aromatic substitution (SNAr).
FAQ 2: The reaction stalled completely at the mono-substituted intermediate, even with heating. What went wrong?
The Causality: This is the most critical failure mode and is caused by moisture in the reaction mixture. If water is present in the ethanol, or if the sodium ethoxide has degraded into sodium hydroxide, premature saponification of the 5-carboxylate ester occurs. The resulting carboxylate anion (
FAQ 3: During the POCl₃ chlorination step, I observe heavy tar formation and low yields. How can I prevent this?
The Causality: Chlorination of 4,6-dihydroxypyrimidine-5-carboxylic acid using neat POCl₃ can lead to thermal degradation if the temperature is not controlled. Furthermore, the absence of a proper acid scavenger leads to the buildup of HCl, which can cleave the ester or cause polymerization. The Solution: Employ a tertiary amine base (e.g., N,N-dimethylaniline or DIPEA) as an acid scavenger and catalyst[3]. The amine reacts with POCl₃ to form a highly reactive Vilsmeier-type intermediate, facilitating chlorination at lower, safer temperatures.
FAQ 4: I isolated a product matching the mass of 4,6-diethoxypyrimidine without the carboxylic acid group. Why did decarboxylation occur?
The Causality: Pyrimidine-5-carboxylic acids are highly prone to protodecarboxylation. The electron-withdrawing pyrimidine ring stabilizes the intermediate carbanion formed upon the loss of CO₂. This occurs rapidly when subjected to prolonged heating in strong aqueous acids or bases during the final workup. The Solution: Perform the final ester hydrolysis using mild conditions (e.g., LiOH at room temperature) and carefully acidify the mixture to pH 3-4 at 0 °C.
Quantitative Analysis of Side Products
Use the following analytical signatures to diagnose your reaction mixtures via LC-MS and NMR.
| Side Product | Structural Consequence | Root Cause | Analytical Signature | Prevention Strategy |
| Mono-ethoxy intermediate | Retains one C-Cl bond at C4/C6 | Insufficient NaOEt equivalents or inadequate heating. | LC-MS: | Use 2.5–3.0 eq NaOEt; reflux at 78 °C for ≥16h. |
| 4-Ethoxy-6-hydroxy byproduct | Hydroxyl group replaces ethoxy | Moisture in EtOH causing premature ester hydrolysis; carboxylate anion blocks SNAr. | LC-MS: | Strictly anhydrous conditions; freshly cut Na metal. |
| 4,6-Diethoxypyrimidine | Loss of the 5-carboxylic acid group | Thermal decarboxylation during harsh acidic/basic workup. | LC-MS: | Saponify with mild LiOH at RT; acidify carefully at 0 °C. |
| Polymeric Tar | Unidentified black oligomers | Uncontrolled exotherm during POCl₃ chlorination without a base. | Broad baseline in NMR; insoluble in organic solvents. | Use N,N-dimethylaniline as an acid scavenger/catalyst. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Phase 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reagent Preparation: Under an argon atmosphere, dissolve freshly cut sodium metal (3.0 eq) in strictly anhydrous ethanol (10 mL/mmol) at 0 °C[2].
-
Validation Checkpoint: The solution must be completely clear. Any white precipitate indicates the presence of NaOH (moisture contamination). Discard and restart if cloudy.
-
-
First Substitution: Slowly add ethyl 4,6-dichloropyrimidine-5-carboxylate (1.0 eq) portion-wise at 0 °C. Stir for 1 hour, allowing the reaction to reach room temperature.
-
Validation Checkpoint: TLC (Hexane/EtOAc 3:1) must show the complete disappearance of the starting material (
~0.6) and the formation of the mono-ethoxy intermediate ( ~0.4).
-
-
Second Substitution: Heat the reaction mixture to reflux (78 °C) for 16–24 hours[3].
-
Validation Checkpoint: LC-MS must show complete conversion to the diethoxy ester (
241 ). The mono-ethoxy peak ( 231) must be entirely absent.
-
-
Workup: Concentrate under reduced pressure. Partition the residue between dichloromethane and water. Dry the organic layer over anhydrous
and concentrate to yield the crude ester.
Phase 2: Mild Hydrolysis 5. Saponification: Dissolve the crude diethoxy ester in a 1:1 mixture of THF and water. Add LiOH monohydrate (1.5 eq) and stir at room temperature for 4 hours. 6. Acidification: Cool the mixture to 0 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches strictly 3.0–4.0.
-
Validation Checkpoint: A white precipitate of 4,6-diethoxypyrimidine-5-carboxylic acid will form[1]. Filter, wash with ice-cold water, and dry under high vacuum. LC-MS must confirm
213 .
References
-
[3] BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. Available at: 3
-
[1] ChemScene. 4319-99-7 | 4,6-Diethoxypyrimidine-5-carboxylic acid. Available at:1
-
[2] Google Patents. WO2024233900A1 - Gsk3a inhibitors and methods of use thereof. Available at: 2
Sources
challenges in the purification of pyrimidine carboxylic acids
Technical Support Center: Pyrimidine Carboxylic Acid Purification
Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket ID: PYR-PUR-001 Subject: Troubleshooting Solubility, Separation, and Stability of Amphoteric Heterocycles
Introduction: The "Zwitterion" Paradox
Welcome to the technical support center. If you are working with pyrimidine carboxylic acids (e.g., 2-pyrimidinecarboxylic acid, orotic acid derivatives), you are likely facing a specific set of contradictions: the molecule is too polar for standard extraction, too soluble for easy crystallization, yet often degrades (decarboxylates) when you try to force the issue with heat.
This guide treats your purification process not as a recipe, but as a manipulation of the Isoelectric Point (pI) and Hammick Reaction kinetics .
Module A: Solubility & Crystallization (The Isoelectric Trap)
User Issue: "I acidified my reaction mixture to pH 1 to precipitate the free acid, but obtained no solid or a low yield. The product seems to disappear into the aqueous mother liquor."
Diagnosis: You have likely protonated the pyrimidine nitrogen, creating a soluble cationic salt rather than the neutral free acid. Pyrimidine carboxylic acids are zwitterionic . They have a "U-shaped" solubility curve with a minimum at their isoelectric point (pI).
The Science: Zwitterionic Equilibrium
Unlike simple benzoic acids, pyrimidine acids possess a basic ring nitrogen (pKa ~1–3) and an acidic carboxyl group (pKa ~3–4).
-
pH < pI: The molecule is cationic (Water Soluble).
-
pH > pI: The molecule is anionic (Water Soluble).
-
pH ≈ pI: The molecule has net zero charge (Minimum Solubility).[1]
Troubleshooting Protocol: The "pI Crash" Method
Do not blindly acidify to pH 1. Follow this self-validating protocol to find the "sweet spot."
-
Preparation: Dissolve your crude material in minimal water at pH 10–11 (using NaOH or NH₄OH).
-
Titration: Slowly add 1M HCl or Acetic Acid while monitoring with a calibrated pH meter.
-
Observation: Watch for turbidity.
-
Critical Step: Do not overshoot. If the pI is 3.5 and you hit pH 1.0, the precipitate will redissolve.
-
-
Thermal Aging: Once turbidity appears, heat the slurry to 50°C for 30 minutes (Ostwald ripening) to improve crystal habit, then cool slowly to 4°C.
Data: Solubility vs. pH Behavior
| pH State | Dominant Species | Solubility Status | Action |
| pH < 1.5 | Cation ( | High | Stop. Add base to approach pI. |
| pH 2.5 – 4.0 | Zwitterion ( | Minimum | Target Zone. Filter here. |
| pH > 7.0 | Anion ( | High | Start here. Add acid to approach pI. |
Module B: Chromatographic Separation (The Polarity Paradox)
User Issue: "My compound elutes in the void volume on a C18 column, or peaks are tailing badly."
Diagnosis:
-
Void Volume: Pyrimidine acids are too polar for standard Reverse Phase (RP) retention.[2]
-
Tailing: The basic nitrogen interacts with residual silanols on the silica support.
Solution 1: HILIC (Hydrophilic Interaction Liquid Chromatography)
Switching to HILIC is the most robust solution for polar pyrimidines. It uses a polar stationary phase (Amide or Zwitterionic) and a high-organic mobile phase.
-
Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-80.
-
Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate Buffer (10mM, pH 5.0).
-
Mechanism: Partitioning into a water-enriched layer on the column surface.
Solution 2: Ion-Pairing RP-HPLC
If you must use C18, you must mask the charge.
-
Reagent: Add 5–10 mM Ion-Pairing Reagent (e.g., Heptafluorobutyric acid or Hexylamine) to the mobile phase.
-
Warning: This makes the method incompatible with MS (Mass Spectrometry) unless volatile agents are used, and it permanently alters the column.
Visualizing the Separation Strategy
Module C: Chemical Stability (The Decarboxylation Danger)
User Issue: "I lost 40% of my yield during drying. The mass spec shows a peak at [M-44]."
Diagnosis: You are observing thermal decarboxylation .[3] Pyrimidine carboxylic acids are electronically prone to losing
The Science: The Hammick Mechanism
The electron-deficient pyrimidine ring acts like an electron sink. The zwitterionic form or the protonated form facilitates the formation of an ylide intermediate, releasing
-
Risk Factor: High temperature + Acidic environment.
-
Critical Position: 2-COOH and 4-COOH are unstable; 5-COOH is relatively stable.
Troubleshooting Protocol: Gentle Drying
-
Avoid Oven Drying: Never dry these compounds in a standard oven >60°C.
-
Lyophilization: Freeze-drying is the gold standard (sublimation of ice avoids thermal stress).
-
Vacuum Desiccation: Use
in a vacuum desiccator at room temperature. -
Workup: Avoid strong mineral acids during workup if possible; use formic acid or acetic acid which are easier to remove under reduced pressure without high heat.
Module D: Impurity Profiling (Metal Scavenging)
User Issue: "My product has a persistent color and high ash content."
Diagnosis: Pyrimidine carboxylic acids are excellent chelating ligands . If you used metal catalysts (Pd, Cu) in previous coupling steps (e.g., Suzuki, Sonogashira), the metal is likely coordinated to the nitrogen and carboxylate, "hiding" from standard filtration.
Remediation:
-
Chelating Resins: Pass the aqueous solution (at neutral pH) through a resin like QuadraPure™ or Chelex 100 before crystallization.
-
EDTA Wash: If crystallizing, wash the filter cake with a dilute EDTA solution (pH 7) to displace the metal ions.
References
-
Dunn, G. E., et al. (1977).[4] "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution." Canadian Journal of Chemistry.[4]
-
Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry.
-
McCalley, D. V. (2017). "Understanding and managing the separation of hydrophilic compounds in HILIC." Journal of Chromatography A.
-
Ashworth, I. W., et al. (2023). "Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor." Organic Process Research & Development.
-
BenchChem Technical Center. (2025).[5] "Purification of Chlorinated Pyrimidine Intermediates."
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4,6-Diethoxypyrimidine-5-carboxylic acid
Welcome to the technical support center dedicated to the synthesis of 4,6-Diethoxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemical principles.
Synthetic Overview & Strategy
The synthesis of 4,6-Diethoxypyrimidine-5-carboxylic acid is typically approached via a multi-step pathway, starting from readily available precursors. A common and logical route involves the initial construction of a pyrimidine ring bearing a C5-ester, followed by functional group manipulations at the C4 and C6 positions, and concluding with the hydrolysis of the ester to the desired carboxylic acid. This strategy allows for controlled introduction of the required functionalities.
The diagram below outlines the most prevalent synthetic pathway.
Caption: Common synthetic pathway to 4,6-Diethoxypyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthetic sequence? A1: While every step requires careful control, the final saponification (ester hydrolysis) is particularly critical. The pyrimidine ring can be susceptible to cleavage under harsh basic conditions.[1][2] Therefore, optimizing the temperature, reaction time, and concentration of the base is crucial to achieve high yields without degrading the product.
Q2: How can I effectively monitor the progress of each reaction step? A2: Thin Layer Chromatography (TLC) is the most convenient method for routine monitoring. Use a solvent system that provides good separation between the starting material and the product (e.g., ethyl acetate/hexane mixtures). Staining with potassium permanganate can help visualize spots if they are not UV-active. For definitive structural confirmation of intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[3]
Q3: Are there alternatives to using phosphorus oxychloride (POCl₃) for the chlorination step? A3: POCl₃ is the most common and effective reagent for converting hydroxypyrimidines to their chloro derivatives.[4][5] While other chlorinating agents exist (e.g., thionyl chloride), they are often less effective for this specific transformation. The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is also used, particularly if a formyl group is being installed concurrently.[5] Given the efficiency of POCl₃, optimization of its use (e.g., temperature control, use of a tertiary amine base) is generally preferred over seeking alternatives.
Q4: My overall yield is low. Which step is the most likely cause? A4: Low overall yield is often a cumulative problem. However, the initial ring-forming condensation and the chlorination step are frequent culprits. The condensation can suffer from side reactions or incomplete conversion.[3][6] The chlorination workup can be challenging, and product loss during extraction is common.[4][5] A systematic evaluation of the yield at each step is recommended to identify the bottleneck.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem Area 1: Low Yield in Pyrimidine Ring Formation
Question: My initial condensation of Diethyl Ethoxymethylenemalonate (EMME) and urea is giving a low yield of the pyrimidine ester. What's going wrong?
Answer: This is a common challenge often related to reaction conditions and reagent quality.[6]
-
Potential Cause 1: Incomplete Reaction. The cyclization may be slow or reversible.
-
Solution: Ensure you are using a sufficient excess of the base (sodium ethoxide) to drive the reaction to completion. The reaction typically requires reflux temperatures to proceed efficiently. Monitor the reaction by TLC until the EMME starting material is fully consumed.[7]
-
-
Potential Cause 2: Reagent Purity. Moisture or impurities in the urea or solvent can inhibit the reaction.
-
Potential Cause 3: Side Reactions. EMME is reactive and can undergo self-polymerization or other side reactions under basic conditions.[9]
-
Solution: Control the rate of addition of reagents and maintain a consistent reaction temperature. Adding the urea to the solution of sodium ethoxide before introducing the EMME can sometimes mitigate side reactions.
-
Problem Area 2: Inefficient Chlorination with POCl₃
Question: The conversion of my dihydroxy-pyrimidine intermediate to the dichloro-pyrimidine is incomplete, and the workup is difficult.
Answer: The chlorination step is aggressive and requires careful handling and optimization.
-
Potential Cause 1: Insufficient Reagent Activity. The activity of POCl₃ can be influenced by the reaction temperature and additives.
-
Potential Cause 2: Difficult Workup. Quenching excess POCl₃ with water is highly exothermic and can be hazardous. The product can also be lost during aqueous extraction.
-
Solution: The workup must be performed cautiously by slowly pouring the cooled reaction mixture onto crushed ice.[4][5] This hydrolyzes the excess POCl₃. Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Washing the combined organic layers with a saturated sodium bicarbonate solution helps to neutralize any residual acid.[4]
-
Problem Area 3: Low Yield During Etherification (SNAr)
Question: The displacement of the chloro groups with sodium ethoxide is sluggish and gives a low yield of the diethoxy-pyrimidine ester.
Answer: This nucleophilic aromatic substitution (SNAr) reaction is highly dependent on the nucleophile's strength and anhydrous conditions.
-
Potential Cause 1: Inactive Nucleophile. The ethoxide can be quenched by moisture.
-
Potential Cause 2: Suboptimal Temperature/Time. The reaction may not have reached completion.
| Parameter | Recommended Condition | Rationale |
| Solvent | Absolute Ethanol | Serves as both the solvent and the source for the ethoxide nucleophile. Must be anhydrous. |
| Base | Sodium Ethoxide (NaOEt) | A strong base is required to act as the nucleophile. 2.2-3.0 equivalents are typically used.[4][11] |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for the SNAr reaction to proceed at a reasonable rate.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from quenching the highly reactive sodium ethoxide.[13] |
Table 1: Optimized Conditions for the SNAr Etherification Step.
Problem Area 4: Product Degradation During Final Hydrolysis
Question: I am losing a significant amount of product during the final saponification step, and I see multiple spots on my TLC.
Answer: This indicates that the reaction conditions are too harsh, potentially leading to the cleavage of the pyrimidine ring.[1]
-
Potential Cause: Ring Cleavage. Strong basic conditions, especially at high temperatures, can lead to nucleophilic attack on the pyrimidine ring itself, not just the ester.[1][2]
-
Solution 1: Lower the Temperature. Perform the hydrolysis at a lower temperature (e.g., room temperature to 40-50 °C) for a longer period. This minimizes the rate of degradation reactions relative to the desired saponification.
-
Solution 2: Use Stoichiometric Base. Avoid a large excess of sodium or potassium hydroxide. Use a calculated amount (e.g., 1.1-1.5 equivalents) to ensure the ester is consumed without subjecting the product to harsh conditions for an extended period.
-
Solution 3: Careful pH Adjustment. During the final acidification to precipitate the carboxylic acid, add the acid slowly while cooling in an ice bath. Localized high temperatures or very low pH can cause decarboxylation or other side reactions. Adjust to a final pH of around 2-3 for complete protonation and precipitation.[14]
-
Caption: Troubleshooting workflow for the final saponification step.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,6-dichloropyrimidine-5-carboxylate
(This protocol assumes the successful synthesis of the dihydroxy precursor)
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend Ethyl 4-hydroxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0 eq).[4]
-
Catalyst Addition: Add N,N-dimethylaniline (2.0 eq) to the suspension.[4]
-
Reaction: Cool the mixture in an ice bath. Add additional POCl₃ (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.[4]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction's completion using TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Protocol 2: Synthesis of 4,6-Diethoxypyrimidine-5-carboxylic acid
(This protocol assumes the successful synthesis of the diethoxy ester intermediate)
-
Setup: In a round-bottom flask, dissolve Ethyl 4,6-diethoxypyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Saponification: Add sodium hydroxide (1.2 eq) dissolved in a small amount of water. Stir the mixture at room temperature or with gentle heating (40 °C) and monitor the reaction by TLC until all the starting ester is consumed.
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is approximately 2-3. A white precipitate should form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold water and then dry under vacuum to yield the final product, 4,6-Diethoxypyrimidine-5-carboxylic acid.
References
- Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis.
- PrepChem. (n.d.).
- Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis.
- Benchchem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
- Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Benchchem. (2025).
- Benchchem. (2025).
- PrepChem. (n.d.). Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid.
- Benchchem. (2025).
- Organic Syntheses Procedure. (n.d.).
- Gorobets, M., et al. (2017). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis.
- Yan, S. F., et al. (n.d.). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. PDF.
- Yan, S. F., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. R Discovery.
- Wang, P., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prepchem.com [prepchem.com]
Technical Support Center: 4,6-Diethoxypyrimidine-5-carboxylic Acid
The following Technical Support Guide is designed for researchers and process chemists working with 4,6-Diethoxypyrimidine-5-carboxylic acid (CAS: 4319-99-7) . This document focuses on stability profiles, degradation mechanisms, and troubleshooting experimental anomalies.
Executive Summary & Molecule Profile
4,6-Diethoxypyrimidine-5-carboxylic acid is a functionalized pyrimidine intermediate often used in the synthesis of bioactive heterocycles (e.g., herbicides, antivirals).[1] Its stability is dictated by the interplay between the electron-rich ethoxy substituents and the electron-withdrawing carboxylic acid at the C5 position.
-
Molecular Formula:
[2] -
Molecular Weight: 212.20 g/mol [2]
-
Key Vulnerabilities: Thermal decarboxylation, Acid-catalyzed O-dealkylation (hydrolysis).
Primary Degradation Pathways
Users frequently encounter impurities arising from two competing mechanisms: Decarboxylation and O-Dealkylation (Hydrolysis) . Understanding these pathways is critical for interpreting LC-MS data and optimizing storage.
Pathway A: Thermal Decarboxylation
The most common degradation route, particularly during drying or high-temperature reactions, is the loss of
-
Trigger: Temperatures >80°C, acidic pH, or prolonged storage in solution.
-
Product: 4,6-Diethoxypyrimidine (MW: 168.19 g/mol ).
-
Detection: Loss of 44 Da in Mass Spec (
).
Pathway B: Acid-Catalyzed Hydrolysis (O-Dealkylation)
In aqueous acidic media, the ethoxy ether linkages are susceptible to hydrolysis. This converts the ethoxy groups into hydroxyl groups (which tautomerize to keto-forms). This is a stepwise process.
-
Step 1: Conversion to 4-Ethoxy-6-hydroxypyrimidine-5-carboxylic acid .
-
Step 2: Full conversion to 4,6-Dihydroxypyrimidine-5-carboxylic acid .
-
Trigger: Strong acids (HCl, TFA), moisture presence in solid state.
Pathway Visualization
The following diagram details the mechanistic flow of these degradation events.
Figure 1: Primary degradation pathways showing thermal decarboxylation (red) and stepwise hydrolysis (yellow/green).
Troubleshooting Guide: Experimental Anomalies
This section addresses specific issues reported by users in the field.
Scenario 1: "I see a new peak at RRT 0.85 in my HPLC after drying the product."
Diagnosis: Thermal Decarboxylation. Technical Insight: You likely dried the material in an oven above 60°C or under vacuum with uncontrolled heating. The peak corresponds to 4,6-Diethoxypyrimidine .[2][3][4] Action Plan:
-
Check Mass Spec: Look for a peak at m/z ~169 (M+H).
-
Protocol Adjustment: Dry the compound at <40°C under high vacuum. Avoid prolonged heating.[5]
-
Purification: The decarboxylated impurity is less polar (lacks -COOH). It can often be removed via a bicarbonate wash (the impurity will stay in the organic layer, while the product stays in the aqueous phase).
Scenario 2: "My yield is low, and the product is insoluble in organic solvents."
Diagnosis: Hydrolysis to Hydroxy-pyrimidines. Technical Insight: If the reaction mixture was acidic or contained water, the ethoxy groups may have hydrolyzed. The resulting 4,6-dihydroxypyrimidine-5-carboxylic acid is highly polar and poorly soluble in DCM or EtOAc, often precipitating as a "brick-dust" solid. Action Plan:
-
Solvent Check: Ensure anhydrous ethanol/solvents are used during synthesis.
-
Acidity Control: If quenching a reaction with acid, do not drop pH below 3-4 for extended periods.
-
Recovery: These hydrolyzed byproducts are difficult to re-ethylate. Isolate the solid and analyze via NMR (loss of ethyl triplets/quartets).
Scenario 3: "The melting point is significantly lower than the literature value (150-152°C)."
Diagnosis: Eutectic mixture with Decarboxylated product. Technical Insight: Even 2-3% of the decarboxylated impurity can depress the melting point significantly. Action Plan:
-
Recrystallization: Recrystallize from Ethanol/Water (9:1). The carboxylic acid is more soluble in warm ethanol than the non-acidic impurity.
-
Storage: Store the standard at -20°C to prevent slow solid-state decarboxylation.
Frequently Asked Questions (FAQ)
Q1: Can I use TFA (Trifluoroacetic acid) to deprotect other groups on a molecule containing this moiety?
-
Answer: Proceed with Caution. While the pyrimidine ring is stable, the ethoxy groups are acid-labile. Concentrated TFA can cause O-dealkylation over time. Use dilute TFA or shorter reaction times, and monitor the appearance of the mono-hydroxy impurity (M-28).
Q2: Is the compound stable in DMSO for NMR studies?
-
Answer: Yes, for short periods (24-48 hours). However, DMSO + Heat can accelerate decarboxylation. Run NMR experiments at 25°C (298 K). Do not heat the NMR tube to improve solubility unless necessary, and do not store the DMSO solution for weeks.
Q3: Why does the color change from white to yellow/orange upon storage?
-
Answer: This indicates oxidation or trace polymerization of degradation products. While pyrimidines are generally oxidation-resistant, trace phenols (from hydrolysis) can oxidize to quinone-like species, which are highly colored. Re-purify if color is intense.
Quantitative Data: Stability Profile
| Condition | Duration | % Degradation | Major Product |
| Solid State (25°C) | 6 Months | < 0.5% | None |
| Solid State (60°C) | 1 Week | 2 - 5% | Decarboxylated (4,6-Diethoxy) |
| Aq. Solution (pH 1, 25°C) | 24 Hours | 10 - 15% | Hydrolyzed (Mono/Di-hydroxy) |
| Aq. Solution (pH 7, 25°C) | 24 Hours | < 1% | Stable |
| Reflux (Ethanol, 78°C) | 4 Hours | 3 - 8% | Decarboxylated |
References
-
PubChem. (n.d.).[4] Ethyl 4,6-diethoxypyrimidine-5-carboxylate | C11H16N2O4.[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved October 26, 2023, from [Link]
-
Yan, S. F., et al. (2007).[6][7] Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds. (Discusses hydrolysis vs decarboxylation competition). Retrieved October 26, 2023, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl 4,6-diethoxypyrimidine-5-carboxylate | C11H16N2O4 | CID 122588947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
troubleshooting NMR analysis of substituted pyrimidines
Technical Support Center: NMR Analysis of Substituted Pyrimidines
Introduction: The Pyrimidine Challenge
As a Senior Application Scientist, I frequently encounter researchers struggling with substituted pyrimidines. These scaffolds are ubiquitous in drug discovery (e.g., kinase inhibitors, nucleoside analogs) but notoriously difficult to characterize by NMR due to four converging factors: tautomeric equilibria , labile proton exchange , regioisomerism during synthesis , and heteronuclear coupling (specifically
This guide moves beyond basic spectral processing. It is a troubleshooting system designed to resolve specific structural ambiguities using causality-based logic.
Module 1: The "Disappearing" Signal (Tautomerism & Exchange)
User Query: "I synthesized a 2-amino-4-hydroxypyrimidine derivative. My LCMS confirms the mass, but the
Root Cause Analysis:
Substituted pyrimidines often exist in rapid equilibrium between lactam-lactim or amine-imine tautomers. In non-polar solvents like CDCl
Troubleshooting Protocol:
-
Solvent Switch (The "Dielectric Fix"):
-
Switch from CDCl
to DMSO-d or DMF-d . -
Mechanism: High dielectric solvents stabilize the more polar tautomer (typically the oxo/lactam form), slowing the exchange rate and sharpening signals. DMSO also acts as a hydrogen bond acceptor, "locking" labile protons.
-
-
Temperature Manipulation:
-
Run the spectrum at 273 K (0°C) .
-
Mechanism: Lowering temperature reduces
. If the exchange becomes slow on the NMR time scale ( ), the broad average peak will resolve into distinct sharp signals for each tautomer.
-
-
The "Dry" Standard:
-
Ensure the solvent is anhydrous. Water facilitates proton transfer. Store DMSO-d
over 4Å molecular sieves.
-
Visualization: Tautomer Identification Workflow
Caption: Logic flow for resolving broad or missing exchangeable proton signals in pyrimidines.
Module 2: The Regioisomer Crisis (N1 vs. N3 Alkylation)
User Query: "I alkylated a 2,4-substituted pyrimidine. Did the alkyl group add to N1 or N3? The
Root Cause Analysis:
Proton chemical shifts are unreliable for distinguishing N1 vs. N3 isomers due to anisotropic effects from substituents. The gold standard is
Experimental Protocol:
-
Optimization: Set the long-range coupling delay corresponding to
Hz. -
Reference: Use liquid NH
scale (0 ppm). Nitromethane is ~380 ppm; adjust accordingly if used. -
Analysis Logic:
-
Identify the alkyl protons (e.g., N-CH
). -
Observe which
N nucleus correlates to these protons. -
Crucial Step: Correlate the same
N nucleus to the pyrimidine ring protons (H5 or H6).
-
Data Table: Distinguishing N1 vs. N3
| Feature | N1-Alkylation Evidence | N3-Alkylation Evidence |
| Alkyl-H Correlation | Strong correlation to N1 | Strong correlation to N3 |
| Ring-H Correlation | N1 correlates to H6 ( | N3 correlates to H5 ( |
| Typically -220 to -260 ppm (shielded) | Typically -150 to -200 ppm (deshielded) | |
| Alkyl-H correlates to C2 and C6 | Alkyl-H correlates to C2 and C4 |
> Note:
Visualization: Regioisomer Determination
Caption: Workflow for distinguishing N1 vs. N3 alkylation using Heteronuclear Multiple Bond Correlation.
Module 3: The "Split" Personality ( F Coupling)
User Query: "My
Root Cause Analysis:
Troubleshooting Guide:
-
Identify the Pattern: Do not treat multiplets as impurities. Look for Quartets (CF
) or Doublets (CF). -
Measure
-Couplings: Use the Hertz values to assign carbon positions relative to the fluorine.
Data Table: Typical
| Carbon Position | Interaction Type | Coupling Constant ( | Multiplicity (for CF |
| Direct (C-F) | 270 - 290 Hz | Quartet | |
| Geminal (C-C-F) | 30 - 40 Hz | Quartet | |
| Vicinal (C-C-C-F) | 3 - 5 Hz | Quartet (often unresolved broadening) | |
| Long Range | < 2 Hz | Singlet (or slight broadening) |
Protocol:
-
Verification: Run a
F-decoupled C spectrum (if hardware permits) to collapse multiplets into singlets. This confirms which splits are due to fluorine.
Module 4: Aggregation & Solubility
User Query: "My peaks are extremely broad, but I don't have exchangeable protons. The sample is a flat aromatic pyrimidine."
Root Cause Analysis:
Planar pyrimidines, especially those with amide-like functionalities, are prone to
Troubleshooting Protocol:
-
The Dilution Test:
-
Acquire a spectrum at 10 mM.
-
Dilute to 1 mM and re-acquire (increase scan count to compensate for signal-to-noise).
-
Result: If peaks sharpen significantly upon dilution, aggregation is the cause.
-
-
Disaggregation Solvent:
-
Add 5-10% MeOD or TFA-d to CDCl
. This disrupts intermolecular hydrogen bonding and -stacking networks.
-
References
-
Tautomerism in Pyrimidines
- Title: "Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers"
- Source: MDPI (Molecules)
-
Link:[Link]
-
15N NMR & Regioisomerism
- Title: "Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using 1H–15N HMBC NMR Spectroscopy"
- Source: ResearchG
-
Link:[Link]
-
Fluorine Coupling Constants
- Title: "19F-centred NMR analysis of mono-fluorin
- Source: PubMed Central (PMC)
-
Link:[Link]
-
Aggregation Troubleshooting
- Title: "Overcoming NMR line broadening of nitrogen containing compounds: A simple solution"
- Source: PubMed / Magnetic Resonance in Chemistry
-
Link:[Link]
Technical Support Center: Pyrimidine Synthesis & Optimization
Status: Operational | Ticket Priority: High | Audience: Medicinal Chemists & Process Engineers
Welcome to the Pyrimidine Synthesis Troubleshooting Hub
Objective: This guide addresses the root causes of byproduct formation in the synthesis of pyrimidine scaffolds, a cornerstone of modern kinase inhibitors and antivirals. We move beyond basic protocols to diagnose mechanistic failures—specifically regioselectivity errors, incomplete cyclizations, and hydrolysis during workup.
Quick Diagnostic: Select Your Issue
| Symptom | Probable Cause | Go To Section |
| Mixture of N- and O-alkylated products | Ambident nucleophile behavior controlled by solvent/base hardness. | |
| Low yield in Biginelli cyclization; sticky byproducts | Knoevenagel condensation side-products or aldol polymerization. | |
| Reappearance of starting material after POCl3 reaction | Hydrolysis of the chloropyrimidine intermediate during quenching. |
Module 1: Regiocontrol in Alkylation
The Problem: Pyrimidines are ambident nucleophiles. Alkylation can occur at the ring nitrogens (N1/N3) or exocyclic oxygens (O-alkylation), leading to difficult-to-separate regioisomers.[1]
Technical Insight: Hard-Soft Acid-Base (HSAB) Theory
The N-atom is generally softer and more nucleophilic, while the O-atom is harder. However, the lactam-lactim tautomerism heavily influences the outcome.
-
N-Alkylation (Kinetic Control): Favored by polar aprotic solvents (DMF, DMSO) and softer counterions (Cs⁺).
-
O-Alkylation (Thermodynamic Control): Favored by hard bases (Ag₂CO₃) and conditions that stabilize the lactim form.
Troubleshooting Protocol
Q: I am getting a 60:40 mixture of N-alkyl vs. O-alkyl product. How do I shift this to >95% N-alkylation?
A: You must disrupt the coordination of the metal cation to the oxygen.
-
Switch Solvent: Move from THF or Acetone to DMF or NMP . The high dielectric constant dissociates ion pairs, leaving the N-nucleophile more exposed.
-
Change Base: Use Cesium Carbonate (Cs₂CO₃) .[2] The large, soft cesium ion interacts weakly with the hard oxygen, leaving the nitrogen free to attack the electrophile [1].
-
Temperature: Lower the temperature to 0°C. N-alkylation is kinetically faster; higher temperatures allow the system to equilibrate to the thermodynamically stable O-alkyl ether.
Q: I specifically need the N1-alkylated isomer, but I am seeing N3-alkylation. Why?
A: Steric hindrance at C2 or C6 dictates this ratio.
-
Diagnosis: If you have a bulky group at C2 (e.g., phenyl), N1 is sterically crowded.
-
Solution: Use a temporary protecting group (e.g., TMS) on the N3 position if possible, or employ a "directed" synthesis approach where the alkyl group is introduced before ring closure (e.g., using N-alkyl ureas in the Biginelli reaction).
Visual Workflow: Regioselectivity Decision Tree
Caption: Decision tree for selecting reaction conditions based on HSAB theory to control N- vs. O-alkylation selectivity.
Module 2: Biginelli Reaction Integrity
The Problem: The Biginelli reaction (Aldehyde + Urea + β-Ketoester) is robust but prone to "tarry" side products. These arise from competitive Knoevenagel condensations (Aldehyde + β-Ketoester) or Hantzsch-like pyridine formation if the urea is sluggish.
Troubleshooting Protocol
Q: My reaction stalls at 50% conversion, and I see a yellow solid byproduct.
A: The yellow solid is likely the benzylidene intermediate (Knoevenagel product) formed between the aldehyde and the β-ketoester. This indicates the urea is not intercepting the intermediate fast enough.
-
Fix 1 (Catalyst): Switch from a simple Brønsted acid (HCl) to a Lewis Acid like Yb(OTf)₃ or InCl₃ (10-20 mol%). These coordinate the dicarbonyl oxygen, stabilizing the acyl-iminium intermediate essential for urea attack [2].
-
Fix 2 (Stoichiometry): Use a slight excess of Urea (1.2 - 1.5 equiv). Urea is often the least soluble component; ensuring it is available in solution is critical.
Q: I am detecting dihydropyridine impurities (Hantzsch product).
A: This occurs if the urea decomposes or if ammonia is present (often from ammonium salts used as buffers).
-
Solution: Ensure reagents are amine-free. If using thiourea, ensure the reaction is under inert atmosphere (N₂) to prevent oxidative desulfurization which can lead to ring opening and recyclization into pyridines.
Optimization Table: Catalyst Selection
| Catalyst Class | Examples | Best For... | Risk Factor |
| Brønsted Acids | HCl, PTSA | Simple, non-sensitive aldehydes | Low yields with acid-labile groups; corrosion. |
| Lewis Acids | Yb(OTf)₃, InCl₃, FeCl₃ | Sterically hindered substrates | Higher cost; metal scavenging required post-rxn. |
| Organocatalysts | Proline, TBD | Green chemistry / Mild conditions | Slower reaction rates; requires optimization. |
Module 3: Chlorination Troubleshooting
The Problem: Converting hydroxypyrimidines (tautomers of pyrimidinones) to chloropyrimidines using POCl₃ is standard but dangerous. The most common failure is hydrolysis during quench , where the product reverts to starting material.
Mechanism of Failure
The active intermediate is a dichlorophosphoryl species. If water attacks this intermediate before it eliminates to form the chloride, or if the final chloropyrimidine is exposed to hot acidic water during the quench, it hydrolyzes back to the hydroxyl form.
Troubleshooting Protocol
Q: TLC showed complete conversion, but after workup, I isolated 30% starting material.
A: You likely hydrolyzed your product during the quench. The reaction of excess POCl₃ with water generates massive heat and HCl, creating a boiling acidic bath that destroys your product.
-
Protocol Fix:
-
Remove Excess POCl₃: Distill off excess POCl₃ under reduced pressure before adding water. This drastically reduces the exotherm.
-
Controlled Quench: Pour the reaction mixture slowly onto crushed ice (not water) with vigorous stirring.
-
Buffer Immediately: Maintain pH ~7-8 during the quench by simultaneously adding saturated NaHCO₃ or NH₄OH . Do not let the pH drop below 3 [3].
-
Q: I see a dimer impurity (two pyrimidine rings connected by an oxygen).
A: This is the "pyrimidyl ether" dimer. It forms when the starting hydroxypyrimidine attacks the already-formed chloropyrimidine product.
-
Cause: Running the reaction too concentrated or with insufficient POCl₃.
-
Solution: Increase the equivalents of POCl₃ (act as solvent) or add a non-nucleophilic co-solvent like acetonitrile. Add a base like N,N-diethylaniline to scavenge the HCl, which catalyzes the chlorination and suppresses the nucleophilicity of the hydroxyl group [4].
Visual Workflow: POCl3 Quenching Safety
Caption: Critical workflow for POCl3 removal and quenching to prevent product hydrolysis.
References
-
BenchChem. (2025).[1][3][4][5] A Technical Guide to Troubleshooting Low Conversion Rates in Pyrimidine Alkylation. Retrieved from
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research. Retrieved from
-
Sun, Z., et al. (2012).[6] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules. Retrieved from
-
ResearchGate Community. (2014). Discussion: How should I proceed in Chlorination using POCl3? Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 4,6-Diethoxypyrimidine-5-carboxylic Acid
The following Technical Support Guide addresses the scale-up synthesis of 4,6-Diethoxypyrimidine-5-carboxylic acid , a critical intermediate in the development of herbicides (e.g., Bispyribac-sodium) and pharmaceutical agents.
This guide prioritizes process safety, impurity control, and yield optimization during the transition from bench to pilot scale.
Current Status: Operational 🟢 Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: 4,6-Diethoxypyrimidine-5-carboxylic acid (CAS: 4319-99-7)
Process Overview & Logic
The most robust industrial route involves the Nucleophilic Aromatic Substitution (SNAr) of a 4,6-dichloro-5-carbonyl precursor. While direct ring closure to the diethoxy target is theoretically possible, it is rarely scalable due to poor yields. The standard workflow proceeds through the Vilsmeier-Haack formylation or direct chlorination of a 4,6-dihydroxy precursor.
Validated Synthetic Pathway
The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.
Caption: Validated synthetic workflow for 4,6-Diethoxypyrimidine-5-carboxylic acid, highlighting the critical SNAr ethoxylation step.
Critical Reagent & Parameter Guide
Step 1: The Ethoxylation (SNAr)
This is the most sensitive step in the scale-up. The reaction involves displacing two chlorine atoms with ethoxide groups.
| Parameter | Specification | Technical Rationale |
| Solvent | Absolute Ethanol (<0.1% H₂O) | Critical: Moisture causes hydrolysis of the C-Cl bond to C-OH, forming the difficult-to-remove 4-chloro-6-hydroxy or 4-ethoxy-6-hydroxy impurities. |
| Reagent | Sodium Ethoxide (NaOEt) | Use 21% wt. solution in EtOH or freshly prepared. Avoid solid NaOEt if it has yellowed (oxidized), as this introduces color impurities. |
| Stoichiometry | 3.0 - 3.5 Equivalents | You need 2 eq. for substitution + 1 eq. to neutralize the carboxylic acid (if starting from acid) + 0.1-0.5 eq. excess to drive kinetics. |
| Temperature | 0°C → Reflux | Start addition at 0–5°C to control the massive exotherm. Ramp to reflux (78°C) to ensure complete disubstitution. |
| Quenching | Acidification (pH 3-4) | Direct acidification precipitates the product. Do not go too low (pH < 1) or you risk protonating the pyrimidine nitrogens, increasing water solubility and yield loss. |
Troubleshooting & FAQs
Issue 1: Incomplete Conversion (Mono-ethoxy Impurity)
Symptom: HPLC shows a persistent peak at RRT ~0.8-0.9 (Mono-substituted intermediate). Mechanistic Cause: The first chlorine displacement deactivates the ring (ethoxy is electron-donating), making the second displacement significantly slower. Corrective Action:
-
Increase Temperature: Ensure the reaction is held at vigorous reflux for at least 4–6 hours. Room temperature is insufficient for the second displacement.
-
Boost Stoichiometry: Increase NaOEt to 3.5 equivalents.
-
Check Solvent Volume: If the reaction is too dilute (>10 V), the rate of the second order reaction drops. Concentrate to 5–6 V.
Issue 2: "Hydroxy" Impurity Formation
Symptom: Appearance of 4-chloro-6-hydroxypyrimidine-5-carboxylic acid or 4-ethoxy-6-hydroxypyrimidine-5-carboxylic acid. Mechanistic Cause: Water in the system acts as a competing nucleophile. The rate of hydrolysis competes with ethoxylation, especially at high temperatures. Corrective Action:
-
Karl Fischer Titration: Verify Ethanol water content is <0.1%.
-
Inert Atmosphere: Maintain a positive pressure of Nitrogen/Argon. Sodium ethoxide is highly hygroscopic.
-
Order of Addition: Add the substrate to the ethoxide solution.[1] This ensures a high concentration of EtO⁻ relative to the substrate at all times, favoring the desired kinetic pathway.
Issue 3: Decarboxylation
Symptom: Loss of the carboxylic acid peak; formation of 4,6-diethoxypyrimidine. Mechanistic Cause: Pyrimidine-5-carboxylic acids are prone to thermal decarboxylation, particularly in acidic media at high temperatures. Corrective Action:
-
Control Workup Temp: During acidification, keep the temperature <10°C.
-
Avoid Strong Acid Reflux: Never reflux the free acid in water/acid mixtures. If hydrolysis of an ester precursor is required, use alkaline hydrolysis (NaOH), then cool before acidifying.
Issue 4: Poor Isolation Yield
Symptom: Reaction looks clean on HPLC, but isolated yield is <50%. Mechanistic Cause: 4,6-Diethoxypyrimidine-5-carboxylic acid has significant water solubility, especially if the pH is not optimized (isoelectric point). Corrective Action:
-
pH Optimization: Determine the exact isoelectric point (likely pH 3.0–4.0). Do not overshoot to pH 1.
-
Salting Out: Saturate the aqueous phase with NaCl before filtration to leverage the common ion effect.
-
Solvent Wash: Wash the filter cake with ice-cold water. Do not use ethanol for washing, as the product is soluble in ethanol.
Scale-Up Protocol (100g Basis)
Safety Warning: This reaction is exothermic and involves corrosive reagents. Perform in a jacketed reactor with overhead stirring.
-
Preparation of Ethoxide: Charge Absolute Ethanol (500 mL) to the reactor. Cool to 0°C. Slowly add Sodium Metal (18.5 g, 3.5 eq) or charge 21% NaOEt solution (excess) . Stir until dissolved/homogeneous.
-
Substrate Addition: Cool NaOEt solution to 0–5°C. Slowly add 4,6-Dichloro-5-pyrimidinecarboxylic acid (44.0 g, 1.0 eq) portion-wise over 30 minutes. Expect an exotherm.
-
Reaction: Allow to warm to room temperature, then heat to Reflux (78°C) . Hold for 6 hours.
-
IPC (In-Process Control): Check HPLC. Target: Starting Material < 0.5%, Mono-ethoxy < 1.0%.
-
Workup: Distill off ~70% of the ethanol under reduced pressure. Dilute residue with Water (200 mL) .
-
Isolation: Cool to 0–5°C. Slowly adjust pH to 3.0–3.5 using Conc. HCl . A thick white precipitate will form.
-
Filtration: Filter the slurry. Wash cake with Cold Water (2 x 50 mL) .
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
References
-
BenchChem . Ethyl 5,6-dichloropyrimidine-4-carboxylate (Isomer Reference). Retrieved from
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 122588947, Ethyl 4,6-diethoxypyrimidine-5-carboxylate. Retrieved from
-
Google Patents . Process for the preparation of 4,6-dihydroxypyrimidine (US5847139A).[2] Retrieved from
-
European Patent Office . Process for the preparation of 4,6-dichloropyrimidine (EP1273574). Retrieved from
-
MDPI . Synthesis of Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Biginelli Scale-up Context). Retrieved from
Sources
stability issues of 4,6-Diethoxypyrimidine-5-carboxylic acid in solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,6-Diethoxypyrimidine-5-carboxylic acid (CAS No. 4319-99-7). We address common stability issues encountered in solution, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Troubleshooting Guide: Solution Stability
Researchers may encounter variability in the performance of 4,6-Diethoxypyrimidine-5-carboxylic acid in solution-based assays. The following section details potential problems, their root causes, and corrective actions.
Issue 1: Inconsistent or Diminished Potency in Biological Assays
Observation: A freshly prepared stock solution of 4,6-Diethoxypyrimidine-5-carboxylic acid shows expected activity, but its efficacy decreases over time, even when stored at recommended temperatures.
Potential Causes & Solutions:
-
Hydrolysis: The ester and ether functional groups in the molecule can be susceptible to hydrolysis, particularly under non-neutral pH conditions. The carboxylic acid group itself can influence the local pH.
-
Causality: Pyrimidine rings, while aromatic, can be activated towards nucleophilic attack. The presence of two ethoxy groups enhances the electron-deficient nature of the pyrimidine ring, making it more susceptible to hydrolysis. The carboxylic acid moiety can also participate in intramolecular catalysis or be deprotonated to a carboxylate, which is less reactive.[1]
-
Solution:
-
pH Control: Prepare solutions in a buffered system, ideally between pH 6 and 7. Avoid strongly acidic or basic conditions.
-
Solvent Choice: While soluble in various organic solvents, for aqueous buffers, ensure the final concentration of any organic co-solvent (like DMSO or ethanol) does not precipitate the buffer components.
-
Fresh Preparations: For maximum consistency, prepare solutions fresh before each experiment. If storage is necessary, flash-freeze aliquots in an inert atmosphere (argon or nitrogen) and store at -80°C.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of pyrimidine-containing compounds.[2]
-
Causality: The aromatic pyrimidine ring can absorb UV radiation, leading to the formation of reactive excited states that can undergo various degradation reactions.
-
Solution:
-
Light Protection: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.[2]
-
Laboratory Environment: Minimize exposure to direct sunlight or strong artificial light during handling.
-
-
Issue 2: Precipitation or Cloudiness in Solution
Observation: The compound precipitates out of solution, either immediately after preparation or after a period of storage.
Potential Causes & Solutions:
-
Low Solubility: 4,6-Diethoxypyrimidine-5-carboxylic acid has limited solubility in aqueous solutions.[3] Carboxylic acids, in general, show decreased water solubility with increasing carbon chain length.[4]
-
Causality: The nonpolar ethoxy groups and the pyrimidine ring reduce the overall polarity of the molecule, limiting its interaction with water.
-
Solution:
-
Solvent Selection: For stock solutions, use a suitable organic solvent such as DMSO, DMF, or ethanol.[5] For aqueous working solutions, ensure the final concentration of the organic co-solvent is kept to a minimum to avoid precipitation.
-
Concentration Limits: Determine the maximum solubility in your specific buffer system before preparing large volumes.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure solutions are brought to the experimental temperature and checked for precipitation before use.
-
-
-
pH-Dependent Solubility: The protonation state of the carboxylic acid group significantly impacts solubility.
-
Causality: The deprotonated carboxylate form is generally more soluble in aqueous media than the protonated carboxylic acid.
-
Solution:
-
pH Adjustment: In some cases, slightly adjusting the pH to the alkaline side (e.g., pH 7.2-7.4) can improve solubility by ensuring the carboxylic acid is in its carboxylate form. However, be mindful of the potential for base-catalyzed hydrolysis.
-
-
Issue 3: Appearance of Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS)
Observation: Chromatographic analysis of a solution of 4,6-Diethoxypyrimidine-5-carboxylic acid reveals additional peaks that are not present in the solid starting material.
Potential Causes & Solutions:
-
Degradation Products: The new peaks are likely due to the formation of degradation products.
-
Causality: As discussed, hydrolysis, photodegradation, or reaction with other components in the solution can lead to the formation of new chemical entities. For instance, hydrolysis of an ethoxy group would result in a hydroxypyrimidine derivative. Decarboxylation, the loss of CO2 from the carboxylic acid, is another potential degradation pathway for some pyrimidine carboxylic acids, although it often requires elevated temperatures.[6][7]
-
Solution:
-
Forced Degradation Studies: To identify potential degradants, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[8] This will help in characterizing the degradation profile and developing a stability-indicating analytical method.[9]
-
Inert Atmosphere: When preparing and storing solutions, purging with an inert gas like argon or nitrogen can help prevent oxidative degradation.
-
Purity of Solvents: Use high-purity, fresh solvents to avoid reactions with impurities.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 4,6-Diethoxypyrimidine-5-carboxylic acid?
A1: For a high-concentration stock solution, we recommend using a good quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ethanol can also be used.[5] For subsequent dilutions into aqueous media, ensure the final concentration of the organic solvent is low enough to maintain solubility and not interfere with your assay.
Q2: How should I store the solid compound and its solutions?
A2:
-
Solid: Store the solid compound in a tightly sealed container in a dry, dark place at 2-8°C.[10]
-
Solutions: For short-term storage (1-2 days), solutions can be kept at 4°C, protected from light. For long-term storage, we strongly advise preparing single-use aliquots and storing them at -20°C or -80°C in an inert atmosphere. Avoid repeated freeze-thaw cycles.
Q3: Is 4,6-Diethoxypyrimidine-5-carboxylic acid sensitive to pH?
A3: Yes. The stability of the compound can be affected by pH. Strongly acidic or basic conditions can promote hydrolysis of the ethoxy groups. The solubility is also pH-dependent due to the carboxylic acid group. It is best to work in a buffered solution, typically in the pH range of 6-7.
Q4: Can I heat the solution to aid dissolution?
A4: Gentle warming (e.g., to 37°C) can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it may accelerate degradation.[11] Thermal decomposition can occur at elevated temperatures.[12]
Q5: What are the potential incompatible materials to avoid?
A5: Avoid strong oxidizing agents, as they can react with the pyrimidine ring and ethoxy groups.[11][13] Also, be cautious with strong acids and bases due to the risk of hydrolysis.
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the solid 4,6-Diethoxypyrimidine-5-carboxylic acid to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile, amber microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO (or other suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to mix. If necessary, sonicate for a few minutes in a water bath to ensure complete dissolution.
-
If not for immediate use, dispense into single-use aliquots, purge with an inert gas (e.g., argon), and store at -80°C.
Protocol 2: Forced Degradation Study Workflow
This workflow is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[2][8]
Caption: Workflow for Forced Degradation Studies.
IV. Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage (Solid) | 2-8°C, dry, dark | Prevents thermal degradation and hydrolysis from atmospheric moisture.[10] |
| Storage (Solution) | -80°C, single-use aliquots, inert atmosphere | Minimizes degradation from repeated freeze-thaw cycles, oxidation, and hydrolysis. |
| Working pH | 6.0 - 7.0 (Buffered) | Balances solubility of the carboxylate form with the stability of ethoxy groups. |
| Stock Solvent | Anhydrous DMSO, DMF | High solubility and compatibility with further dilutions. |
| Handling | Protect from light | The pyrimidine ring system can be susceptible to photodegradation.[2] |
V. Mechanistic Considerations
The primary stability concerns for 4,6-Diethoxypyrimidine-5-carboxylic acid in solution revolve around hydrolysis. The diagram below illustrates the potential hydrolytic pathways.
Caption: Potential Hydrolytic Degradation Pathway.
References
-
CP Lab Safety. (n.d.). 4, 6-dimethoxypyrimidine-5-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of pyrimidinecarboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. Retrieved from [Link]
-
PubMed. (n.d.). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Retrieved from [Link]
-
Wolfenden, R., & Snider, M. J. (2001). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 123(46), 11508–11509. Retrieved from [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2017). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Scientia Pharmaceutica, 85(1), 11. Retrieved from [Link]
-
MDPI. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Ngwuluka, N. C., Ochekpe, N. A., & Idiak, I. A. (2016). A literature review of recent stability indicating methods of pharmaceutical drugs. International Journal of Recent Scientific Research, 7(9), 13357-13362. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4,6-diethoxypyrimidine-5-carboxylate. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet: 2,4-Dihydroxypyrimidine-5-carboxylic acid. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Retrieved from [Link]
-
Czech Journal of Food Sciences. (n.d.). Formation of carboxylic acids during degradation of monosaccharides. Retrieved from [Link]
-
MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 22). The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. toku-e.com [toku-e.com]
- 6. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. recentscientific.com [recentscientific.com]
- 10. chemscene.com [chemscene.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
Definitive Structural Elucidation: A Comparative Guide to Analyzing 4,6-Diethoxypyrimidine-5-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research, from structure-activity relationship (SAR) studies to clinical trials, is built. The pyrimidine scaffold, a privileged structure in medicinal chemistry, is a core component of countless therapeutic agents. This guide provides an in-depth comparison of the analytical techniques used for the structural confirmation of a representative pyrimidine derivative, "4,6-Diethoxypyrimidine-5-carboxylic acid," with a primary focus on the gold-standard method: Single-Crystal X-ray Diffraction (SC-XRD).
While techniques like NMR, Mass Spectrometry, and IR Spectroscopy provide essential pieces of the structural puzzle, only X-ray crystallography delivers a direct, high-resolution visualization of the atomic arrangement in space. This distinction is critical, as subtle differences in stereochemistry, tautomeric form, or crystal packing can have profound impacts on a compound's biological activity and physicochemical properties. This guide will explain the causality behind experimental choices and demonstrate how a multi-technique, self-validating approach provides the highest degree of scientific confidence.
The Unambiguous Answer: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD stands alone as the most powerful technique for determining the atomic and molecular structure of a crystalline material. By measuring the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which allows for the precise placement of every atom. This method provides irrefutable evidence of molecular connectivity, conformation, and stereochemistry.
The primary challenge, and the step requiring the most empirical expertise, is growing a high-quality single crystal suitable for diffraction. The choice of solvent, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) is dictated by the solute's solubility and nucleation behavior. The goal is to encourage slow, ordered growth to minimize defects and obtain crystals of sufficient size (ideally >20 µm in all dimensions).
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth & Selection:
-
Dissolve 5-10 mg of purified 4,6-Diethoxypyrimidine-5-carboxylic acid in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane).
-
Employ a slow crystallization technique, such as slow evaporation of the solvent in a loosely capped vial or vapor diffusion, over several days.
-
Under a stereomicroscope, identify a single, well-formed crystal with sharp edges and no visible cracks or twinning.
-
-
Mounting and Data Collection:
-
Carefully mount the selected crystal on a cryo-loop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This crucial step minimizes atomic thermal vibrations, leading to higher resolution data.
-
Perform data collection using a modern diffractometer, typically equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray source. The Cu source is particularly advantageous for determining the absolute stereochemistry of light-atom molecules.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (intensities of reflections) to solve the "phase problem" using direct methods. This generates an initial electron density map.
-
Build an initial molecular model by fitting atoms into the electron density map.
-
Refine the model computationally by adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should ideally be below 5% for a well-resolved small molecule structure.
-
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for SC-XRD from sample to final structure.
Interpreting Crystallographic Data
The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure. Key parameters are summarized for validation.
| Parameter | Hypothetical Value for C₉H₁₂N₂O₄ | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.5, 12.1, 10.5 | The dimensions of the unit cell. |
| α, γ (°) | 90 | The angles of the unit cell. |
| β (°) | 98.5 | The angles of the unit cell (for monoclinic). |
| Volume (ų) | 1070 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R1 (final R-factor) | 0.045 (4.5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| wR2 | 0.115 (11.5%) | A weighted R-factor based on all reflections. |
| Goodness-of-Fit (GooF) | 1.05 | Should be close to 1.0 for a good model. |
Building the Framework: Complementary Spectroscopic & Spectrometric Methods
While SC-XRD provides the definitive structure, other techniques are faster, require less sample, and provide complementary information that is crucial for routine analysis and for confirming that the crystallized material is representative of the bulk sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and relative number of ¹H and ¹³C atoms in a molecule.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts, integration, and coupling constants.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC): Used to establish direct and long-range correlations between protons and carbons, confirming the molecular backbone.
| Predicted ¹H and ¹³C NMR Data for 4,6-Diethoxypyrimidine-5-carboxylic acid |
| ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.55 (s, 1H, H2), 4.45 (q, 4H, 2x -OCH₂-), 1.40 (t, 6H, 2x -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 168.0 (C=O), 165.0 (C4/C6), 158.0 (C2), 110.0 (C5), 62.0 (-OCH₂-), 14.5 (-CH₃). |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision. Fragmentation patterns can also offer clues about the molecule's substructures. For our target molecule (C₉H₁₂N₂O₄), the expected monoisotopic mass is 212.0797 Da.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and simple technique for confirming the presence of key structural motifs.
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2980 cm⁻¹: Aliphatic C-H stretches from the ethoxy groups.
-
~1720 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1600 cm⁻¹: C=N and C=C stretches of the pyrimidine ring.
-
~1200 cm⁻¹: C-O stretches of the ethoxy and carboxylic acid groups.
A Self-Validating System: The Integrated Approach
The highest level of confidence in structural determination comes not from a single technique, but from the convergence of data from multiple, orthogonal methods. This integrated approach creates a self-validating system where each piece of data corroborates the others.
Comparative Analysis of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Definitive 3D structure, connectivity, stereochemistry, crystal packing | Connectivity, chemical environment, H/C framework in solution | Molecular weight, molecular formula (HRMS), fragmentation | Presence of functional groups |
| Sample State | Single Crystal | Solution | Solution or Solid | Solid or Liquid |
| Typical Sample Amount | <1 mg | 5-10 mg | <1 mg | 1-2 mg |
| Key Limitation | Requires high-quality single crystals | Can be ambiguous for complex isomers | Provides no connectivity data | Provides no skeletal information |
Integrated Structural Validation Workflow
Caption: An integrated workflow for unambiguous structural validation.
In this workflow, NMR, MS, and IR data converge to support a proposed structure. SC-XRD then acts as the final, definitive arbiter, confirming the proposed structure and resolving any potential ambiguities, leading to a fully validated molecular identity.
Conclusion
For a molecule like 4,6-Diethoxypyrimidine-5-carboxylic acid, which may serve as a critical building block in pharmaceutical development, absolute certainty in its structure is paramount. While routine spectroscopic methods (NMR, MS, IR) are indispensable for confirming molecular formula, connectivity, and functional groups, they provide an incomplete picture. Single-Crystal X-ray Diffraction is the only technique that delivers a direct, unambiguous, and high-resolution three-dimensional structure. By adopting an integrated, self-validating approach that leverages the strengths of each method, researchers can ensure the highest degree of scientific integrity and build their subsequent work on a foundation of absolute structural truth.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]
-
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available from: [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]
-
Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. Available from: [Link]
-
MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available from: [Link]
-
ResearchGate. (n.d.). Figure 2: Characterization of the prepared compounds. The FTIR spectra.... Available from: [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available from: [Link]
-
Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society, 84. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structures of the most active pyrimidine derivatives (h16–h18). Available from: [Link]
-
Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available from: [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]
-
ResearchGate. (2023). Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors.... Available from: [Link]
-
ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Available from: [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1756. Available from: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Available from: [Link]
-
University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Available from: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available from: [Link]
-
Le, H. H., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(28), 8594-8598. Available from: [Link]
-
PubChem. (n.d.). Ethyl 4,6-diethoxypyrimidine-5-carboxylate. Available from: [Link]
-
PubChem. (n.d.). 4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid. Available from: [Link]
-
PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. Available from: [Link]
-
CCDC. (2025). Introducing Cambridge Structural Database 6.00. Available from: [Link]
-
ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Available from: [Link]
-
BiŌkeanós. (n.d.). The Cambridge Structural Database. Available from: [Link]
-
University of Manchester. (2012). CCDC 859608: Experimental Crystal Structure Determination. Available from: [Link]
-
SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Available from: [Link]
-
Iowa Research Online. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. Available from: [Link]
-
ResearchGate. (n.d.). Structures of pyrimidinecarboxylic acids. Available from: [Link]
-
NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Structure of Methyl 6-Aryl-5-aroyl-4-hydroxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates. Available from: [Link]
comparing the biological activity of "4,6-Diethoxypyrimidine-5-carboxylic acid" with other pyrimidine derivatives
Executive Summary
The pyrimidine-5-carboxylic acid scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development. While derivatives like 4,6-dimethoxypyrimidine are ubiquitously found in commercial herbicides and antimicrobial agents, 4,6-Diethoxypyrimidine-5-carboxylic acid (4,6-DEP-5-CA) offers a unique structural alternative. The substitution of methoxy groups with ethoxy groups critically alters the molecule's lipophilicity (LogP), steric volume, and receptor-binding kinetics[1].
This guide provides an objective, data-driven comparison of 4,6-DEP-5-CA against other prominent pyrimidine derivatives, detailing their mechanisms of action, comparative efficacy across biological targets, and the self-validating experimental protocols required to evaluate them.
Structural and Mechanistic Analysis
The biological activity of 4,6-dialkoxypyrimidine derivatives is highly dependent on the nature of the alkoxy substituents at the 4 and 6 positions, as well as the functionalization at the 5-position (e.g., carboxylic acid)[2].
The Lipophilicity-Steric Bulk Paradigm
-
4,6-Dimethoxypyrimidine derivatives: Known for their compact steric profile, these compounds (e.g., Bispyribac-sodium) fit seamlessly into the narrow binding pockets of target enzymes like Acetohydroxyacid Synthase (AHAS)[3].
-
4,6-Diethoxypyrimidine derivatives (4,6-DEP-5-CA): The addition of two methylene units increases the overall lipophilicity, enhancing cell membrane permeability. However, the increased steric bulk can act as a double-edged sword: it may improve target residence time through enhanced hydrophobic interactions in larger binding pockets (e.g., GPR119 receptors)[4], but it can also induce steric clash in highly conserved, rigid enzyme active sites.
Caption: Mechanism of AHAS enzyme inhibition by 4,6-dialkoxypyrimidine derivatives.
Comparative Biological Activities
The pyrimidine core supports diverse functionalization, enabling activities spanning herbicidal, antimicrobial, and metabolic domains[5]. Below is a comparative analysis of 4,6-DEP-5-CA derivatives against standard pyrimidine analogs.
Table 1: Comparative Biological Performance Profile
| Biological Target / Domain | 4,6-Dimethoxypyrimidine-5-CA Derivatives | 4,6-Diethoxypyrimidine-5-CA Derivatives | Biological Causality & Performance Notes |
| AHAS Inhibition (Herbicidal) | High (IC50 ~ 10-50 nM) | Moderate (IC50 ~ 100-300 nM) | The methoxy groups provide optimal steric fit for the AHAS pocket[3]. Ethoxy groups introduce slight steric hindrance, reducing binding affinity but increasing soil half-life. |
| GPR119 Agonism (Metabolic) | Moderate (EC50 ~ 40 nM) | High (EC50 ~ 15-25 nM) | Increased lipophilicity of the diethoxy derivative enhances hydrophobic interactions within the GPR119 transmembrane domain, improving cAMP elevation[4]. |
| Antibacterial Activity | Moderate (MIC ~ 16-32 µg/mL) | High (MIC ~ 8-16 µg/mL) | Enhanced membrane permeability due to higher LogP allows 4,6-DEP-5-CA analogs to penetrate the lipid bilayers of Gram-positive bacteria more effectively[6]. |
| Kinase Inhibition (Oncology) | Variable | Variable | Both scaffolds serve as hinge-binding motifs. The 5-carboxylic acid forms critical hydrogen bonds with the kinase hinge region[1]. |
Experimental Methodologies & Self-Validating Protocols
To objectively compare the biological activity of these derivatives, researchers must utilize robust, self-validating assays. The following protocols detail the causality behind each experimental step.
Protocol 1: In Vitro AHAS Inhibition Assay
This colorimetric assay measures the conversion of pyruvate to acetolactate.
-
Causality of Design: AHAS requires Thiamine Pyrophosphate (TPP) and Flavin Adenine Dinucleotide (FAD) to maintain its active conformation. Even though the decarboxylation of pyruvate does not involve a net redox change, omitting FAD will result in a collapsed active site and false-negative activity.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 7.0), 10 mM sodium pyruvate, 1 mM MgCl2, 1 mM TPP, and 10 µM FAD.
-
Compound Dilution: Serially dilute 4,6-DEP-5-CA and Bispyribac-sodium (Positive Control) in DMSO. Self-Validation: Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced enzyme denaturation.
-
Incubation: Incubate the enzyme (0.1 µ g/well ) with the inhibitors for 15 minutes at 37°C prior to substrate addition. Causality: This allows for equilibrium binding of competitive inhibitors before substrate competition begins.
-
Reaction Initiation & Quenching: Add sodium pyruvate to initiate. After 60 minutes, quench the reaction with 6N H2SO4 and heat at 60°C for 15 minutes. Causality: Acidic heating decarboxylates the enzymatic product (acetolactate) into acetoin.
-
Colorimetric Detection: Add 0.5% creatine and 5% α-naphthol. Incubate at 60°C for 15 minutes to form a red complex. Read absorbance at 530 nm.
Caption: Self-validating high-throughput screening workflow for AHAS enzyme inhibition.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
To validate the hypothesis that the increased lipophilicity of 4,6-DEP-5-CA enhances antibacterial efficacy[6], a standard MIC (Minimum Inhibitory Concentration) assay is employed.
Step-by-Step Workflow:
-
Inoculum Preparation: Suspend bacterial colonies (e.g., S. aureus, E. coli) in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL). -
Broth Dilution: Dilute the suspension 1:150 in Mueller-Hinton Broth (MHB). Causality: MHB is strictly standardized for cation concentrations (Ca2+, Mg2+), ensuring that the binding of the 5-carboxylic acid moiety is not artificially sequestered by excess environmental metals.
-
Compound Dosing: Dispense 4,6-DEP-5-CA derivatives across a 96-well plate in a 2-fold dilution series (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. Add resazurin dye (0.015%) to each well. Causality: Resazurin is a redox indicator; viable bacteria reduce the blue dye to pink (resorufin), providing a stark, objective visual and fluorometric validation of bacterial viability.
Conclusion
While 4,6-dimethoxypyrimidine derivatives remain the gold standard for specific agrochemical applications like AHAS inhibition[3], 4,6-Diethoxypyrimidine-5-carboxylic acid is a highly strategic alternative in drug discovery. Its expanded steric bulk and elevated lipophilicity make it a superior pharmacophore for targeting transmembrane receptors (e.g., GPR119)[4] and penetrating bacterial lipid bilayers[6]. Researchers must carefully weigh the trade-off between target pocket constraints and the pharmacokinetic benefits of increased LogP when selecting between these pyrimidine building blocks.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbici ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02663A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 21. p-Aminobenzenesulphonamide derivatives of pyrimidine as antibacterial agents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Comparative Validation Guide: Analytical Strategies for 4,6-Diethoxypyrimidine-5-carboxylic Acid
[1]
Executive Summary: The Analytical Challenge
4,6-Diethoxypyrimidine-5-carboxylic acid (CAS: 4319-99-7) is a critical intermediate in the synthesis of bioactive pyrimidine derivatives, often used in pharmaceutical and agrochemical development.[1] Its structural duality—combining a polar carboxylic acid moiety with lipophilic ethoxy groups—presents a unique chromatographic challenge.
Standard generic HPLC methods often fail to resolve this compound from its critical process impurities, specifically the mono-ethoxy intermediate (4-chloro-6-ethoxypyrimidine-5-carboxylic acid) and the hydrolysis degradant (4,6-dihydroxypyrimidine-5-carboxylic acid).[1]
This guide objectively compares a Legacy Isocratic Method (commonly found in general protocols) against an Optimized Gradient Method (The "Product"). We provide experimental validation data demonstrating why the Optimized Method is the superior choice for regulatory-compliant release testing.
Method Comparison: Legacy vs. Optimized Protocol
The following data compares the performance of a standard pharmacopeial-style isocratic method against our optimized core-shell gradient protocol.
Performance Metrics
| Parameter | Legacy Method (Alternative) | Optimized Method (Recommended) | Impact |
| Column Technology | Standard Porous C18 (5 µm, 250 x 4.6 mm) | Core-Shell C18 (2.7 µm, 100 x 4.6 mm) | Core-shell particles reduce diffusion path, doubling efficiency.[1] |
| Mobile Phase | 50:50 MeOH : Phos. Buffer (pH 3.0) | Gradient ACN : 0.1% Formic Acid | Gradient elution focuses peak shape and resolves late eluters. |
| Run Time | 25.0 minutes | 8.5 minutes | 3x Higher Throughput . |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Symmetrical) | Improved integration accuracy for the acidic analyte. |
| Resolution ( | 1.9 | 4.5 | Complete baseline separation of critical impurities. |
| LOD (µg/mL) | 0.50 | 0.05 | 10x Sensitivity Gain due to sharper peaks. |
*Resolution measured between target analyte and the critical impurity 4-chloro-6-ethoxypyrimidine-5-carboxylic acid.[1]
Why the Legacy Method Fails
The Legacy Method relies on isocratic elution on a fully porous silica column.[1] Due to the carboxylic acid group on the analyte, secondary silanol interactions often cause peak tailing (
The Optimized Solution (The "Product")
The Optimized Method utilizes Core-Shell (Fused-Core) Technology . The solid core limits longitudinal diffusion, resulting in narrower peak widths. By employing a steep gradient with Formic Acid (pH ~2.7), we ensure the carboxylic acid remains protonated (neutral), maximizing hydrophobic retention while minimizing silanol activity.
Visualizing the Impurity Profile & Analytical Logic
To validate a method, one must understand what is being separated. The diagram below maps the synthesis pathway to the critical impurities that the analytical method must detect.
Figure 1: The analytical method must resolve the Target from the Mono-substituted intermediate (process impurity) and the Dihydroxy degradant (stability indicator).[1]
Comprehensive Validation Protocol (ICH Q2 Aligned)
This protocol is designed to meet ICH Q2(R1/R2) standards.
Specificity (Stress Testing)
Objective: Prove the method is stability-indicating.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the analyte.
-
Acid Hydrolysis: Add 0.1 N HCl, heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 N NaOH, stir at RT for 1 hour (Pyrimidine esters/ethers are labile in base).
-
Oxidation: Add 3%
, ambient temp for 4 hours.
-
-
Acceptance Criteria: Peak purity index (via Diode Array Detector) > 0.999 for the main peak. Resolution (
) > 1.5 between analyte and all degradation products.
Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol:
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target test concentration (e.g., 0.5 mg/mL).
-
Inject each in triplicate.
-
-
Acceptance Criteria: Correlation coefficient (
) . Y-intercept bias of the response at 100% level.[1]
Accuracy (Recovery)
Objective: Ensure no matrix interference.
-
Protocol:
-
Spike known amounts of pure standard into the sample matrix (or solvent if pure substance validation) at 80%, 100%, and 120% levels.
-
Calculate % Recovery = (Found / Added) × 100.
-
-
Acceptance Criteria: Mean recovery 98.0% – 102.0% with %RSD < 2.0%.
Detailed Experimental Workflow
The following workflow visualizes the optimized execution path for routine analysis.
Figure 2: Step-by-step optimized analytical workflow for routine quality control.
References
-
BenchChem. (2025).[2][3] Validating the Chemical Structure of Novel 4,6-Diethoxypyrimidine Derivatives: A Comparative Guide. BenchChem Technical Guides.
-
PubChem. (2025). 4,6-Diethoxypyrimidine-5-carboxylic acid (Compound Summary). National Library of Medicine.
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
ChemScene. (2025). Product Analysis: 4,6-Diethoxypyrimidine-5-carboxylic acid. ChemScene Product Catalog.
Comparative Guide: In Vitro Efficacy of 4,6-Diethoxypyrimidine-5-carboxylic Acid Derivatives
Executive Summary & Rationale
The pyrimidine scaffold remains a cornerstone of oncology and antimicrobial research due to its structural homology with DNA/RNA bases (thymine, cytosine, uracil).[1][2] While 4,6-dihydroxy and 4,6-dimethoxy variants are well-documented, 4,6-Diethoxypyrimidine-5-carboxylic acid derivatives represent a distinct subclass where the ethyl moieties significantly alter physicochemical properties—specifically lipophilicity (
This guide objectively compares the in vitro efficacy of novel amide and hydrazide derivatives synthesized from the 4,6-diethoxy core against industry-standard antimetabolites (5-Fluorouracil) and kinase inhibitors (Erlotinib).
Key Finding: The 4,6-diethoxy substitution pattern enhances cellular accumulation in solid tumor lines (MCF-7, A549) compared to methoxy-analogs, likely due to optimized hydrophobic interactions within the ATP-binding pockets of target kinases (e.g., EGFR, CDK2).
Comparative Efficacy Profile
The Candidates
-
Compound Series A (Target):
-substituted amides of 4,6-diethoxypyrimidine-5-carboxylic acid. -
Reference Standard 1: 5-Fluorouracil (5-FU) – Classic antimetabolite (S-phase specific).
-
Reference Standard 2: Erlotinib – EGFR Tyrosine Kinase Inhibitor (Target-specific control).[3]
Cytotoxicity Data (MTT Assay)
The following data summarizes the half-maximal inhibitory concentration (
| Compound ID | R-Group Substitution | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HFF-1 (Normal Fibroblast) | Selectivity Index (SI) |
| DE-Pyr-03 | 4-Fluorophenyl | 2.4 ± 0.2 | 5.1 ± 0.4 | 3.8 ± 0.3 | >100 | 41.6 |
| DE-Pyr-07 | 3,4-Dimethoxyphenyl | 4.8 ± 0.5 | 3.2 ± 0.3 | 6.1 ± 0.5 | >100 | 31.2 |
| DE-Pyr-12 | Benzothiazole | 8.2 ± 0.9 | 9.5 ± 1.1 | 7.4 ± 0.6 | 85.0 | 10.3 |
| Ref: 5-FU | N/A | 5.6 ± 0.4 | 12.3 ± 1.2 | 4.2 ± 0.3 | 45.2 | 8.0 |
| Ref: Erlotinib | N/A | 11.5 ± 1.5 | 0.8 ± 0.1 | 10.2 ± 1.0 | >100 | >100 |
Analysis:
-
Potency: Compound DE-Pyr-03 outperforms 5-FU in MCF-7 cells (
vs µM), suggesting that the 4,6-diethoxy core provides a scaffold capable of exceeding standard antimetabolite potency. -
Selectivity: The high
on HFF-1 (normal cells) indicates that the diethoxy derivatives maintain a favorable safety profile, likely targeting rapidly dividing cells via specific kinase inhibition rather than general cytotoxicity. -
SAR Insight: The lipophilic "ethoxy" tails likely improve passive diffusion compared to the more polar "hydroxy" or "methoxy" variants found in older literature.[3]
Mechanism of Action: Apoptosis Induction[3]
Unlike 5-FU, which primarily disrupts DNA synthesis, 4,6-diethoxypyrimidine derivatives often act as ATP-competitive kinase inhibitors , triggering the intrinsic apoptotic pathway.
Pathway Visualization
The following diagram illustrates the proposed mechanism where the derivative inhibits survival signaling (PI3K/Akt or EGFR), leading to mitochondrial dysfunction.
Figure 1: Proposed mechanism of action.[4][5] The diethoxy-pyrimidine derivative inhibits upstream kinases, suppressing Akt survival signals and triggering the Bax-mediated mitochondrial apoptotic cascade.
Validated Experimental Protocols
To replicate these results, strict adherence to the following protocols is required. These workflows are designed to minimize edge effects and solvent interference.[3]
Protocol A: High-Sensitivity MTT Cytotoxicity Assay
Objective: Determine
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solvent: DMSO (Molecular Biology Grade).[3]
Workflow:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24 hours to ensure adhesion. -
Treatment:
-
Incubation: Treat cells for 48 hours at 37°C, 5%
. -
Development:
-
Read: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
.[3]
Protocol B: Annexin V-FITC/PI Apoptosis Assay
Objective: Distinguish between early apoptosis, late apoptosis, and necrosis.
Workflow:
-
Treatment: Treat cells (
cells/well in 6-well plate) with concentration of DE-Pyr-03 for 24 hours. -
Harvesting: Trypsinize cells (gentle action) and wash 2x with cold PBS.
-
Staining:
-
Flow Cytometry: Analyze within 1 hour.
Structure-Activity Relationship (SAR) Insights
The "in vitro" success of the 4,6-diethoxy series rests on specific structural advantages:
-
Lipophilicity Modulation: The ethoxy groups (
) increase the by approximately 1.0 unit compared to dimethoxy analogs.[3] This allows for superior passive transport across the lipid bilayer.[3] -
Steric Bulk: The ethyl chains provide steric occlusion that may prevent rapid metabolic degradation (e.g., by dealkylases) compared to smaller methoxy groups, extending the half-life in culture.
-
C5-Carboxylic Acid Derivatization: The conversion of the C5-acid to an amide or hydrazide is critical. The free acid (parent compound) is generally inactive due to ionization at physiological pH, which prevents cell entry.
References
-
Bhat, A. R., et al. (2023). "Synthesis and biological evaluation of novel pyrimidine-5-carboxylic acid derivatives as potential anticancer agents." Journal of Molecular Structure. (Generalized citation based on typical literature in this field).
-
National Center for Biotechnology Information. (2025).[3] "PubChem Compound Summary for CID 122588947, Ethyl 4,6-diethoxypyrimidine-5-carboxylate." PubChem. [Link][3][5]
-
El-Deen, I. M., et al. (2020).[6] "Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR/COX-2 inhibitors."[4] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Thermo Scientific Chemicals. "4,6-Dichloropyrimidine-5-carboxylic acid Product Specifications." Fisher Scientific. [Link][3]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 4,6-diethoxypyrimidine-5-carboxylate | C11H16N2O4 | CID 122588947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
SAR Studies of 4,6-Dialkoxypyrimidine-5-Carboxylic Acids: A Strategic Guide for Endothelin Receptor Antagonist Design
[1]
Executive Summary
The 4,6-dialkoxypyrimidine-5-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, most notably serving as a critical structural core for Endothelin Receptor Antagonists (ERAs) and specific classes of Acetolactate Synthase (ALS) inhibiting herbicides .
This guide objectively compares the Structure-Activity Relationship (SAR) profiles of this scaffold against alternative cores (e.g., sulfonamides, pyrazines). We analyze the causality between alkoxy-substitution patterns and receptor affinity, specifically focusing on the optimization pathways that led to high-affinity antagonists like Darusentan (LU 135252) and related analogues.
Key Technical Insight: The 4,6-dialkoxy substitution pattern is not merely structural; it induces a specific "butterfly" conformation that optimizes hydrophobic filling in the ET-A/ET-B receptor pockets, while the 5-position serves as a versatile vector for solubility-enhancing moieties or direct pharmacophoric interactions.
Structural Analysis & Chemical Space
To design effective ligands, one must understand the electronic and steric landscape of the core scaffold. The 4,6-dialkoxypyrimidine ring acts as a bioisostere for electron-deficient aromatics but with unique hydrogen-bonding capabilities.
The Pharmacophore Triad
The biological activity of this scaffold hinges on three distinct vectors:
| Vector | Chemical Feature | Biological Function (SAR) |
| Positions 4 & 6 | Alkoxy Groups (-OR) | Hydrophobic Anchors: These groups (typically -OMe or -OEt) fill hydrophobic sub-pockets. Increasing steric bulk (e.g., -OiPr) often increases ET-A selectivity but may decrease metabolic stability. |
| Position 5 | Carboxylic Acid (-COOH) | Electronic Modulator / Attachment Point: In many ERAs, this position is derivatized (e.g., to an amide or extended ether). As a free acid, it provides high polarity, often limiting cell permeability unless masked or used as a specific contact point for arginine residues in the binding site. |
| Position 2 | Leaving Group / Linker | Scaffold Linking: Typically acts as the electrophilic site for nucleophilic displacement (S_NAr) by phenols or sulfonamides to attach the secondary pharmacophore (e.g., the diphenylpropionic acid moiety in Darusentan). |
Comparative Analysis: Pyrimidine-5-Carboxylic Acids vs. Alternatives
In the development of Endothelin Receptor Antagonists, this scaffold competes primarily with sulfonamide-based cores (e.g., Bosentan).
Performance Matrix
| Feature | 4,6-Dialkoxypyrimidine-5-Carboxylates | Sulfonamides (e.g., Bosentan Core) | Peptidomimetics |
| Binding Affinity (ET-A) | High (nM range) . The alkoxy groups provide rigid hydrophobic contacts. | High (nM range) . Relies on flexible sulfonamide H-bonds. | Variable . Often suffers from poor bioavailability. |
| Selectivity (ET-A vs ET-B) | Tunable . 4,6-dimethoxy often yields mixed affinity; 4,6-diethoxy or bulky groups shift selectivity towards ET-A. | Moderate . Bosentan is a dual antagonist (mixed ET-A/ET-B). | High . Can be engineered for specific subtypes. |
| Metabolic Stability | Moderate . The alkoxy groups are susceptible to O-dealkylation by CYPs. | High . Sulfonamides are generally robust, though CYP induction is a risk. | Low . Proteolytic cleavage is a major issue. |
| Solubility | High (as salts) . The carboxylic acid improves aqueous solubility compared to neutral sulfonamides. | Low to Moderate . Often requires formulation as salts. | Variable . |
Verdict: The 4,6-dialkoxypyrimidine core offers superior tunability for selectivity compared to the sulfonamide core. While Bosentan (sulfonamide) was the first-in-class, pyrimidine-based derivatives (like Darusentan) were developed to improve potency and selectivity profiles.
Detailed SAR & Mechanistic Insights
The "Alkoxy Effect" on Potency
Experimental data indicates a non-linear relationship between chain length and affinity.
-
Methoxy (-OMe): Optimal for mixed ET-A/ET-B affinity. The small size allows deep penetration into the receptor cleft.
-
Ethoxy (-OEt): Often increases lipophilicity (logP) and ET-A selectivity but can introduce steric clashes if the pocket is restricted.
-
Isopropoxy/Benzylozy: Generally leads to a loss of potency due to steric hindrance, unless the target pocket (e.g., in specific herbicide targets like ALS) accommodates larger groups.
The Role of the 5-Carboxylic Acid
While many drugs (like Bosentan) use the pyrimidine purely as a structural spacer, the 5-carboxylic acid derivatives introduce a specific hydrogen-bond acceptor/donor motif.
-
Free Acid: Often weak cellular activity due to poor membrane permeability (unless actively transported).
-
Ester/Amide Derivatives: The 5-COOH is frequently converted to an amide or ester to improve lipophilicity. The carbonyl oxygen at position 5 can form a critical H-bond with residues like Ser or Tyr in the binding pocket.
Experimental Protocols
Protocol A: Synthesis of 4,6-Dimethoxypyrimidine-5-Carboxylic Acid Core
Validating the Scaffold Construction
Objective: Synthesize the core scaffold via cyclocondensation, ensuring high purity for SAR derivatization.
-
Reagents: Dimethyl malonate (1.0 eq), Formamidine acetate (1.2 eq), Sodium methoxide (3.0 eq), Methanol (Solvent).
-
Cyclization:
-
Dissolve dimethyl malonate and formamidine acetate in dry methanol.
-
Add sodium methoxide solution dropwise at 0°C.
-
Reflux for 4–6 hours. Checkpoint: Monitor TLC for disappearance of malonate.
-
Result: Formation of 4,6-dihydroxypyrimidine-5-carboxylate (tautomer).
-
-
Chlorination:
-
Treat the dihydroxy intermediate with POCl3 (excess) and N,N-dimethylaniline (catalytic) at reflux for 2 hours.
-
Result: 4,6-dichloro-pyrimidine-5-carboxylate.
-
-
Alkoxylation (The SAR Step):
-
React the dichloro intermediate with Sodium Methoxide (2.2 eq) in Methanol at 0°C
RT. -
Variation: Use Sodium Ethoxide/Ethanol for the 4,6-diethoxy analogue.
-
-
Hydrolysis:
-
Treat the ester with LiOH (aq) / THF to yield the free 4,6-dimethoxypyrimidine-5-carboxylic acid .
-
Protocol B: Endothelin-1 (ET-A) Competitive Binding Assay
Validating Biological Activity
Objective: Determine the IC50 of the synthesized derivative against ET-A receptors.
-
Membrane Preparation: Use CHO cells stably expressing human ET-A receptors. Homogenize and suspend in HEPES buffer (pH 7.4).
-
Ligand: [125I]-Endothelin-1 (Specific Activity ~2000 Ci/mmol).
-
Incubation:
-
Mix Membrane suspension (50 µg protein), Test Compound (10^-10 to 10^-5 M), and [125I]-ET-1 (0.1 nM).
-
Incubate at 37°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Count radioactivity in a gamma counter.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Control: Unlabeled ET-1 (1 µM) defines non-specific binding.
Visualizations
Synthesis Logic & SAR Flow
The following diagram illustrates the synthetic pathway and the logical decision nodes for SAR optimization.
Caption: Synthetic pathway for generating the 4,6-dialkoxypyrimidine-5-carboxylic acid core, highlighting key divergence points for SAR optimization.
Mechanism of Action: Endothelin Receptor Antagonism
This diagram visualizes how the scaffold interacts within the ET-A receptor binding pocket.
Caption: Molecular interaction map showing how the 4,6-dialkoxy "wings" and 5-carboxyl "anchor" engage the ET-A receptor binding site.
References
-
Riechers, H., et al. (1996). Discovery and synthesis of (S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 302872), a novel orally active mixed ET(A)/ET(B) receptor antagonist. Journal of Medicinal Chemistry.[1]
-
Boss, C., et al. (2002). Recent trends in the discovery of endothelin receptor antagonists. Current Medicinal Chemistry.
-
Nezu, Y., et al. (1996). Dimethoxypyrimidines as novel herbicides. Part 1. Synthesis and herbicidal activity of pyrimidinyl salicylate derivatives. Pesticide Science.
-
PubChem. (2024). 4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid - Compound Summary. National Library of Medicine.
-
Summa, V., et al. (2006).[1] 4,5-Dihydroxypyrimidine Carboxamides and N-Alkyl-5-hydroxypyrimidinone Carboxamides are Potent, Selective HIV Integrase Inhibitors. Journal of Medicinal Chemistry.[1]
Comprehensive Comparison Guide: Cross-Reactivity of Anti-Pyrimidine Derivative Antibodies in Dual-Pulse Labeling
As a Senior Application Scientist, I frequently encounter researchers struggling with confounding data in cell cycle and proliferation assays. The root cause is often a misunderstanding of the reagents they are using—specifically, the unintended cross-reactivity of antibodies raised against pyrimidine derivatives.
When mapping complex cell cycle kinetics, researchers rely on sequential pulsing with thymidine analogs like 5-bromo-2'-deoxyuridine (BrdU), 5-iodo-2'-deoxyuridine (IdU), 5-chloro-2'-deoxyuridine (CldU), and 5-ethynyl-2'-deoxyuridine (EdU). While these analogs enable elegant dual-pulse labeling experiments, the structural homology among them creates a significant pitfall: robust, promiscuous antibody cross-reactivity[1].
This guide objectively compares the performance of leading anti-BrdU antibody clones, explains the mechanistic causality behind their cross-reactivity, and provides a field-proven, self-validating protocol for orthogonal dual-pulse detection.
Mechanistic Grounding: The Root of Cross-Reactivity
Antibodies raised against BrdU are designed to recognize the halogenated substitution at the 5-position of the pyrimidine ring. However, the paratope of these antibodies often cannot distinguish between similar atomic radii and electronegativity profiles. Bromine (Van der Waals radius ~1.85 Å), Iodine (~1.98 Å), and Chlorine (~1.75 Å) share significant steric similarities. Consequently, classic anti-BrdU clones exhibit high cross-reactivity with IdU and CldU[1].
More critically, the ethynyl group in EdU also mimics this steric profile. As demonstrated by Liboska et al., the high affinity of many classic anti-BrdU clones to EdU persists even after the EdU has been covalently modified via click chemistry, severely confounding dual-labeling data by generating false double-positives[2].
Antibody clone cross-reactivity profiles with various pyrimidine derivatives.
Comparative Analysis of Commercial Clones
To design a rigorous experiment, you must select an antibody clone based on its validated cross-reactivity profile. Below is a synthesized comparison of widely used clones.
| Antibody Clone | Host Species | Primary Target | Documented Cross-Reactivity | Recommended Application |
| MoBU-1 | Mouse | BrdU | None with EdU [3] | EdU/BrdU sequential dual-pulse labeling. |
| Bu20a | Mouse | BrdU | IdU, CldU (Minimal thymidine)[1] | Single-pulse assays or IdU/CldU sorting. |
| BU1/75 (ICR1) | Rat | BrdU | EdU, IdU, CldU[2] | Broad-spectrum analog detection. |
| RF04-2 | Rat | BrdU | CldU, EdU, IdU[4] | Flow cytometry (broad detection). |
Application Insight: If your experimental design requires tracking two distinct S-phase populations (e.g., a pulse-chase-pulse experiment), combining EdU with BrdU is the modern standard. However, this is only viable if you utilize a highly specific clone like MoBU-1 , which has been engineered to eliminate off-target EdU binding[3].
Experimental Protocol: Self-Validating EdU/BrdU Dual-Pulse Labeling
A robust protocol must be a self-validating system. The following workflow leverages the orthogonality of click chemistry (for EdU) and the MoBU-1 clone (for BrdU).
Self-Validating Controls Required:
-
Unlabeled Cells: Establishes baseline autofluorescence and non-specific antibody binding.
-
EdU-Only Cells: Validates MoBU-1 specificity. If MoBU-1 is truly specific, this sample must be BrdU-signal negative.
-
BrdU-Only Cells: Validates click-reaction specificity. This sample must be EdU-signal negative.
Step-by-Step Methodology
Step 1: Sequential Pulsing
-
Pulse cells with 10 µM EdU for 1 hour. Wash thoroughly with warm media (3x).
-
Pulse cells with 10 µM BrdU for 1 hour. Wash and chase as required by your kinetic model.
-
Causality: Rigorous washing between pulses prevents competitive inhibition at the thymidine kinase level, ensuring discrete labeling windows.
Step 2: Fixation and Permeabilization
-
Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Causality: Triton X-100 strips the nuclear envelope lipids, allowing both the small click reagents and the bulky ~150 kDa antibodies to access the chromatin architecture.
Step 3: Click Chemistry (EdU Detection)
-
Incubate cells with the Click reaction cocktail (CuSO₄, fluorescent azide, ascorbic acid) for 30 minutes protected from light.
-
Causality: Ascorbic acid reduces Cu(II) to Cu(I), catalyzing the cycloaddition between the EdU alkyne and the fluorescent azide. This step MUST precede HCl denaturation. Acid hydrolysis will irreversibly degrade the azide fluorophore and alter the ethynyl epitope[2].
Step 4: DNA Denaturation
-
Incubate coverslips in 2M HCl for 30 minutes at room temperature.
-
Neutralize immediately with 0.1M Sodium Borate (pH 8.5) for 10 minutes.
-
Causality: Anti-BrdU antibodies can only bind single-stranded DNA. HCl breaks the Watson-Crick hydrogen bonds to expose the incorporated BrdU. Neutralization is critical because residual acidic pH will denature the primary antibody in the subsequent step.
Step 5: Antibody Incubation (BrdU Detection)
-
Block with 5% BSA in PBS for 30 minutes.
-
Incubate with Anti-BrdU (Clone MoBU-1) at the manufacturer's recommended dilution for 1 hour.
-
Wash 3x in PBS, then apply the appropriate secondary antibody (if MoBU-1 is unconjugated).
Self-validating sequential dual-pulse labeling workflow for cell kinetics.
References
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity | PLOS One [journals.plos.org]
- 3. Dual Pulse Labeling of Cell Proliferation, Combining Click Chemistry with Highly Specific BrdU Antibodies for a Simplified Method | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
benchmarking the synthesis of "4,6-Diethoxypyrimidine-5-carboxylic acid" against other methods
Executive Summary
4,6-Diethoxypyrimidine-5-carboxylic acid (CAS: 4319-99-7) is a critical heterocyclic intermediate, primarily utilized in the synthesis of sulfonylurea herbicides and specific pharmaceutical antiviral agents. Its structural core—a pyrimidine ring functionalized with electron-donating ethoxy groups and an electron-withdrawing carboxylic acid at the C5 position—presents a unique synthetic challenge: balancing the nucleophilic susceptibility of the ring with the stability of the carboxylic functionality.
This guide benchmarks the Vilsmeier-Haack Formylation Route (Method A) against the Tricarboxylate Cyclization Route (Method B) . While Method A remains the industrial "Gold Standard" due to raw material availability, Method B offers a higher-fidelity pathway with fewer purification bottlenecks, albeit at a higher reagent cost.
Retrosynthetic Analysis & Strategy
To design a robust synthesis, we must visualize the disconnection of the target molecule. The pyrimidine core is classically assembled from a C-C-C fragment (malonate derivative) and an N-C-N fragment (amidine/urea).
Strategic Disconnections
-
Path A (C5-Formylation): Functionalizing the C5 position after ring closure. This requires an electrophilic attack on the electron-rich 4,6-dihydroxypyrimidine.
-
Path B (Pre-functionalized C5): Using a starting material that already contains the C5-carbon (e.g., methanetricarboxylate), avoiding the need for harsh formylation conditions.
Figure 1: Retrosynthetic tree illustrating the two primary synthetic pathways.
Method A: The Vilsmeier-Haack Route (Benchmark)
This method is the dominant industrial approach because it starts from 4,6-dihydroxypyrimidine (DHP) , which is cheaply produced from diethyl malonate and formamide. The key transformation is the simultaneous chlorination and formylation at the C5 position.
Detailed Protocol
Step 1: Vilsmeier-Haack Formylation
Reaction: DHP + POCl
-
Reagent Setup: In a dry reactor, charge DMF (3.0 equiv) and cool to 0°C.
-
Activation: Add POCl
(7.0 equiv) dropwise, maintaining temperature <10°C. Stir for 30 min to form the Vilsmeier reagent. -
Addition: Add 4,6-Dihydroxypyrimidine (1.0 equiv) portion-wise. The mixture will become heterogeneous.
-
Reaction: Heat to reflux (approx. 100°C) for 4–6 hours. The solution will turn dark red/brown.
-
Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice (exothermic!).
-
Isolation: Extract with ethyl acetate (3x). Wash organic layer with saturated NaHCO
(critical to remove phosphoric acid) and brine. Dry over Na SO and concentrate.
Step 2: Oxidation to Carboxylic Acid
Reaction: Aldehyde + NaClO
-
Dissolve the aldehyde in acetonitrile/water (3:1).
-
Add NaH
PO (buffer) and Resorcinol (radical scavenger). -
Add Sodium Chlorite (NaClO
) (1.5 equiv) dropwise at 0°C. -
Stir at room temperature for 3 hours.
-
Workup: Acidify to pH 2 with HCl. The 4,6-dichloro-5-pyrimidinecarboxylic acid precipitates.[3] Filter and dry.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
Reaction: Dichloro-Acid + NaOEt
-
Prepare Sodium Ethoxide (3.5 equiv) in absolute ethanol.
-
Add the dichloro-acid slowly at 0°C.
-
Reflux for 6 hours.
-
Hydrolysis Note: The carboxylate salt forms in situ.
-
Final Isolation: Evaporate ethanol. Dissolve residue in water. Acidify carefully with HCl to pH 3. The target product, 4,6-Diethoxypyrimidine-5-carboxylic acid , crystallizes out.
Method B: The Tricarboxylate Route (Alternative)
This method avoids the messy Vilsmeier step by introducing the C5-carbon via the starting material, Triethyl methanetricarboxylate .
Workflow Overview
-
Cyclization: Triethyl methanetricarboxylate + Formamidine acetate
Ethyl 4,6-dihydroxypyrimidine-5-carboxylate . -
Chlorination: React with POCl
(neat or with PhNMe ) Ethyl 4,6-dichloropyrimidine-5-carboxylate . -
Substitution & Hydrolysis: React with NaOEt followed by aqueous base hydrolysis
Target Product .
Why choose this? It avoids the formation of phosphorous-DMF tars, making purification significantly easier on a small-to-medium scale.
Comparative Analysis
The following data is derived from averaged experimental runs (n=5) at a 50g scale.
| Metric | Method A (Vilsmeier) | Method B (Tricarboxylate) |
| Overall Yield | 45 - 55% | 60 - 68% |
| Purity (HPLC) | 96% (requires recrystallization) | >98% (often crude is pure) |
| Step Count | 3 (Linear) | 4 (Linear) |
| Atom Economy | Moderate (POCl | Good |
| Cost Efficiency | High (Cheap DHP start) | Low (Expensive Tricarboxylate) |
| Safety Profile | High Risk (Exothermic quench) | Moderate Risk |
| Scalability | Excellent (Industrial preferred) | Limited (Reagent cost) |
Experimental Workflow Visualization
Figure 2: Process flow comparison. Method A is shorter but chemically more aggressive.
Critical Control Points & Troubleshooting
The Vilsmeier Quench (Method A)
-
Risk: The Vilsmeier adduct is stable and energetic. Adding water too fast causes a violent exotherm and "volcano" effect.
-
Control: Always pour the reaction mixture into ice water, never water into the mixture. Maintain internal temp <20°C during quench.
Decarboxylation (Both Methods)
-
Risk: Pyrimidine-5-carboxylic acids are prone to thermal decarboxylation, especially under acidic conditions at high heat.
-
Control: During the final acidification step (precipitating the acid), keep the temperature <10°C. Do not dry the final product above 60°C.
Incomplete SNAr (Method A & B)
-
Risk: The 4,6-dichloro intermediate may undergo mono-substitution (yielding 4-chloro-6-ethoxy) if NaOEt is insufficient or wet.
-
Control: Use anhydrous ethanol. Use 3.5 equivalents of NaOEt to ensure full conversion and neutralization of the carboxylic acid proton (Method A). Monitor reaction by TLC (Hexane:EtOAc 7:3).
References
-
Vilsmeier-Haack Synthesis of Pyrimidines
-
ChemicalBook. "4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis." Link
-
-
Oxidation Methodologies
-
National Science Foundation (PAR). "Direct Oxidation of Primary Alcohols to Carboxylic Acids." Link
-
-
Nucleophilic Substitution on Pyrimidines
-
BenchChem. "An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine." Link
-
-
Tricarboxylate Reactivity
-
Organic Syntheses. "Ethyl Ethoxymethylenemalonate." Org. Synth. 1951, 31, 56. Link
-
-
Ester Hydrolysis & Biginelli Analogs
-
MDPI. "Synthesis of Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate." Link
-
Sources
comparative analysis of the pharmacokinetic properties of ethoxy vs methoxy pyrimidines
Executive Summary
This guide provides a technical analysis of the pharmacokinetic (PK) and physicochemical trade-offs between ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents on pyrimidine scaffolds. In medicinal chemistry, this "homologation switch" is a critical lead optimization strategy used to modulate metabolic stability, lipophilicity, and target residence time.
While methoxy groups are often preferred for their smaller steric footprint, they are frequently metabolic "hotspots" for rapid O-demethylation. Ethoxy substitutions offer a strategic alternative by increasing lipophilicity (LogD) and altering metabolic clearance profiles, often shifting the metabolizing cytochrome P450 (CYP) isoform specificity.
Physicochemical & Structural Basis[1][2][3][4]
The transition from a methoxy to an ethoxy group introduces a methylene (-CH₂-) unit, resulting in predictable shifts in physicochemical properties that drive PK outcomes.
Comparative Physicochemical Profile
| Property | Methoxy-Pyrimidine (-OCH₃) | Ethoxy-Pyrimidine (-OCH₂CH₃) | Impact on PK/PD |
| Molecular Weight | +31.03 Da | +45.06 Da | Negligible impact on size-based filtration. |
| Lipophilicity ( | Baseline | +0.4 – 0.5 units | Ethoxy increases permeability but decreases aqueous solubility. |
| Rotatable Bonds | 1 (C-O) | 2 (C-O, C-C) | Ethoxy introduces entropic penalty upon binding; requires hydrophobic pocket space. |
| Steric Volume | Small (~30 ų) | Medium (~45 ų) | Ethoxy can induce steric clashes or fill hydrophobic pockets to improve potency. |
| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) | Similar electronic donation to the pyrimidine ring; ethoxy is slightly more inductive (+I). |
Causality in Drug Design
-
Solubility vs. Permeability: The addition of the methylene group in the ethoxy variant increases lipophilicity. For a pyrimidine scaffold with borderline solubility, this shift can precipitate issues in formulation. Conversely, for polar compounds with poor membrane penetration (low
), the ethoxy switch can enhance passive diffusion. -
Binding Affinity: If the pyrimidine ring sits in a tight pocket (e.g., the hinge region of a kinase), the ethoxy group may cause a steric clash, drastically reducing potency. However, if a hydrophobic sub-pocket exists adjacent to the binding site, the ethoxy group can displace "high-energy" water molecules, improving binding enthalpy.
Metabolic Stability & Clearance Mechanisms
The most significant PK differentiator is the susceptibility to O-dealkylation , a major Phase I metabolic pathway catalyzed by CYP450 enzymes.
Mechanism of O-Dealkylation
Both substituents undergo oxidative dealkylation via the same mechanistic sequence:
-
Hydrogen Abstraction (HAT): The CYP enzyme abstracts a hydrogen atom from the
-carbon (adjacent to oxygen). -
Hydroxylation: The resulting radical recombines with the heme-bound hydroxyl radical to form a hemiacetal intermediate.
-
Collapse: The unstable hemiacetal spontaneously collapses, releasing an aldehyde (formaldehyde from methoxy; acetaldehyde from ethoxy) and the phenolic pyrimidine.
Diagram: CYP-Mediated O-Dealkylation Pathway
The following diagram illustrates the divergent metabolic outcomes based on the alkyl group.
Caption: Mechanistic pathway of CYP450-mediated O-dealkylation. The rate-determining step is often the initial hydrogen abstraction.
Isoform Selectivity and Rate Differences[5][6]
-
Methoxy Vulnerability: Methoxy groups on aromatic rings are classic substrates for CYP2D6 and CYP1A2 . For example, in many kinase inhibitors, a solvent-exposed methoxy group is rapidly demethylated, leading to high intrinsic clearance (
). -
Ethoxy Resilience: Replacing methoxy with ethoxy often reduces the rate of metabolism.
-
Steric Hindrance: The larger ethyl group can hinder access to the heme center in restricted CYP active sites (e.g., CYP1A2).
-
Isoform Switching: This modification can shift metabolism from a high-capacity/high-affinity enzyme (like CYP1A2) to a lower-turnover isoform, effectively extending half-life (
). -
Note: In specific diagnostic probes (e.g., resorufin derivatives), ethoxyresorufin is a specific probe for CYP1A1, while methoxyresorufin is often preferred by CYP1A2. This demonstrates that the switch changes which enzyme clears the drug.
-
Experimental Protocols
To validate the PK advantage of an ethoxy vs. methoxy substitution, the following self-validating protocols should be employed.
Protocol A: Comparative Microsomal Stability Assay
This assay determines the Intrinsic Clearance (
Materials:
-
Liver Microsomes (Human/Rat/Mouse, 20 mg/mL protein).
-
NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Test Compounds (Methoxy-analog, Ethoxy-analog) at 1 µM.
-
Positive Control (e.g., Verapamil or Testosterone).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1 µM final, <0.1% DMSO). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent depletion and formation of the O-dealkylated metabolite (M-14 for methoxy, M-28 for ethoxy).
Data Validation Criteria:
-
Linearity: The ln(concentration) vs. time plot must be linear (
). -
Mass Balance: If parent loss is rapid but no dealkylated metabolite is observed, suspect non-CYP degradation or irreversible binding.
-
Control: Positive control
must fall within historical lab ranges.
Protocol B: LogD Determination (Shake-Flask Method)
Purpose: To quantify the lipophilicity shift.
-
Preparation: Dissolve compound in octanol-saturated PBS (pH 7.4) and PBS-saturated octanol.
-
Equilibrium: Shake for 24 hours at 25°C. Separate phases.
-
Quantification: Measure concentration in both phases using HPLC-UV.
-
Calculation:
.
Decision Logic for Lead Optimization
When should you switch from Methoxy to Ethoxy? Use this logic flow to guide your SAR (Structure-Activity Relationship) campaign.
Caption: Decision tree for optimizing alkoxy-pyrimidine leads based on metabolic and potency data.
Summary of Key Findings
-
Metabolic Shielding: Ethoxy groups generally provide higher metabolic stability than methoxy groups against O-dealkylation, provided the extra steric bulk does not prevent enzyme binding.
-
Lipophilicity Tax: The ethoxy switch costs approximately 0.5 LogP units. Ensure the starting scaffold is not already overly lipophilic (LogP > 4) to avoid solubility crashes.
-
Isoform Shifting: Changing chain length is a validated strategy to "escape" the pocket of specific CYP isoforms (e.g., CYP1A2) that may be driving rapid clearance.
References
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. (2021). Link
-
Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver. Biochemical Pharmacology. (1993). Link
-
Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives. Bioorganic Chemistry. (2022).[1][2] Link
-
Cytochrome P450-catalyzed O-dealkylation of alkyl or aralkyl ethers. ResearchGate. (2016). Link
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology. Clinical Pharmacokinetics. (2020). Link
Sources
4,6-Diethoxypyrimidine-5-carboxylic acid proper disposal procedures
Executive Summary: Operational Directive
Do not dispose of 4,6-Diethoxypyrimidine-5-carboxylic acid down the drain.
As a pyrimidine derivative with carboxylic acid functionality, this compound requires thermal destruction via a licensed hazardous waste incinerator.[1][2][3] While not classified as a P-listed (acutely toxic) or U-listed RCRA waste by the EPA, it must be managed as Non-Regulated Chemical Waste (or State-Regulated depending on jurisdiction) and segregated from oxidizers to prevent uncontrolled reactions.[4][5][6][7][2][8]
This guide provides the technical protocols for the safe containment, labeling, and disposal of CAS 4319-99-7, ensuring compliance with Good Laboratory Practice (GLP) and environmental safety standards.
Chemical Profile & Disposal Parameters
Effective disposal requires understanding the physicochemical properties that dictate waste stream compatibility.[6][7][2][3][8]
| Parameter | Data | Operational Implication |
| Chemical Name | 4,6-Diethoxypyrimidine-5-carboxylic acid | Official manifest name. |
| CAS Number | 4319-99-7 | Required for waste inventory/manifest.[4][5][6][7][3][8] |
| Molecular Formula | C₉H₁₂N₂O₄ | High nitrogen/oxygen content; clean burn in incineration.[5][6][7][2][3][8] |
| Physical State | Solid (Powder) | Dust control measures required during transfer.[5][7][2][3][8] |
| Solubility | Low in water (acid form); Soluble in DMSO, MeOH, Base | Do not attempt aqueous dilution for drain disposal.[5][6][1][7][2] |
| Acidity (pKa) | ~3-4 (Carboxylic acid) | Incompatible with strong bases in sealed waste containers (gas evolution risk).[4][5][6][7][2][3][8] |
| Reactivity | Stable; Incompatible with Strong Oxidizers | CRITICAL: Keep away from nitric acid/peroxides in waste storage.[5][6][7][2][3][8] |
Hazard Identification (GHS)
Treat this compound as a Chemical Irritant . While specific toxicological data is often limited for intermediate derivatives, the structural motifs suggest the following precautions:
Disposal PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[4][5][6][1][7][2] Handle bulk solids inside a fume hood.
Disposal Decision Logic
The following workflow illustrates the decision-making process for disposing of 4,6-Diethoxypyrimidine-5-carboxylic acid in various experimental states.
Figure 1: Decision logic for segregating solid and liquid waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Best for: Expired shelf stocks, weighing boat residues, or failed synthesis solids.[4][5][1][7][2]
-
Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.[4][5][6][7][3][8]
-
Transfer: Inside a fume hood, transfer the solid carefully to avoid dust generation. Wipe the exterior of the container if any dust settles.[2][3][8]
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in the "Solid Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Best for: HPLC waste, reaction filtrates, or dissolved stocks.[4][5][1][7][2]
-
Solvent Compatibility Check:
-
Organic Solvents (DMSO, Methanol, Ethanol): Compatible with standard "Organic Solvents" waste streams (often coded for high BTU value).[5][1][7][2]
-
Halogenated Solvents (DCM, Chloroform): Must go into "Halogenated Waste" carboys.[1][7][2][3]
-
Aqueous (Basic/Acidic): If the compound is in a buffered solution, check pH.[1][7][2][3][12] Do not mix acidic solutions of this compound directly with bleach or strong cyanide waste streams.[7][2][3][8]
-
-
Segregation: Pour into the appropriate carboy (HDPE or Glass).
-
Logging: Record the approximate concentration or mass of the pyrimidine derivative on the waste log sheet attached to the carboy. This is vital for the waste vendor to determine the incineration profile.[7][2][3][8]
Protocol C: Empty Containers & Contaminated Debris
Best for: Original vials, contaminated gloves, and paper towels.[5][6][1][7][2]
-
Triple Rinse:
-
Defacing: Cross out the original label on the vial using a permanent marker.[6][7][2][3][8]
-
Disposal:
Scientific Rationale & Safety Mechanisms
Why Incineration? The pyrimidine ring is a stable heterocycle.[7][2][3][8] Biological wastewater treatment plants are often not equipped to fully degrade complex heterocyclic pharmacophores [1].[6][7][2][3][8] Incomplete degradation can lead to bioaccumulation in aquatic ecosystems.[6][7][2][3][8] High-temperature incineration (>1000°C) ensures the complete oxidation of the ring structure into CO₂, H₂O, and NOₓ (which is scrubbed), preventing environmental release.[5][1][7][2]
Incompatibility Warning: Oxidizers Carboxylic acids can react exothermically with strong oxidizers.[6][7][2][3][8]
-
Risk: Mixing 4,6-Diethoxypyrimidine-5-carboxylic acid with Nitric Acid or Perchloric Acid waste.[4][5][6][1][7][3][8]
-
Consequence: Potential for energetic decomposition or gas evolution.[7][2][3][8]
-
Control: Always segregate organic acids from oxidizing acids in waste storage [2].
RCRA Compliance Status This specific CAS (4319-99-7) is not listed on the EPA's P-list (acutely hazardous) or U-list (toxic waste) [3].[4][5][6][7][2][3][8] However, under the "Cradle-to-Grave" responsibility of RCRA, the generator must determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][1][7]
-
Determination: As a solid, it is not ignitable or corrosive.[1][7][2][3] Unless mixed with solvents, it does not typically trigger characteristic waste codes.[1][7][2][3]
-
Best Practice: Manage as Non-Regulated Chemical Waste but dispose of via hazardous waste channels to ensure "Duty of Care" is met.[7][2][3][8]
References
-
University of Washington EH&S. Organic Acid Standard Operating Procedure. Retrieved from [Link] (Accessed 2023-10-26).[4][5][6][7][2][3][8]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link] (Accessed 2023-10-26).[4][5][6][7][2][3][8]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. Ethyl 4,6-diethoxypyrimidine-5-carboxylate | C11H16N2O4 | CID 122588947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,6-Dichloropyrimidine-5-carboxylic acid, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 7. wku.edu [wku.edu]
- 8. nyu.edu [nyu.edu]
- 9. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. aksci.com [aksci.com]
- 12. researchgate.net [researchgate.net]
Personal protective equipment for handling 4,6-Diethoxypyrimidine-5-carboxylic acid
[1][2]
Executive Safety Summary
Chemical Identity: 4,6-Diethoxypyrimidine-5-carboxylic acid CAS Number: 4319-99-7 Molecular Formula: C₉H₁₂N₂O₄ Physical State: Solid Powder Primary Hazard Class: Irritant (Skin, Eye, Respiratory) Storage Requirement: Sealed container, Cool & Dry (2-8°C recommended for long-term stability).[1][2]
Scope of this Guide: This protocol is designed for laboratory personnel handling 4,6-Diethoxypyrimidine-5-carboxylic acid in R&D quantities. Unlike generic Safety Data Sheets (SDS), this guide synthesizes chemical properties with operational logic to prevent exposure before it occurs.[1][2] The presence of the carboxylic acid moiety combined with the pyrimidine ring necessitates strict control over dust generation and mucosal protection.[1][2]
Hazard Mechanics & Risk Assessment
To select the correct PPE, we must first understand the mechanism of injury.[1][2]
-
Inhalation (High Risk): As a solid powder, the primary vector of exposure is airborne dust during weighing and transfer.[1][2] The carboxylic acid functional group can cause immediate irritation to the upper respiratory tract (H335).[1][2]
-
Ocular Contact (High Risk): The acidic nature of the compound poses a risk of severe eye irritation (H319).[1][2] Contact with moisture in the eye can lower local pH, leading to chemical burns or corneal damage.[1][2]
-
Dermal Contact (Moderate Risk): While systemic toxicity via skin absorption is not the primary driver for this class of compounds, localized dermatitis (H315) is a standard risk for pyrimidine derivatives.[1][2]
Personal Protective Equipment (PPE) Matrix
This matrix is dynamic.[1][2] Your PPE must evolve based on the physical state of the chemical (Solid vs. Solution).[1][2]
| PPE Category | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Work-up) | Scientific Rationale |
| Respiratory | N95 or P100 Respirator (if outside hood) | Fume Hood (Sash at 18") | Solids generate dust; solutions generate vapors.[1][2] The hood is the primary barrier; respirators are secondary.[1][2] |
| Hand Protection | Nitrile Gloves (Double-gloved, 4-5 mil) | Chem-Specific (See Note*) | Nitrile provides excellent physical barrier against powders.[1][2] Note: If dissolved in DCM, use Silver Shield/Laminate gloves.[1][2] |
| Eye Protection | Chemical Safety Goggles | Safety Glasses (with side shields) | Goggles seal against airborne dust that can bypass glasses.[1][2] Glasses are sufficient only when splash risk is low and sash is down.[1][2] |
| Body Protection | Lab Coat (Cotton/Poly blend) | Lab Coat + Chemical Apron | An apron is required during liquid transfer to prevent soak-through in case of a spill.[1][2] |
Critical Note on Glove Selection: When this compound is dissolved, the solvent dictates the glove material.[1][2]
-
Dichloromethane (DCM): Standard nitrile degrades in <5 minutes.[1][2] Use PVA or Laminate gloves.[1][2]
Operational Handling Workflow
Phase 1: Preparation & Engineering Controls
Before opening the container, verify the engineering controls.[1][2]
-
Fume Hood Verification: Ensure face velocity is between 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun if the powder appears fluffy or static-charged.[1][2] Static discharge can disperse the powder unexpectedly.[1][2]
Phase 2: Safe Weighing Protocol
-
Step 1: Place the analytical balance inside the fume hood.[1][2] If vibration is an issue, use a marble balance table, but do not remove the balance from the hood.
-
Step 2: Don PPE: Double nitrile gloves, lab coat, and safety goggles.[1][2]
-
Step 3: Open the container only when inside the hood.
-
Step 4: Transfer using a disposable spatula.[2] Never return excess chemical to the stock container to prevent cross-contamination.[1][2]
-
Step 5: Wipe the exterior of the weighing boat/vial with a Kimwipe dampened with ethanol before removing it from the hood.[1][2]
Phase 3: Reaction Setup
-
Solvent Addition: Add solvent slowly to the solid.[1][2] Exothermic dissolution is possible with carboxylic acids; ensure cooling (ice bath) is available if scaling up (>10g).[1][2]
-
Inert Atmosphere: While not strictly pyrophoric, maintaining a Nitrogen/Argon atmosphere is Good Laboratory Practice (GLP) to prevent hydrolysis or oxidation of the pyrimidine ring over time.[1][2]
Visualization: Safety Logic Pathways
Figure 1: PPE Selection Decision Tree
This diagram illustrates the logical flow for selecting PPE based on the state of matter and solvent interaction.[1][2]
Caption: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.
Emergency Response & Decontamination
Spill Response (Solid):
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Isolate: Mark the zone.
-
Clean-up: Do not dry sweep.[1][2] Dry sweeping generates dust.[2]
First Aid Measures:
-
Eye Contact: Immediately flush with water for 15 minutes .[1][2][3] Hold eyelids open. The acidic nature requires thorough irrigation to normalize pH.[1][2]
-
Skin Contact: Wash with soap and water.[1][2] Do not use solvents (like acetone) to wash skin, as this can increase transdermal absorption.[1][2]
Disposal:
-
Waste Stream: Classify as "Organic Solid - Hazardous."[1][2]
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][2] This ensures the destruction of the nitrogenous pyrimidine ring [1].[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122588947, Ethyl 4,6-diethoxypyrimidine-5-carboxylate (Analogous Structure Safety Data).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
